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  • Product: Dichloroisoproterenol hydrochloride
  • CAS: 51-29-6

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Dichloroisoproterenol (DCI) Hydrochloride

Mechanism of Action, Molecular Pharmacology, and Experimental Validation Executive Summary Dichloroisoproterenol (DCI) , first synthesized by Powell and Slater in 1958, represents a watershed moment in pharmacology as th...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action, Molecular Pharmacology, and Experimental Validation

Executive Summary

Dichloroisoproterenol (DCI) , first synthesized by Powell and Slater in 1958, represents a watershed moment in pharmacology as the first identified beta-adrenergic receptor antagonist. While it validated the existence of


-receptors, DCI never achieved clinical utility due to a critical pharmacological nuance: Intrinsic Sympathomimetic Activity (ISA) .

Unlike "silent" antagonists (e.g., propranolol) that purely block receptor activation, DCI functions as a partial agonist .[1][2] It stabilizes the


-adrenergic receptor in a conformation that elicits sub-maximal Gs-protein coupling. Consequently, DCI acts as a weak stimulant in the absence of endogenous catecholamines but functions as a competitive antagonist in the presence of potent agonists like isoproterenol or epinephrine.

This guide dissects the molecular mechanics of this partial agonism, providing researchers with the structural logic and experimental protocols necessary to utilize DCI as a probe for receptor conformational states.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The pharmacological behavior of DCI is dictated by a specific structural modification of the full agonist, Isoproterenol.[1]

CompoundAromatic Substitution (3,4-position)Effect on Receptor AffinityEffect on Intrinsic EfficacyClassification
Isoproterenol Dihydroxy (-OH, -OH)HighHigh (1.0)Full Agonist
DCI Dichloro (-Cl, -Cl)HighLow (~0.3 - 0.5)Partial Agonist
Propranolol Naphthyl RingHighZeroInverse Agonist / Antagonist

The "Chlorine Switch": The catechol hydroxyl groups on Isoproterenol are essential for forming hydrogen bonds with serine residues (Ser204, Ser207 in


AR) within the receptor's orthosteric binding pocket. These bonds are critical for inducing the full active conformational change (R*).
  • In DCI , the replacement of hydroxyls with chlorine atoms removes the hydrogen bonding capability while retaining steric bulk and lipophilicity.

  • Result: DCI binds tightly to the pocket (high affinity) but fails to "lock" the receptor into the fully active state. Instead, it induces a "partially active" intermediate state, leading to the phenomenon of partial agonism.

Mechanism of Action: The Partial Agonist Pathway[2]

DCI targets


 and 

adrenergic receptors, which are Gs-coupled GPCRs.[2][3] The mechanism is defined by the Two-State Model of receptor activation, where the receptor exists in equilibrium between Inactive (

) and Active (

) states.
  • Binding: DCI binds to the

    
    -adrenergic receptor.[2][4]
    
  • Conformational Selection: Unlike a full antagonist which stabilizes

    
    , DCI shifts the equilibrium slightly toward 
    
    
    
    , but with lower probability/stability than a full agonist.
  • Transduction: The fraction of receptors in the

    
     state catalyzes the exchange of GDP for GTP on the 
    
    
    
    subunit.
  • Amplification (Weak):

    
    -GTP activates Adenylyl Cyclase (AC), but at a rate significantly lower than isoproterenol stimulation.
    
  • Outcome:

    • Basal State (No Agonist): DCI increases cAMP levels above baseline (Sympathomimetic effect).

    • Stimulated State (High Agonist): DCI competes with the full agonist for binding sites. Since DCI's efficacy is lower, the net system response drops (Antagonistic effect).

Visualization: Partial Agonism Signaling Cascade

DCI_Mechanism cluster_membrane Plasma Membrane cluster_ligands Ligand Input Receptor Beta-Adrenergic Receptor (GPCR) Gs Gs Protein (Heterotrimeric) Receptor->Gs Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC G-alpha-s Activation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP Iso Isoproterenol (Full Agonist) Iso->Receptor Strong Activation (High Efficacy) DCI Dichloroisoproterenol (Partial Agonist) DCI->Receptor Weak Activation (Low Efficacy) + Competitive Blockade PKA PKA Activation (Physiological Response) cAMP->PKA Signaling Cascade Note Key Concept: DCI occupies the receptor preventing Isoproterenol binding, but only weakly activates Gs. Note->Receptor

Figure 1: Signal transduction pathway illustrating DCI's dual role. It competes for the receptor site but elicits only a fraction of the downstream cAMP production compared to a full agonist.

Experimental Frameworks

To study DCI, researchers must use assays that can detect both its agonist and antagonist properties. A simple binding assay is insufficient; functional assays are required.

Protocol A: The Dual-Response Organ Bath Assay

Objective: To demonstrate ISA (tachycardia) and Antagonism (blockade) in a single tissue preparation. Model: Isolated Rat Right Atrium (Spontaneously Beating).

Workflow:

  • Preparation: Isolate rat right atrium in Krebs-Henseleit solution at 37°C, oxygenated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Allow tissue to stabilize for 60 minutes under 1g resting tension.

  • Phase 1: Agonist Challenge (Control):

    • Construct a cumulative concentration-response curve (CRC) for Isoproterenol (

      
       M to 
      
      
      
      M).
    • Measure: Increase in beats per minute (BPM).

    • Washout until baseline is restored.

  • Phase 2: DCI Treatment (The Test):

    • Add DCI at a fixed concentration (e.g.,

      
       M).
      
    • Observation 1 (ISA): Monitor heart rate for 10 minutes. Expect a modest increase in baseline HR (approx. 20-40% of max isoproterenol response). This confirms Partial Agonism.[4][5]

  • Phase 3: Antagonist Challenge:

    • In the continued presence of DCI, repeat the Isoproterenol CRC.

    • Observation 2 (Antagonism): The Isoproterenol curve will shift to the right (increased

      
      ), requiring higher concentrations of full agonist to overcome the DCI occupancy.
      
Protocol B: cAMP Accumulation in S49 Lymphoma Cells

Objective: To quantify molecular efficacy at the cellular level.

  • Cell Culture: Maintain S49 mouse lymphoma cells (wild type) in DMEM.

  • Incubation: Aliquot cells (

    
     cells/mL) into tubes containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
    
  • Treatment Groups:

    • Vehicle (Basal)

    • Isoproterenol (

      
      ) -> Defines 100% Efficacy
      
    • DCI (

      
      ) -> Defines Partial Efficacy
      
    • DCI (

      
      ) + Isoproterenol (
      
      
      
      ) -> Defines Antagonism
  • Assay: Incubate for 15 minutes at 37°C. Lyse cells with 0.1M HCl.

  • Quantification: Measure cAMP via ELISA or radiometric assay.

  • Data Analysis: Calculate Intrinsic Activity (

    
    ) = 
    
    
    
    . For DCI,
    
    
    is typically 0.2 - 0.4.
Visualization: Experimental Logic Flow

Experimental_Logic Start Start Experiment: Apply DCI to Tissue/Cells Check_Agonist Is Full Agonist (e.g., Isoproterenol) Present? Start->Check_Agonist No_Agonist No (Basal State) Check_Agonist->No_Agonist Absent Yes_Agonist Yes (Stimulated State) Check_Agonist->Yes_Agonist Present ISA_Effect DCI binds Receptor No_Agonist->ISA_Effect Partial_Response RESULT: Weak Stimulation (Increased HR / cAMP) 'Intrinsic Sympathomimetic Activity' ISA_Effect->Partial_Response Competition DCI competes with Full Agonist for binding Yes_Agonist->Competition Blockade_Response RESULT: Inhibition (Reduced Max Response) 'Beta-Blockade' Competition->Blockade_Response

Figure 2: Decision matrix for interpreting DCI activity. The observed effect depends entirely on the background level of sympathetic tone.

Comparative Data Profile
ParameterDichloroisoproterenol (DCI)PropranololIsoproterenol
Receptor Selectivity Non-selective (

)
Non-selective (

)
Non-selective (

)
Intrinsic Activity (

)
0.3 - 0.5 (Partial) 0 (Null/Inverse)1.0 (Full)
Potency (

)
~7.5 - 8.0~8.5 - 9.0N/A (Agonist)
Clinical Status Discontinued (Research Tool)Approved (Standard of Care)Approved (Emergency Use)
Key Side Effect Tachycardia at rest (due to ISA)Bradycardia at restTachycardia
References
  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol.[1][6] Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.

  • Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor blocking compound (Nethalide). The Lancet, 280(7251), 311-314. (Contextualizing DCI's ISA vs. later antagonists).

  • Moran, N. C., & Perkins, M. E. (1958). Adrenergic blockade of the mammalian heart by a dichloro analogue of isoproterenol. Journal of Pharmacology and Experimental Therapeutics, 124(3), 223-237.

  • Jasper, J. R., Michel, M. C., & Insel, P. A. (1988). Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity.[5] The FASEB Journal, 2(13), 2891-2894.[5]

Sources

Exploratory

Dichloroisoproterenol HCl CAS number and chemical properties

The Progenitor of Beta-Adrenergic Blockade: Chemical Profile, Mechanism, and Experimental Protocols [1][] Executive Summary Dichloroisoproterenol Hydrochloride (DCI HCl) represents a watershed moment in pharmacological h...

Author: BenchChem Technical Support Team. Date: March 2026

The Progenitor of Beta-Adrenergic Blockade: Chemical Profile, Mechanism, and Experimental Protocols [1][]

Executive Summary

Dichloroisoproterenol Hydrochloride (DCI HCl) represents a watershed moment in pharmacological history.[1][] Identified in 1958 by Powell and Slater, it was the first compound to successfully distinguish beta-adrenergic receptors by selectively blocking them, effectively proving the dual-receptor theory (alpha/beta) proposed by Ahlquist.[1]

For the modern researcher, DCI is rarely used as a therapeutic due to its Intrinsic Sympathomimetic Activity (ISA) —it acts as a partial agonist rather than a silent antagonist.[1] However, it remains a critical tool compound in structural biology and receptor pharmacology for characterizing receptor conformational states and studying the transition between G-protein coupling and desensitization.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

DCI HCl is the hydrochloride salt of 3,4-dichloro-α-[(isopropylamino)methyl]benzyl alcohol.[1][] Structurally, it is an analog of the agonist isoproterenol, where the catechol hydroxyl groups (3,4-OH) are replaced by chlorine atoms.[1] This substitution retains receptor affinity while significantly altering efficacy.[1][]

Technical Datasheet
ParameterSpecification
Common Name Dichloroisoproterenol Hydrochloride (DCI HCl)
CAS Number 51-29-6 (HCl Salt)
IUPAC Name 1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride
Molecular Formula C₁₁H₁₅Cl₂NO[1][][3][4] · HCl
Molecular Weight 284.61 g/mol
Appearance White to off-white crystalline powder
Solubility DMSO (>25 mg/mL); Water (Moderate, pH dependent); Ethanol (Soluble)
pKa ~9.5 (Secondary amine)
Storage -20°C (Desiccated); Hygroscopic

Senior Scientist Note:

While water soluble, aqueous solutions of DCI are prone to hydrolysis and oxidation over time.[1][] For reproducible in vitro assays, always prepare stock solutions in anhydrous DMSO and dilute into aqueous buffers immediately prior to use.

Part 2: Pharmacological Mechanism (The Partial Agonist Trap)[1]

To use DCI effectively, one must understand it is not a silent antagonist (like propranolol).[1][] It is a partial agonist .[1][][5][6]

  • Affinity: DCI binds to β1 and β2 receptors with affinity comparable to isoproterenol.[1][]

  • Efficacy: Unlike isoproterenol, DCI induces a sub-maximal conformational change in the receptor.[1][] It triggers a low-level G-protein response (cAMP generation) but blocks the binding of full agonists.[1][]

Experimental Implication: In a system with high constitutive activity or high endogenous catecholamine levels, DCI acts as an antagonist.[1][] In a quiescent system (no background agonist), DCI acts as a weak agonist.[1][]

Visualization: The Spectrum of Efficacy

The following diagram illustrates the conformational equilibrium shift induced by DCI compared to full agonists and silent antagonists.

ReceptorStates Rec_Inactive Receptor (Inactive) Rec_Active Receptor (Active) Rec_Inactive->Rec_Active Basal Activity Iso Isoproterenol (Full Agonist) Iso->Rec_Active Stabilizes High Efficacy State DCI Dichloroisoproterenol (Partial Agonist) DCI->Rec_Inactive Competes with Full Agonist DCI->Rec_Active Weak Stabilization (Low Efficacy) Prop Propranolol (Silent Antagonist) Prop->Rec_Inactive Locks Inactive State

Caption: DCI stabilizes a partially active receptor conformation, distinguishing it from full agonists (Isoproterenol) and silent antagonists (Propranolol).[1][][5]

Part 3: Historical Significance & Drug Design[1][2]

The development of DCI by Powell and Slater (1958) was the "proof of concept" for the beta-blocker class.[1]

  • The Logic: Researchers hypothesized that the catechol hydroxyl groups on adrenaline were essential for activating the receptor, while the side chain determined binding.[1]

  • The Synthesis: By replacing the hydroxyls with chlorine (sterically similar but chemically unable to form hydrogen bonds for activation), they created a molecule that could "fit" the lock but not "turn" it completely.[1]

  • The Outcome: This work paved the way for Sir James Black to develop Pronethalol and eventually Propranolol, removing the partial agonist activity (ISA) to create safer cardiac drugs.[1]

Part 4: Experimental Protocols

Objective: Preparation of a 10 mM Stock Solution and subsequent cell treatment.

Reagents Required[1][]
  • Dichloroisoproterenol HCl (CAS 51-29-6)[1][][3][5]

  • Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade[1]

  • Phosphate Buffered Saline (PBS) or Serum-Free Media[1][]

Protocol Workflow
  • Stoichiometric Calculation:

    • Target Concentration: 10 mM[1][]

    • MW: 284.61 g/mol [1][][3][7]

    • To prepare 1 mL: Weigh 2.85 mg of DCI HCl.

  • Solubilization (Critical Step):

    • Add 1 mL of anhydrous DMSO to the powder.[1]

    • Vortex vigorously for 30 seconds. Ensure no crystal residues remain.[1][]

    • Note: Do not heat above 37°C, as thermal degradation can occur.[1]

  • Storage:

    • Aliquot into light-protected (amber) microcentrifuge tubes (e.g., 50 µL per tube).

    • Store at -20°C. Discard after 3 freeze-thaw cycles.

  • In Vitro Application:

    • Dilute stock 1:1000 in culture media to achieve a 10 µM working concentration.[1][]

    • Incubate cells for 15–30 minutes prior to adding a challenge agonist (e.g., Isoproterenol) to ensure receptor occupancy.[1][]

Workflow Visualization

ProtocolWorkflow Weigh 1. Weigh 2.85 mg DCI HCl Solvent 2. Add 1 mL Anhydrous DMSO Weigh->Solvent Vortex 3. Vortex (Clear Solution) Solvent->Vortex Aliquot 4. Aliquot & Freeze (-20°C, Dark) Vortex->Aliquot Dilute 5. Dilute 1:1000 in Media (10 µM) Aliquot->Dilute On Day of Exp Treat 6. Treat Cells (15 min pre-incubation) Dilute->Treat

Caption: Step-by-step workflow for preparing DCI HCl to minimize hydrolysis and ensure accurate dosing.

Part 5: Safety & Handling
  • Hazard Identification: DCI is a bioactive amine.[1][] It is classified as an irritant (Skin/Eye) and potentially cardiotoxic at high doses due to beta-adrenergic interference.[1][]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1][]

  • Waste Disposal: Dispose of as hazardous chemical waste.[1][] Do not pour down the drain.

References
  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol.[1][8] Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.[1][][8]

  • Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor-blocking compound (Nethalide).[1][][9] The Lancet, 280(7251), 311-314.[1][]

  • PubChem. (n.d.).[1][] Dichloroisoproterenol hydrochloride (Compound Summary). National Library of Medicine.[1][] [1][]

  • Moran, N. C., & Perkins, M. E. (1958). Adrenergic blockade of the mammalian heart by a dichloro analogue of isoproterenol.[1] Journal of Pharmacology and Experimental Therapeutics, 124(3), 223-237.[1][]

Sources

Foundational

The Dichloroisoproterenol Protocol: Genesis of Beta-Adrenergic Blockade

Topic: The History of Dichloroisoproterenol (DCI): The First Beta-Blocker Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary Before 1958, the co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The History of Dichloroisoproterenol (DCI): The First Beta-Blocker Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

Before 1958, the concept of "beta-adrenergic receptors" was a contested hypothesis proposed by Raymond Ahlquist. The isolation and characterization of Dichloroisoproterenol (DCI) by Eli Lilly researchers transformed this theoretical construct into a druggable reality. This guide analyzes the chemical genesis, experimental validation, and mechanistic limitations of DCI. It serves as a technical case study on how the first "partial agonist" validated the beta-receptor subtype but failed as a therapeutic due to Intrinsic Sympathomimetic Activity (ISA).

The Theoretical Void (Pre-1958)

In 1948, Raymond Ahlquist categorized adrenergic receptors into


 (excitatory) and 

(inhibitory) based on the potency order of catecholamines. However, without a specific antagonist to selectively block the

-response, the theory remained unproven. The field required a chemical probe that could occupy the putative

-site without triggering the full downstream signal transduction.

The Pharmacological Challenge:

  • Alpha-blockers (e.g., phenoxybenzamine) existed but had no effect on cardiac stimulation or bronchodilation.

  • Isoproterenol was known as a potent

    
    -agonist but had no antagonist counterpart.
    
Chemical Genesis: From Agonist to Antagonist

The structural modification that led to DCI was a classic example of "isosteric replacement." Researchers at Eli Lilly, led by C.E. Powell and I.H. Slater, hypothesized that replacing the catechol hydroxyl groups (essential for agonist efficacy) with electron-withdrawing halogens might retain receptor affinity while ablating efficacy.

2.1 Structural Modification

The transition from Isoproterenol to DCI involved the substitution of the 3,4-dihydroxy benzene ring with a 3,4-dichloro benzene ring.

ChemicalStructure cluster_0 Agonist Template cluster_1 First Antagonist ISO Isoproterenol (3,4-Dihydroxy) DCI Dichloroisoproterenol (DCI) (3,4-Dichloro) ISO->DCI Substitution of -OH with -Cl groups

Figure 1: Structural evolution from Isoproterenol (Agonist) to DCI (Partial Antagonist).

2.2 Synthesis Protocol

The synthesis of DCI typically proceeds via the halogenation of a ketone precursor followed by amination and reduction.

Step-by-Step Synthesis Workflow:

  • Precursor Selection: Start with 3,4-dichloroacetophenone .

  • Bromination: React with bromine (

    
    ) in glacial acetic acid to form 
    
    
    
    -bromo-3,4-dichloroacetophenone
    .
  • Amination: Condense the

    
    -bromo intermediate with isopropylamine  (
    
    
    
    ) in a solvent (e.g., ethanol) to yield the aminoketone.
  • Reduction: Reduce the ketone using Sodium Borohydride (

    
    )  or catalytic hydrogenation (
    
    
    
    ) to yield the final racemic alcohol: 1-(3,4-dichlorophenyl)-2-isopropylaminoethanol (DCI) .
The Validation Protocols (1958)

Two seminal papers published in the Journal of Pharmacology and Experimental Therapeutics in 1958 established DCI as the first beta-blocker.

3.1 The Cardiac Blockade (Moran & Perkins)

Objective: To determine if DCI could block the positive inotropic (force) and chronotropic (rate) effects of catecholamines on the mammalian heart.[1]

Experimental System:

  • Subject: Mongrel dogs (anesthetized with pentobarbital sodium).

  • Instrumentation: Strain gauge arches sutured to the right ventricular myocardium to measure contractile force; ECG for heart rate.

  • Agonist Challenge: Isoproterenol (0.1 - 1.0

    
    ), Epinephrine, Norepinephrine.
    

Protocol Steps:

  • Baseline: Establish baseline heart rate and contractile force.

  • Control Challenge: Administer Isoproterenol IV. Record sharp increase in force and rate.

  • DCI Administration: Infuse DCI (approx. 3-6 mg/kg) slowly over 10-20 minutes.

  • Observation: Note immediate transient tachycardia (sympathomimetic effect) followed by stabilization.

  • Blockade Challenge: Re-administer Isoproterenol.

  • Result: The previously potent Isoproterenol response is abolished or significantly attenuated.

3.2 The Inhibitory Blockade (Powell & Slater)

Objective: To validate blockade of "inhibitory" adrenergic functions (vasodilation, bronchodilation).

Protocol Steps (Bronchodilation):

  • Preparation: Isolated tracheal chain (guinea pig) or perfused lung.

  • Induction: Induce bronchoconstriction with histamine or acetylcholine.

  • Agonist: Administer Isoproterenol

    
     Relaxation (Bronchodilation).
    
  • Antagonist: Incubate with DCI.

  • Re-challenge: Administer Isoproterenol

    
     No Relaxation.
    

Data Summary: DCI Effects on Adrenergic Responses

Target TissueAgonist (Iso/Epi) EffectEffect After DCI Pre-treatmentInterpretation
Heart (Beta-1) Increased Rate & ForceBlocked Confirms Beta-1 antagonism
Bronchi (Beta-2) RelaxationBlocked Confirms Beta-2 antagonism
Blood Vessels (Beta-2) VasodilationBlocked Confirms Beta-2 antagonism
Blood Vessels (Alpha) VasoconstrictionUnchanged Confirms Beta-selectivity
The Mechanistic Flaw: Intrinsic Sympathomimetic Activity (ISA)

While DCI proved the existence of beta-receptors, it failed as a clinical drug because it was not a "silent" antagonist. It possessed Intrinsic Sympathomimetic Activity (ISA), meaning it acted as a partial agonist .[2][3][4]

4.1 Mechanism of Partial Agonism

DCI binds to the


-adrenergic receptor with high affinity. However, unlike a pure antagonist (which locks the receptor in an inactive state) or a full agonist (which stabilizes the active state), DCI stabilizes a "partially active" conformation.
  • Resting State: In the absence of high catecholamines (resting patient), DCI binds and stimulates the heart, causing tachycardia.

  • Active State: In the presence of high catecholamines (exercise/stress), DCI competes for the binding site. Since DCI's efficacy is lower than Epinephrine's, the net effect is a reduction in total signal—a "blockade" relative to the maximum possible response.

ISA_Mechanism cluster_resting Scenario A: Resting State (Low Catecholamines) cluster_stress Scenario B: High Stress (High Catecholamines) R_Rest Beta Receptor (Inactive) DCI_Rest DCI (Partial Agonist) R_Rest->DCI_Rest Binds Signal_Rest Moderate Signal (Tachycardia) DCI_Rest->Signal_Rest Weak Activation R_Stress Beta Receptor Signal_Stress Reduced Signal (Relative Blockade) R_Stress->Signal_Stress Net Effect < Epi Max Epi Epinephrine (Full Agonist) DCI_Stress DCI (Competitor) DCI_Stress->R_Stress Outcompetes Epi

Figure 2: The Dual Nature of DCI. In Scenario A, it acts as a stimulant. In Scenario B, it acts as a blocker.[5][6]

4.2 Clinical Implication

The ISA of DCI was severe enough that it could not be used safely in patients with angina or hypertension. Administering DCI to a resting patient would increase heart rate—exactly the opposite of the desired therapeutic effect. This limitation necessitated the search for "pure" antagonists, leading James Black to synthesize Pronethalol (1962) and subsequently Propranolol (1964).

References
  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol.[1][7] Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.[7] Link

  • Moran, N. C., & Perkins, M. E. (1958). Adrenergic blockade of the mammalian heart by a dichloro analogue of isoproterenol.[1][8] Journal of Pharmacology and Experimental Therapeutics, 124(3), 223-237.[8] Link

  • Ahlquist, R. P. (1948). A study of the adrenotropic receptors. American Journal of Physiology-Legacy Content, 153(3), 586-600. Link

  • Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor blocking compound (Nethalide). The Lancet, 280(7251), 311-314. Link

  • Stapleton, M. P. (1997). Sir James Black and propranolol. The role of the basic sciences in the history of cardiovascular pharmacology. Texas Heart Institute Journal, 24(4), 336. Link

Sources

Exploratory

Dichloroisoproterenol hydrochloride molecular weight and formula

Molecular Characterization, Synthesis, and Pharmacological Application Executive Summary Dichloroisoproterenol (DCI), specifically its hydrochloride salt, represents a watershed moment in modification pharmacology. Ident...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization, Synthesis, and Pharmacological Application

Executive Summary

Dichloroisoproterenol (DCI), specifically its hydrochloride salt, represents a watershed moment in modification pharmacology. Identified by Powell and Slater in 1958, DCI was the first compound to demonstrate that


-adrenergic receptors could be chemically blocked, effectively serving as the prototype for all subsequent 

-blockers (e.g., propranolol).

While DCI is no longer used clinically due to its high Intrinsic Sympathomimetic Activity (ISA), it remains a critical "probe" compound in drug discovery for characterizing receptor subtypes and understanding the structural threshold between agonism and antagonism. This guide provides the physicochemical data, synthesis pathways, and experimental protocols required for its rigorous application in research.

Part 1: Chemical Identity & Physical Properties

The distinction between the free base and the hydrochloride salt is critical for stoichiometric calculations in binding assays. Most commercial research grades are supplied as the hydrochloride salt to ensure water solubility and stability.

Physicochemical Data Table
PropertyDichloroisoproterenol Hydrochloride (Salt)Dichloroisoproterenol (Free Base)
CAS Number 51-29-6 59-61-0
Molecular Formula


Molecular Weight 284.61 g/mol 248.15 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol
Solubility Water (>20 mg/mL), EthanolSparingly soluble in water; soluble in DMSO
Appearance White to off-white crystalline solidCrystalline powder
Melting Point 166–168 °C100–102 °C
Structural Integrity & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C in a desiccated environment.

  • Stability: Aqueous solutions are susceptible to oxidation (though less than isoproterenol due to the absence of catechol hydroxyls). Prepare fresh or store frozen (-20°C) for no more than 1 week.

Part 2: Pharmacological Mechanism & Structure-Activity Relationship (SAR)[5]

The "Fatal Flaw" of Partial Agonism

DCI is structurally identical to the potent agonist Isoproterenol , except the 3,4-hydroxyl groups on the phenyl ring are replaced by chlorine atoms. This substitution retains affinity for the


-receptor but alters efficacy.
  • Affinity: The isopropyl-amine tail (N-isopropyl) anchors the molecule into the hydrophobic pocket of the

    
    -receptor, maintaining high affinity (
    
    
    
    in the nanomolar range).
  • Efficacy (ISA): The chlorine atoms withdraw electron density differently than hydroxyls and lack hydrogen bonding capability. This prevents the receptor from achieving the full "active" conformation required for maximal G-protein coupling (

    
    ).
    
  • Result: DCI acts as a Partial Agonist .

    • In the presence of high adrenaline (agonist), DCI competes for the site and reduces the response (Antagonist effect).

    • In the absence of adrenaline, DCI weakly stimulates the receptor (Agonist effect).

Visualization: The Evolution of Beta-Blockade

The following diagram illustrates the logical progression from Agonist (Isoproterenol) to Partial Agonist (DCI) to Full Antagonist (Propranolol).

BetaBlockerSAR Iso Isoproterenol (Full Agonist) 3,4-Dihydroxy phenyl Mod1 Modification: Replace -OH with -Cl Iso->Mod1 DCI Dichloroisoproterenol (Partial Agonist) 3,4-Dichloro phenyl First Beta-Blocker Mod1->DCI Retains Affinity Loses Max Efficacy Mod2 Modification: Carbon Bridge + Fused Ring DCI->Mod2 Prop Propranolol (Full Antagonist) Naphthyl ring No ISA Mod2->Prop Eliminates Intrinsic Sympathomimetic Activity

Caption: Structural evolution from Isoproterenol (Agonist) to DCI (Partial Agonist) to Propranolol (Antagonist).

Part 3: Synthesis Route

The synthesis of DCI follows a standard Friedel-Crafts pathway, modified to accommodate the chlorination of the phenyl ring.

Reaction Scheme
  • Precursor: 1,2-Dichlorobenzene is acylated with chloroacetyl chloride in the presence of aluminum chloride (

    
    ) to form 3,4-Dichlorophenacyl chloride  (also known as 
    
    
    
    -chloro-3,4-dichloroacetophenone).
  • Amination: The phenacyl chloride undergoes nucleophilic substitution (

    
    ) with excess isopropylamine .
    
  • Reduction: The resulting ketone is reduced to the secondary alcohol using Sodium Borohydride (

    
    ) or catalytic hydrogenation (
    
    
    
    ).
  • Salt Formation: The free base is treated with anhydrous HCl in ether to precipitate the stable hydrochloride salt.

Critical Process Parameters (CPP)
  • Regioselectivity: In Step 1, the directing effects of the two chlorine atoms on the benzene ring favor the 4-position, but purification is required to remove isomers.

  • Temperature Control: The amination step is exothermic. Maintenance of temperature <10°C is crucial to prevent polymerization of the alkyl halide.

Part 4: Experimental Protocol (In Vitro)

Protocol: Determination of (Schild Analysis)

This protocol validates DCI's competitive antagonism using isolated tissue (e.g., Guinea Pig Atria or Trachea).

Objective: Calculate the


 value (measure of affinity) of DCI against Isoproterenol.

Reagents:

  • Krebs-Henseleit Solution (pH 7.4, carbogenated).

  • Isoproterenol (Agonist) stock:

    
     in 1mM ascorbic acid.
    
  • DCI HCl (Antagonist) stock:

    
     in water.
    

Workflow:

  • Equilibration: Mount tissue in organ bath (37°C). Equilibrate for 60 mins under 1g tension.

  • Control Curve: Generate a cumulative concentration-response curve (CRC) for Isoproterenol (

    
     to 
    
    
    
    ). Wash tissue until baseline is restored.
  • Incubation: Incubate tissue with DCI (Fixed concentration, e.g.,

    
    ) for 30 minutes.
    
    • Note: DCI has ISA. You may observe a slight increase in baseline tension/rate during this period. Allow this to stabilize.

  • Shifted Curve: Repeat Isoproterenol CRC in the continued presence of DCI.

  • Analysis: The curve should shift to the right (dextral displacement) without depression of the maximum response (unless DCI concentration is toxic).

Visualization: Experimental Logic Flow

SchildProtocol Start Start: Tissue Equilibration (60 min, Krebs) Control Generate Control Agonist Curve (Isoproterenol) Start->Control Wash Washout & Rest Control->Wash DCI_Add Add DCI (Antagonist) Incubate 30 min Wash->DCI_Add Check_ISA Check: Did baseline rise? (Evidence of ISA) DCI_Add->Check_ISA Exp_Curve Generate Agonist Curve (Presence of DCI) Check_ISA->Exp_Curve Proceed Calc Calculate Dose Ratio (DR) Plot Log(DR-1) vs Log[DCI] Exp_Curve->Calc

Caption: Workflow for Schild Analysis to determine DCI affinity and confirm competitive antagonism.

References

  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol.[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.[1][2][4]

  • PubChem. (n.d.).[5][6] Dichloroisoproterenol hydrochloride (CID 5805).[7][8] National Library of Medicine. Retrieved from [Link]

  • Moran, N. C., & Perkins, M. E. (1958). Adrenergic blockade of the mammalian heart by a dichloro analogue of isoproterenol.[3] Journal of Pharmacology and Experimental Therapeutics, 124(3), 223-237.

  • Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor-blocking compound (Nethalide).[4] The Lancet, 280(7251), 311-314. (Contextual reference for the evolution from DCI).

Sources

Foundational

intrinsic sympathomimetic activity of Dichloroisoproterenol

Title: The Intrinsic Sympathomimetic Activity of Dichloroisoproterenol: A Mechanistic and Methodological Guide Executive Summary Dichloroisoproterenol (DCI) occupies a seminal position in the history of pharmacology and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Intrinsic Sympathomimetic Activity of Dichloroisoproterenol: A Mechanistic and Methodological Guide

Executive Summary

Dichloroisoproterenol (DCI) occupies a seminal position in the history of pharmacology and drug discovery. Synthesized in 1958 by Powell and Slater at Eli Lilly, DCI was the first compound to empirically validate Raymond Ahlquist’s dual-receptor theory by selectively blocking beta-adrenergic receptors[1]. However, DCI was never commercialized as a therapeutic agent due to a paradoxical pharmacological property: Intrinsic Sympathomimetic Activity (ISA)[1]. As a Senior Application Scientist, I frequently utilize DCI as a quintessential model of partial agonism to benchmark new assay platforms. This whitepaper dissects the mechanistic basis of DCI's ISA, exploring how a compound designed as an antagonist can elicit sub-maximal receptor activation, and provides robust, self-validating protocols for quantifying this activity in vitro and ex vivo.

The Mechanistic Basis of Intrinsic Sympathomimetic Activity (ISA)

2.1. Structural Evolution and Receptor Affinity DCI was engineered by substituting the two hydroxyl groups on the catechol ring of the full agonist isoproterenol with chlorine atoms[2]. This halogenation preserved the molecule's affinity for the β-adrenergic receptor (β-AR) but fundamentally altered its intrinsic efficacy[2].

2.2. Partial Agonism and Gs-Protein Coupling In classical receptor theory, a full agonist like isoproterenol stabilizes the β-AR in a fully active conformation, leading to robust coupling with the stimulatory G-protein (Gs)[3]. DCI, conversely, acts as a partial agonist (and has been described as a protean agonist depending on the constitutive activity of the system)[4]. It binds competitively to the orthosteric site of both β1 and β2 receptors but induces a sub-optimal conformational change[4].

Consequently, the dissociation of the Gαs subunit is less efficient. The downstream activation of adenylyl cyclase (AC) and subsequent cyclic AMP (cAMP) accumulation occurs, but the maximal response (Emax) is significantly lower than that of a full agonist[5]. In a physiological system devoid of endogenous catecholamines, this manifests as a mild positive inotropic and chronotropic effect—the hallmark of ISA[6]. When high levels of endogenous full agonists are present, DCI competes for binding sites, effectively acting as an antagonist by reducing the overall signaling output[3].

Quantitative Pharmacodynamics

To contextualize DCI's profile, it is critical to compare its pharmacodynamic metrics against a full agonist and a pure antagonist/inverse agonist.

Table 1: Comparative Pharmacodynamics of Beta-Adrenergic Ligands

LigandReceptor AffinityEfficacy (Emax vs Isoproterenol)Pharmacological ClassificationClinical Utility
Isoproterenol β1 ≈ β2100%Full AgonistBradycardia, Heart Block
Dichloroisoproterenol β1 ≈ β2~15% - 30%Partial Agonist (High ISA)Experimental Tool
Pindolol β1 ≈ β2~10% - 20%Partial Agonist (Moderate ISA)Hypertension
Propranolol β1 ≈ β20% (Negative in CAMs)Competitive Antagonist / Inverse AgonistAngina, Arrhythmias

(Data synthesized from established pharmacological profiling of β-AR ligands[6] and)

Experimental Methodologies for Validating ISA

To rigorously quantify the ISA of DCI, we employ a two-tiered validation system: a high-throughput in vitro biochemical assay and a functional ex vivo physiological assay. These protocols are designed with internal controls to ensure self-validation.

Protocol 1: In Vitro cAMP Accumulation Assay Rationale: Directly measures the secondary messenger (cAMP) produced by adenylyl cyclase activation, isolating the receptor-G-protein interaction from downstream physiological variables[5].

  • Cell Preparation: Culture HEK293 cells stably transfected with human β2-ARs in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in a 96-well plate.
    
  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes at 37°C. Causality: IBMX prevents the enzymatic degradation of cAMP, ensuring that the measured accumulation accurately reflects the synthesis rate driven by DCI.

  • Ligand Administration: Treat discrete wells with a cumulative concentration gradient of DCI (1 nM to 100 μM). Run parallel control curves using Isoproterenol (full agonist) and vehicle (baseline).

  • Antagonist Challenge (Self-Validation): In a parallel set of DCI-treated wells, co-administer 1 μM Propranolol. Causality: If the cAMP increase is truly mediated by β-AR partial agonism, Propranolol (a pure antagonist lacking ISA) will competitively inhibit the response, shifting the curve to the right[6].

  • Quantification & Analysis: Lyse cells and quantify cAMP using a TR-FRET based immunoassay. Calculate the Emax of DCI as a percentage of the Isoproterenol Emax[5].

Protocol 2: Ex Vivo Papillary Muscle Contractility Assay Rationale: Translates biochemical signaling into a functional physiological readout (inotropy) using intact cardiac tissue[7].

  • Tissue Isolation: Rapidly excise the heart from an anesthetized rodent model. Isolate the left ventricular papillary muscle and mount it vertically in a temperature-controlled (37°C) organ bath[7].

  • Equilibration: Perfuse the bath continuously with oxygenated (95% O2, 5% CO2) Tyrode's solution. Causality: Tyrode's solution mimics the ionic composition of extracellular fluid, maintaining the osmotic balance and resting membrane potential critical for viable muscle contraction.

  • Electrical Pacing: Stimulate the muscle electrically at 1 Hz (voltage 1.5x threshold)[7]. Record baseline isometric tension using a force transducer.

  • DCI Dosing: Add DCI cumulatively to the bath. A slight increase in developed tension (relative to baseline) confirms ISA.

  • Catecholamine Reversal (Self-Validation): Introduce 1 μM Isoproterenol. The muscle will fail to reach its normal maximal tension because DCI occupies the receptors, demonstrating its dual antagonist/partial agonist nature[6].

Mechanistic Workflows & Signaling Diagrams

Pathway DCI Dichloroisoproterenol (Partial Agonist) BetaRec β-Adrenergic Receptor (Sub-maximal State) DCI->BetaRec Binds Gs Gs Protein (Partial Activation) BetaRec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation (Moderate Levels) AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Physio Mild Inotropic Effect (ISA) PKA->Physio Phosphorylates

Figure 1: Sub-maximal Gs-protein coupled signaling pathway induced by DCI's partial agonism.

Workflow Prep 1. Tissue/Cell Prep (Isolate or Plate) Equil 2. Equilibration (Physiological Buffer) Prep->Equil Base 3. Baseline (Record Resting State) Equil->Base Dose 4. DCI Dosing (Concentration Gradient) Base->Dose Antag 5. Antagonist Challenge (Add Propranolol) Dose->Antag Analyze 6. Data Analysis (Calculate Emax) Antag->Analyze

Figure 2: Step-by-step experimental workflow for validating intrinsic sympathomimetic activity.

Conclusion

Dichloroisoproterenol remains a cornerstone in pharmacological history. While its intrinsic sympathomimetic activity precluded its use as a clinical beta-blocker—leading to the development of pronethalol and propranolol by Sir James Black[8]—DCI provided the empirical evidence required to prove the existence of beta-adrenergic receptors[1]. For drug development professionals, DCI serves as the ultimate case study in how minor structural modifications can shift a molecule across the efficacy spectrum from a full agonist to a partial agonist, dictating its therapeutic viability.

References

  • Title: A Historical Perspective on the Development of β‐Adrenergic Blockers. Source: nih.gov.
  • Title: Discovery and development of beta-blockers. Source: wikipedia.org.
  • Title: Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Source: karger.com.
  • Title: Measurement of partial agonist activity in man and its therapeutic relevance. Source: cardiol.br.
  • Title: Pharmacological Onomastics: What's in a name? Source: nih.gov.
  • Title: A Brief History of Great Discoveries in Pharmacology. Source: aspet.org.
  • Title: Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation. Source: plos.org.
  • Title: Measurement of Inverse Agonism in β-Adrenoceptors. Source: conicet.gov.ar.
  • Title: Experimental Protocol. Source: escholarship.org.

Sources

Exploratory

Unveiling the Beta-Adrenergic Binding Affinity of Dichloroisoproterenol (DCI HCl): A Mechanistic and Methodological Whitepaper

Introduction: The Prototypical Beta-Blocker As a Senior Application Scientist, I often look to foundational molecules to understand the evolution of modern pharmacological screening. Dichloroisoproterenol (DCI), or dichl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prototypical Beta-Blocker

As a Senior Application Scientist, I often look to foundational molecules to understand the evolution of modern pharmacological screening. Dichloroisoproterenol (DCI), or dichloroisoprenaline hydrochloride, holds a unique place in drug discovery as the world's very first beta-adrenergic receptor antagonist [1]. Synthesized in 1958 by Powell and Slater at Eli Lilly, DCI was engineered through a targeted structural modification: replacing the catechol hydroxyl groups of the full agonist isoproterenol with electronegative chlorine atoms.

While DCI never achieved clinical utility due to its intrinsic sympathomimetic activity (ISA)—meaning it acts as a partial agonist rather than a pure antagonist—its discovery empirically validated Raymond Ahlquist’s dual-receptor hypothesis and laid the groundwork for blockbuster drugs like propranolol [1]. Today, DCI serves as an indispensable reference compound in receptor binding assays, helping researchers map the allosteric and orthosteric mechanics of G-protein coupled receptors (GPCRs).

Molecular Pharmacology: Binding Affinity and Protean Agonism

DCI is a non-selective ligand, exhibiting affinity for both


 and 

adrenergic receptor subtypes. The substitution of hydroxyl groups with lipophilic chlorine atoms fundamentally alters the thermodynamics of the receptor-ligand interaction. Instead of forming the strong hydrogen bonds with serine residues (Ser204, Ser207) in Transmembrane Domain 5 (TM5) required for full receptor activation, DCI's chlorine atoms engage in halogen and hydrophobic interactions.

This altered binding mode prevents the receptor from adopting a fully active conformation. Consequently, DCI acts as a partial agonist in native tissues. Interestingly, in constitutively active receptor systems, DCI functions as a protean agonist (or inverse agonist), actively driving the receptor into an inactive state [2]. Because DCI is supplied as a racemic mixture, it is critical to note that its stereochemistry dictates its potency; the (-)-enantiomer possesses a significantly higher binding affinity than the (+)-enantiomer [1].

Quantitative Binding Data

The binding affinity (


 and 

) of DCI varies based on the tissue matrix and the specific radioligand used for displacement. Below is a summary of established affinity metrics across different biological models.

Table 1: Quantitative Binding Affinity of DCI HCl across Beta-Adrenergic Subtypes

Receptor SubtypeTissue/Cell Line SourceAffinity MetricValueReference

-Adrenergic
Rat Brain Membrane

(Inhibition Constant)
~51 nM[BindingDB Data][3]

-Adrenergic
Rat Pituitary Gland

(Dissociation Constant)
~300 nM[Meunier & Labrie, 1982][4]
Non-selective (

)
Frog Erythrocytes

(Dissociation Constant)
Low

range
[Rauckman et al., 1976][5]

Mechanistic Signaling Pathway

DCI competes directly with endogenous catecholamines (like epinephrine and norepinephrine) for the orthosteric binding site on the GPCR. By occupying this site, DCI prevents full activation of the


 protein, thereby blunting the downstream adenylyl cyclase (AC) and cyclic AMP (cAMP) phosphorylation cascade.

DCI competitive binding at beta-adrenergic receptors and modulation of the cAMP/PKA pathway.

Experimental Workflows for Determining Binding Affinity

To rigorously quantify the binding affinity (


) and functional efficacy of DCI HCl, researchers must employ a combination of radioligand displacement assays and functional cAMP accumulation assays. A robust protocol must be a self-validating system; every step must include controls to prove the causality of the observed signals.
Protocol A: Radioligand Competitive Binding Assay ( Determination)

This assay determines the affinity of DCI by measuring its ability to displace a known radioactive tracer.

Causality Check: We utilize[


]-Cyanopindolol (CYP) as the tracer because it is a highly stable, high-affinity radioligand that provides an exceptional signal-to-noise ratio for 

-adrenergic receptors, allowing for highly precise displacement curves.
  • Membrane Preparation: Homogenize target tissue (e.g., rat brain) or Sf9 cells expressing recombinant

    
     receptors in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
    
  • Assay Incubation: In a 96-well plate, combine 50

    
     of membrane protein, a fixed sub-
    
    
    
    concentration of[
    
    
    ]-CYP (e.g., 50 pM), and varying concentrations of DCI HCl (
    
    
    to
    
    
    M) in assay buffer (50 mM Tris-HCl, 10 mM
    
    
    , pH 7.4).
  • Self-Validation (Non-Specific Binding): Define Non-Specific Binding (NSB) by incubating parallel control wells with 10

    
     of unlabeled propranolol. Why? This proves that the radioactivity displaced by DCI is specifically bound to the target receptor, not merely sticking to the plastic or lipid bilayer.
    
  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Why? PEI coats the filters with a positive charge, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Washing and Detection: Wash filters three times with ice-cold buffer to remove unbound ligand. Quantify the bound radioactivity using a gamma counter.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert the 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Step-by-step workflow for radioligand competitive binding assays to determine Ki.

Protocol B: Functional cAMP Accumulation Assay

Because DCI is a partial agonist, a binding assay alone is insufficient; it only proves affinity, not efficacy. A functional assay measuring intracellular cAMP is required to validate its intrinsic sympathomimetic activity.

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing

    
     or 
    
    
    
    receptors into 384-well microplates.
  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Why? IBMX prevents the cellular degradation of cAMP by phosphodiesterases, allowing cAMP to accumulate to measurable, stable levels during the assay.

  • Ligand Treatment: Treat cells with varying concentrations of DCI HCl (

    
     to 
    
    
    
    M).
  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Self-Validation (Efficacy Benchmarking): Compare the maximal response (

    
    ) of DCI to a reference full agonist (e.g., isoproterenol). DCI will typically exhibit a sub-maximal 
    
    
    
    (e.g., 30-50% of the isoproterenol response), definitively proving its partial agonist profile.

Conclusion

Dichloroisoproterenol remains a critical pharmacological tool. While its clinical use was precluded by its partial agonism, its unique binding profile—characterized by nanomolar affinity and protean agonism—provides an indispensable benchmark for studying GPCR allostery, receptor conformations, and the structure-activity relationships of modern cardiovascular therapeutics.

References

  • Discovery and development of beta-blockers - Wikipedia. 1

  • Pharmacological Onomastics: What's in a name? - PMC - NIH. 2

  • BindingDB PrimarySearch_ki (Beta-1 adrenergic receptor) - BindingDB.

  • Specificity of the beta 2-adrenergic receptor stimulating cyclic AMP accumulation in the intermediate lobe of rat pituitary gland - PubMed. 3

  • Pharmacological activity of nitroxide analogues of dichloroisoproterenol and propranolol - PubMed. 4

Sources

Foundational

The Pharmacological Profile of Dichloroisoproterenol Hydrochloride: A Foundational Paradigm in Receptor Theory

Executive Summary Dichloroisoproterenol (DCI) occupies a seminal position in the history of pharmacology as the first identified

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloroisoproterenol (DCI) occupies a seminal position in the history of pharmacology as the first identified ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-adrenergic receptor antagonist. Synthesized by Eli Lilly and initially described by Powell and Slater in 1958, DCI was originally developed to exploit the bronchodilator properties of its parent compound, isoproterenol, but unexpectedly demonstrated the ability to antagonize catecholamine effects on the heart[1]. Later that same year, Moran and Perkins characterized DCI's mechanism of action, officially introducing the term "

-adrenoceptor blocking agent" and providing the definitive proof required to validate Raymond Ahlquist’s 1948 dual receptor (

and

) theory[2].

While DCI is no longer used clinically due to its intrinsic sympathomimetic activity (ISA)—acting as a partial agonist rather than a pure antagonist—it remains a critical tool compound[3]. As a Senior Application Scientist, understanding DCI's pharmacological profile is essential for designing assays that differentiate between full agonists, partial agonists, and pure antagonists in modern drug discovery pipelines.

Molecular Architecture & Structure-Activity Relationship (SAR)

The structural evolution from isoproterenol (a full


-agonist) to DCI represents a masterclass in rational drug design and structure-activity relationships (SAR). The core modification involves the replacement of the electron-rich 3,4-hydroxyl groups on the catechol ring with electronegative chlorine atoms[4].

Causality in SAR: In a full agonist like isoproterenol, the 3,4-hydroxyl groups form critical hydrogen bonds with specific polar residues (such as Serine 204 and Serine 207) within the orthosteric binding pocket of the


-adrenergic receptor[5]. By substituting these hydroxyls with lipophilic chlorine atoms, DCI loses the ability to form these specific hydrogen bonds[5]. However, the molecule retains the bulky isopropylamine tail, which is essential for anchoring the ligand into the receptor's binding site[4]. Consequently, DCI binds with high affinity (acting as a competitive blocker against endogenous catecholamines) but fails to induce the complete conformational shift required for maximal G

s protein coupling, resulting in partial agonism[6].
Table 1: Physicochemical and Structural Properties of DCI Hydrochloride
PropertySpecification
IUPAC Name 1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride[7]
Molecular Formula C11H16Cl3NO (Salt) / C11H15Cl2NO (Free Base)[7]
Molecular Weight 284.6 g/mol [7]
PubChem CID 5805[7]
Target Receptors Non-selective

and

Adrenergic Receptors[8]
Pharmacological Class Arylethanolamine / Partial Agonist (ISA)[9]

Pharmacodynamics & Receptor Kinetics

DCI is classified as a non-selective


-blocker with intrinsic sympathomimetic activity (ISA)[9]. In classical receptor theory, efficacy (intrinsic activity) and affinity are distinct parameters. DCI exhibits a pluridimensional efficacy profile:
  • In the presence of a full agonist (e.g., epinephrine), DCI acts as a competitive antagonist, occupying the receptor and preventing maximal tissue stimulation, thereby lowering the overall physiological response[6].

  • In the absence of endogenous tone , DCI acts as a partial agonist, providing submaximal stimulation of the adenylyl cyclase pathway[9].

Pathway Iso Isoproterenol (Full Agonist) BetaAR β-Adrenergic Receptor Iso->BetaAR Maximal Activation DCI Dichloroisoproterenol (Partial Agonist) DCI->Iso Competitive Blockade DCI->BetaAR Submaximal Activation (ISA) Gs Gαs Protein BetaAR->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Phosphorylation Cascade

Caption: β-Adrenergic receptor modulation by DCI, demonstrating partial agonism and competitive blockade.

Quantitative Pharmacological Profile

To fully contextualize DCI's behavior, it must be benchmarked against both a full agonist and a pure antagonist. The following table summarizes the comparative pharmacodynamic metrics that define the first generation of


-adrenergic ligands.
Table 2: Comparative Pharmacodynamic Metrics
LigandReceptor Affinity (

/

)
Intrinsic Activity (

)
Primary Clinical / Experimental Utility
Isoproterenol High100% (Full Agonist)Treatment of bradycardia; baseline standard for 100% activation[6].
Dichloroisoproterenol Moderate~40-50% (Partial Agonist)Experimental tool compound; proof-of-concept for dual receptor theory[2].
Propranolol High0% (Pure Antagonist)Antihypertensive, antiarrhythmic; devoid of ISA[4].

Experimental Methodologies: Quantifying Partial Agonism

To accurately measure the partial agonist activity of DCI, researchers must utilize an assay that isolates receptor coupling from downstream physiological amplification (which can mask partial agonism due to "receptor reserve"). The following Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay provides a self-validating system for this purpose.

Workflow Step1 Cell Culture (CHO-K1 β2-AR) Step2 PDE Inhibition (IBMX Addition) Step1->Step2 Step3 Ligand Incubation (DCI Titration) Step2->Step3 Step4 Lysis & Detection (HTRF Assay) Step3->Step4 Step5 Data Analysis (EC50 / Emax) Step4->Step5

Caption: Step-by-step in vitro workflow for quantifying DCI's intrinsic sympathomimetic activity.

Step-by-Step Protocol: HTRF cAMP Accumulation Assay
  • Cell Preparation: Seed CHO-K1 cells stably expressing human

    
    -AR at 10,000 cells/well in a 384-well microplate.
    
    • Causality: Utilizing a heterologous expression system isolates the specific

      
      -AR interaction, preventing cross-talk from endogenous receptors. High-density seeding ensures sufficient basal adenylyl cyclase availability.
      
  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX prevents the degradation of cAMP by endogenous PDEs, ensuring the measured accumulation strictly reflects the G

      
      s-mediated synthesis rate.
      
  • Ligand Treatment (Self-Validating Setup): Treat the plate with three distinct arms:

    • Arm A (Baseline): Buffer only (0% activation control).

    • Arm B (Maximal Reference): Isoproterenol standard curve (10 pM to 10 µM) to define 100%

      
      .
      
    • Arm C (Test): DCI concentration gradient (10 pM to 10 µM).

    • Causality: Incubate for exactly 30 minutes at 37°C. This specific window allows for steady-state receptor-G protein coupling without triggering significant

      
      -arrestin-mediated receptor internalization. Running internal controls normalizes DCI's 
      
      
      
      relative to the system's absolute maximum capacity, validating the assay against day-to-day expression variations.
  • Lysis and Detection: Add HTRF lysis buffer containing a cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP tracer (acceptor).

    • Causality: Intracellular cAMP competes with the d2-tracer for antibody binding. A decrease in the FRET signal inversely correlates with intracellular cAMP accumulation.

  • Data Analysis: Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the 665/620 ratio and fit the data to a 4-parameter logistic non-linear regression model to derive the

    
     (potency) and 
    
    
    
    (intrinsic activity) of DCI relative to isoproterenol.

References

1.[6] "Dichloroisoproterenol Compound Overview - Ontosight AI" - ontosight.ai - 6 2.[7] "Dichloroisoproterenol hydrochloride | C11H16Cl3NO | CID 5805 - PubChem" - nih.gov - 7 3.[8] "Dichloroisoproterenol | 59-61-0 | xxxx - MedKoo Biosciences" - medkoo.com - 8 4.[2] "Treatment of Chronic Heart Failure With β-Adrenergic Receptor Antagonists" - ahajournals.org - 2 5.[1] "Putting Theory into Practice: James Black, Receptor Theory and the Development of the Beta-Blockers at ICI, 1958–1978" - nih.gov - 1 6.[3] "A Historical Perspective on the Development of β‐Adrenergic Blockers" - nih.gov - 3 7.[9] "Measurement of partial agonist activity in man and its therapeutic relevance" - cardiol.br - 9 8.[4] "An Overview On Three Generation Beta Blockers" - ijpsjournal.com - 4 9.[5] "Different structural requirements for the constitutive and the agonist-induced activities of the beta2-adrenergic receptor" - nih.gov - 5

Sources

Exploratory

Dichloroisoproterenol Hydrochloride: Biological Activity, Receptor Kinetics, and Pharmacological Legacy

Executive Summary Dichloroisoproterenol (DCI) hydrochloride represents a monumental milestone in cardiovascular pharmacology as the first synthesized -adrenergic receptor antagonist[1]. Developed by Powell and Slater at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloroisoproterenol (DCI) hydrochloride represents a monumental milestone in cardiovascular pharmacology as the first synthesized


-adrenergic receptor antagonist[1]. Developed by Powell and Slater at Eli Lilly in 1958, DCI provided the crucial empirical evidence required to validate Raymond Ahlquist’s dual 

and

adrenergic receptor theory[1]. While DCI was never commercialized for clinical use due to its pronounced Intrinsic Sympathomimetic Activity (ISA)[1], it serves as the foundational scaffold for all modern

-blockers[2]. This technical guide dissects the structural biology, signal transduction mechanisms, and in vitro assay methodologies used to characterize the biological activity of DCI.

Structural Biology & Structure-Activity Relationship (SAR)

The pharmacological shift from a full


-agonist to a partial agonist/antagonist is rooted in a precise structural modification. DCI is a congener of the full agonist isoproterenol, synthesized by replacing the two phenolic hydroxyl groups on the catechol ring with chlorine atoms[3].

Mechanistic Causality: The phenolic hydroxyls of endogenous catecholamines and isoproterenol are critical for forming hydrogen bonds with specific serine residues in the binding pocket of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-adrenergic receptor. This interaction is necessary to fully stabilize the receptor's active conformation (

). By substituting these hydroxyls with bulky, electronegative chlorine atoms, DCI retains the structural geometry required to bind the orthosteric site (acting as a competitive antagonist against endogenous catecholamines) but lacks the hydrogen-bonding capacity to fully activate the receptor[3]. Consequently, DCI exhibits partial agonist activity, clinically referred to as ISA.

Signal Transduction & Molecular Mechanisms

DCI binds non-selectively to both


 and 

adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the

subunit[4].

Upon binding, DCI induces a sub-maximal conformational change in the receptor. This leads to a modest activation of adenylyl cyclase (AC), resulting in a slight accumulation of intracellular cyclic AMP (cAMP) compared to the massive spike induced by full agonists like isoproterenol[5]. In the presence of full agonists, DCI competitively occupies the receptor, thereby blunting the maximal cAMP response and exerting its antagonistic effect[5].

G DCI Dichloroisoproterenol (Partial Agonist) BetaAR β-Adrenergic Receptor (GPCR) DCI->BetaAR Binds (Kd ~300 nM) Gs Gαs Protein (Activation) BetaAR->Gs Sub-maximal Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC Modest Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (Cellular Response) cAMP->PKA Partial Activation

Figure 1: GPCR signaling cascade illustrating the partial agonism of Dichloroisoproterenol.

Quantitative Pharmacological Profile

The biological activity of DCI is characterized by low potency and high intrinsic sympathomimetic activity relative to modern ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-blockers. The apparent order of agonist activity among early 

-blockers with ISA is: DCI > pindolol > practolol > oxprenolol > pronethalol > alprenolol.
CompoundPharmacological ProfileReceptor Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Intrinsic Sympathomimetic Activity (ISA)
Isoproterenol Full Agonist~4.6 nM[6]100% (Reference Maximum)
Propranolol Pure Antagonist~0.4 - 0.6 nM[6]0% (No intrinsic activity)
Dichloroisoproterenol Partial Agonist / Antagonist~300 nM[6]High (Highest among early

-blockers)
Pindolol Partial Agonist / Antagonist~0.9 - 1.0 mM*[6]Moderate[7]

*Note:


 values are derived from competitive binding assays in rat pituitary intermediate lobe preparations evaluating 

-adrenergic receptors. Pindolol affinity varies significantly by tissue type[6].

Experimental Methodologies: Validating Partial Agonism

To rigorously evaluate the biological activity of a partial agonist like DCI, experimental protocols must be designed to isolate its dual nature. Below are two self-validating systems used in pharmacological research.

Protocol 1: In Vitro cAMP Accumulation Assay (S49 Lymphoma Cells)

Because DCI possesses low intrinsic activity, its direct stimulation of cAMP is often masked by basal cellular noise. To solve this, researchers utilize forskolin, a diterpene that directly activates adenylyl cyclase[5].

Causality: Forskolin sensitizes the adenylyl cyclase system. When cells are co-incubated with forskolin, the modest


-AR-mediated stimulation by DCI is amplified, allowing for precise quantification of its partial agonist properties (typically a 5-fold increase in cAMP accumulation compared to baseline)[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture S49 lymphoma cells in DMEM supplemented with 10% fetal bovine serum. Wash and resuspend in a physiological buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Sensitization: Pre-incubate the cell suspension with a sub-maximal concentration of forskolin (e.g., 1-10

    
    M) for 5 minutes[5].
    
  • Drug Treatment: Add DCI hydrochloride at varying concentrations (

    
     to 
    
    
    
    M) to establish a dose-response curve.
  • Control Validation: In parallel wells, use Isoproterenol (positive control for full agonism) and Propranolol (negative control/antagonist). Propranolol should abolish the DCI-induced, forskolin-potentiated response, proving the effect is strictly

    
    -AR mediated[5].
    
  • Termination & Lysis: Stop the reaction after 10-15 minutes by adding cold trichloroacetic acid (TCA) or lysis buffer.

  • Quantification: Measure intracellular cAMP levels using a competitive radioimmunoassay (RIA) or ELISA.

Workflow Step1 1. Cell Preparation (S49 Cells + IBMX) Step2 2. Forskolin Addition (Sensitize Adenylyl Cyclase) Step1->Step2 Stabilize Basal cAMP Step3 3. DCI Treatment (Concentration Gradient) Step2->Step3 Amplify Signal Window Step4 4. Reaction Termination (Cell Lysis) Step3->Step4 Incubate 10-15 min Step5 5. cAMP Quantification (ELISA / RIA) Step4->Step5 Extract Intracellular cAMP Step6 6. Data Analysis (EC50 & Emax Calculation) Step5->Step6 Compare vs. Propranolol Control

Figure 2: Workflow for quantifying DCI partial agonism via Forskolin-potentiated cAMP accumulation.

Protocol 2: Ex Vivo Isolated Tissue Preparation (Reserpinized Models)

To observe the physiological manifestation of DCI's partial agonism (e.g., increased heart rate), classical studies utilize isolated animal tissues[7].

Causality: In a normal animal, the sympathetic nervous system provides a basal tone of endogenous catecholamines. If DCI is administered, it will act primarily as an antagonist, blocking these endogenous full agonists and lowering heart rate. To unmask DCI's intrinsic agonist activity, animals are pretreated with reserpine or syrosingopine[7]. Reserpine depletes vesicular stores of endogenous catecholamines. In this catecholamine-depleted environment, the administration of DCI will cause an increase in heart rate, directly demonstrating its partial agonist activity[7].

Conclusion

Dichloroisoproterenol hydrochloride remains a textbook example of how minor structural modifications—specifically the halogenation of a catechol ring—can fundamentally alter receptor kinetics[3]. By shifting the molecule from a full agonist to a partial agonist, DCI paved the way for the rational drug design of modern


-blockers, fundamentally transforming cardiovascular pharmacotherapy[1].

References

  • A Historical Perspective on the Development of β‐Adrenergic Blockers Source: National Institutes of Health (PMC) URL:1

  • The Role of β-Blockers as a Cornerstone of Cardiovascular Therapy Source: Oxford Academic (American Journal of Hypertension) URL:3

  • Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application Source: Karger Publishers URL:2

  • Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity Source: National Institutes of Health (PubMed) URL:5

  • Specificity of the beta 2-adrenergic receptor stimulating cyclic AMP accumulation in the intermediate lobe of rat pituitary gland Source: National Institutes of Health (PubMed) URL:6

  • Measurement of partial agonist activity in man and its therapeutic relevance Source: Arquivos Brasileiros de Cardiologia URL:7

Sources

Foundational

From Agonist to Antagonist: The Structural Divergence of Isoproterenol and Dichloroisoproterenol

Executive Summary This guide analyzes the critical structural and functional distinctions between Isoproterenol (ISO) , the archetypal non-selective -adrenergic agonist, and Dichloroisoproterenol (DCI) , the first identi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the critical structural and functional distinctions between Isoproterenol (ISO) , the archetypal non-selective


-adrenergic agonist, and Dichloroisoproterenol (DCI) , the first identified 

-adrenergic antagonist.[1]

While these molecules share an identical pharmacophore tail (isopropylaminoethanol), the substitution of the catechol hydroxyl groups with chlorine atoms on the phenyl ring fundamentally inverts their pharmacological activity. This guide explores the Structure-Activity Relationship (SAR) driving this inversion, the specific receptor-ligand interactions involved, and the experimental protocols required to differentiate their activities in a research setting.

Molecular Architecture: The Structural Pivot

The transition from Isoproterenol to Dichloroisoproterenol represents a classic example of bioisosteric replacement leading to a functional reversal. Both molecules possess the N-isopropyl group, which confers selectivity for


-receptors over 

-receptors. The divergence lies entirely in the aromatic ring substitution.
Comparative Structural Analysis
FeatureIsoproterenol (ISO)Dichloroisoproterenol (DCI)
Core Scaffold

-phenethylamine

-phenethylamine
Aromatic Ring 3,4-Dihydroxyphenyl (Catechol )3,4-Dichlorophenyl
Amine Substituent Isopropyl (Bulky)Isopropyl (Bulky)
Electronic Nature Electron-rich, H-bond Donor Electron-withdrawing, Lipophilic
Steric Profile Planar hydroxylsBulky Chlorine atoms (Larger Van der Waals radius)
Primary Role Full Agonist (

)
Partial Agonist / Antagonist
Visualization of Chemical Structures

The following diagram illustrates the atom-by-atom comparison, highlighting the "Switch Region" on the phenyl ring.

ChemicalStructure cluster_legend Pharmacophore Analysis ISO Isoproterenol (Agonist) 3,4-Dihydroxy Phenyl Ring +Isopropylamino Side Chain Key Feature: H-Bond Donors (OH) DCI Dichloroisoproterenol (Antagonist) 3,4-Dichloro Phenyl Ring +Isopropylamino Side Chain Key Feature: Lipophilic/Steric Bulk (Cl) ISO->DCI Bioisosteric Replacement (OH -> Cl) Note1 The Side Chain (Tail) determines Affinity & Beta-Selectivity ISO:tail->Note1 Note2 The Ring Substitution determines Efficacy (Agonism vs Antagonism) ISO:ring->Note2 DCI:tail->Note1 DCI:ring->Note2

Figure 1: Structural comparison highlighting the conservation of the affinity-driving side chain and the modification of the efficacy-driving phenyl ring.

Mechanistic Divergence: The "Serine Anchor" Hypothesis

To understand why DCI blocks the receptor while ISO activates it, one must look at the binding pocket of the


-adrenergic receptor (

AR).
The Agonist Mechanism (Isoproterenol)

Full activation of the


-receptor requires the rotation of Transmembrane Helix 5 (TM5) and the outward movement of TM6.[2]
  • The Anchor: The catechol hydroxyl groups of Isoproterenol form critical hydrogen bonds with specific Serine residues in TM5 (specifically Ser203, Ser204, and Ser207 ).

  • The Trigger: These H-bonds "pull" the helices together, stabilizing the active conformation (

    
    ) of the receptor. This conformational change opens the intracellular G-protein binding site.
    
The Antagonist Mechanism (DCI)
  • Binding without Activation: The chlorine atoms in DCI are lipophilic and lack hydrogen bond donor capability. They cannot bridge the gap to the Serine residues.

  • Steric Blockade: The bulky chlorines may sterically clash with the activation core, preventing the rotation of TM5.

  • Intrinsic Sympathomimetic Activity (ISA): DCI is not a "silent" antagonist. It retains partial agonist activity (efficacy

    
     0.3–0.5 depending on tissue). This suggests that while it fails to engage the "Serine Anchor" fully, the strong hydrophobic interaction of the dichlorophenyl ring may induce a sub-maximal conformational shift, triggering a weak signal while blocking the access of full agonists like ISO.
    

Mechanism cluster_ISO Isoproterenol (Full Agonist) cluster_DCI DCI (Partial Agonist/Antagonist) Ligand Ligand Binding Pocket Orthosteric Pocket (TM3, TM5, TM6) Ligand->Pocket ISO_Bind Catechol-Serine H-Bonds (Ser203, 204, 207) Pocket->ISO_Bind If OH groups present DCI_Bind Hydrophobic Interaction only (No H-Bond Anchor) Pocket->DCI_Bind If Cl groups present Conf_Change Full Conformational Change (TM6 Outward Movement) ISO_Bind->Conf_Change Gs_Couple Gs Protein Coupling (High Efficacy) Conf_Change->Gs_Couple Block Steric Hindrance (Prevents Full TM Rotation) DCI_Bind->Block Block->Conf_Change Blocks Access Partial Weak/Partial Signaling (ISA) Block->Partial

Figure 2: Mechanistic pathway showing how ligand structure dictates receptor conformational states and downstream signaling.

Physicochemical Stability & Handling[8]

For researchers, the structural difference dictates handling protocols.

  • Isoproterenol (Catechol Instability):

    • Risk: Catechols rapidly oxidize at neutral or alkaline pH, forming quinones (turning the solution pink/brown). This oxidation product (adrenochrome) is inactive at the

      
      -receptor and can be cytotoxic.
      
    • Protocol: Must be prepared in acidified vehicles (e.g., 1 mM Ascorbic Acid or 10

      
      M HCl) and used immediately.
      
  • DCI (Halogen Stability):

    • Benefit: The dichlorophenyl ring is chemically robust. It resists oxidation and does not require antioxidant co-solvents for short-term storage.

Experimental Protocols: Distinguishing ISO from DCI

To validate the structural hypothesis, researchers must employ functional assays that measure cAMP accumulation . Binding assays alone cannot distinguish them, as both bind with high affinity (


 in the nanomolar range).
Protocol: cAMP Functional Assay (HEK293 Cells)

Objective: Quantify the Efficacy (


) and Potency (

) of ISO vs. DCI.

Materials:

  • HEK293 cells stably expressing human

    
    AR.
    
  • FRET-based cAMP biosensor (e.g., Epac-based) or ELISA kit.

  • Compounds: Isoproterenol (10 mM stock in 10

    
    M HCl), DCI (10 mM stock in DMSO).
    

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates (50,000 cells/well) in complete media. Incubate 24h.

  • Serum Starvation: Replace media with serum-free HBSS buffer for 2 hours to reduce basal cAMP.

  • Agonist Mode (Testing Efficacy):

    • Treat cells with increasing concentrations (

      
       M to 
      
      
      
      M) of ISO or DCI alone.
    • Incubate for 15 minutes at 37°C.

    • Expected Result: ISO yields a sigmoidal curve reaching 100% maximal response. DCI yields a shallow curve reaching ~30-50% response (Partial Agonism).

  • Antagonist Mode (Testing Blockade):

    • Pre-incubate cells with a fixed concentration of DCI (e.g., 10

      
      M) for 10 minutes.
      
    • Add increasing concentrations of ISO .

    • Expected Result: The ISO dose-response curve shifts to the right (increased

      
      ), proving competitive antagonism.
      
  • Detection: Lyse cells and quantify cAMP via FRET/ELISA according to kit instructions.

References

  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol.[3][4] Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.[3][4]

  • Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor blocking compound (Nethalide). The Lancet, 280(7251), 311-314.

  • Frielle, T., et al. (1987). Cloning of the cDNA for the human beta 1-adrenergic receptor. Proceedings of the National Academy of Sciences, 84(22), 7920-7924.

  • Strader, C. D., et al. (1989). Structural basis of beta-adrenergic receptor function. FASEB Journal, 3(7), 1825-1832.

  • Warne, T., et al. (2011). The structural basis for agonist and partial agonist action on a β1-adrenergic receptor. Nature, 469, 241–244.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Stock Solutions for Dichloroisoproterenol Hydrochloride

Document ID: AN-DCI-2026-01 **Abstract This document provides a detailed protocol and technical guidance for the preparation of stock solutions of Dichloroisoproterenol hydrochloride (DCI HCl). As the first synthetic bet...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-DCI-2026-01

**Abstract

This document provides a detailed protocol and technical guidance for the preparation of stock solutions of Dichloroisoproterenol hydrochloride (DCI HCl). As the first synthetic beta-adrenergic receptor antagonist, DCI HCl is a critical tool in pharmacological research. Proper solubilization and storage are paramount to ensure experimental reproducibility and integrity. This guide covers solvent selection, step-by-step dissolution protocols, stability considerations, and safety, designed for researchers in pharmacology and drug development.

Introduction: A Foundational Beta-Blocker

Dichloroisoproterenol (DCI), first synthesized in the 1950s, holds a significant place in medical history as the first compound demonstrated to block the effects of adrenergic agonists at β-receptors.[1] It is a non-selective partial agonist/antagonist for β1- and β2-adrenergic receptors.[1] Its discovery paved the way for the development of clinically successful beta-blockers like propranolol.

It is critically important to distinguish Dichloroisoproterenol hydrochloride (CAS 51-29-6) from the structurally related β-agonist, Isoproterenol hydrochloride (CAS 51-30-9). Their opposing mechanisms of action mean that a mix-up can lead to catastrophic experimental failure. This guide pertains exclusively to the beta-blocker, Dichloroisoproterenol hydrochloride.

The primary challenge in working with DCI HCl is its limited aqueous solubility. Therefore, a robust protocol for creating a concentrated stock solution in an organic solvent, which can then be diluted into aqueous experimental media, is essential.

Mechanism of Action: Competitive Antagonism

DCI HCl functions by competitively binding to β-adrenergic receptors, thereby preventing endogenous catecholamines like epinephrine and norepinephrine from binding and activating the downstream signaling cascade. This cascade typically involves the Gs alpha subunit of the G-protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking the receptor, DCI inhibits this signaling pathway.

G_protein_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein 1 AC Adenylyl Cyclase G_Protein->AC 2 cAMP cAMP AC->cAMP 3 Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates DCI DCI HCl (Antagonist) DCI->Receptor Blocks ATP ATP PKA Protein Kinase A (Cellular Response) cAMP->PKA 4

Caption: DCI HCl blocks β-adrenergic receptor activation.

Material and Chemical Properties

Accurate calculations for molarity and concentration depend on precise chemical data. The properties of Dichloroisoproterenol hydrochloride are summarized below.

PropertyValueSource
CAS Number 51-29-6[2]
Molecular Formula C₁₁H₁₆Cl₃NO[2][3]
Molecular Weight 284.61 g/mol [2][3]
Appearance Solid powder[3]
Purity >98% (typical)[3]

Note: The molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific value on the Certificate of Analysis for the most accurate calculations.

Recommended Protocol: Preparing a DMSO Stock Solution

Based on available data, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of DCI HCl.[3] While a definitive maximum solubility is not published, concentrations of at least 40 mg/mL have been successfully prepared.

Causality Behind Solvent Choice:
  • DMSO: DCI HCl, an organic molecule, exhibits high solubility in this polar aprotic solvent.

  • Anhydrous DMSO: DMSO is highly hygroscopic (readily absorbs water from the air).[4] Absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation. Using a fresh, sealed bottle or an anhydrous grade of DMSO is critical for success.

  • Aqueous Solvents: Direct dissolution in water or buffers is not recommended due to poor solubility, which can lead to inaccurate concentrations.

Protocol 1: Preparation of a 20 mg/mL Master Stock in DMSO
  • Pre-Requisites:

    • Ensure Dichloroisoproterenol hydrochloride powder has been equilibrated to room temperature before opening the vial to prevent condensation.

    • Use high-quality, anhydrous DMSO.

    • Work in a chemical fume hood or a well-ventilated area.

  • Procedure: a. Weigh the desired amount of DCI HCl powder using a calibrated analytical balance. For example, weigh 10 mg. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

    • Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL)

    • Example: 10 mg / 20 mg/mL = 0.5 mL (500 µL) of DMSO. c. Close the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. d. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but avoid excessive heat. e. Once fully dissolved, the solution should be clear and free of particulates.

Dilution to Aqueous Working Solutions

Most biological experiments require the final compound to be in an aqueous buffer (e.g., PBS, cell culture medium). The DMSO stock must be diluted carefully.

Protocol 2: Serial Dilution into Aqueous Buffer
  • Key Consideration: Final DMSO Concentration

    • High concentrations of DMSO (>0.5%) can be toxic to cells and may cause artifacts. Always calculate the final percentage of DMSO in your assay and keep it consistent across all conditions, including vehicle controls. A final concentration of ≤0.1% is recommended for most cell-based assays.

  • Procedure: a. Perform serial dilutions. Directly diluting a highly concentrated DMSO stock >1:1000 into an aqueous buffer can cause the compound to precipitate out of solution (a phenomenon known as "crashing out"). b. Step 1 (Intermediate Dilution): Dilute your 20 mg/mL DMSO stock into your final aqueous buffer. For example, a 1:100 dilution (e.g., 5 µL of stock into 495 µL of buffer) yields a 200 µg/mL solution in 1% DMSO. c. Step 2 (Final Working Dilution): Further dilute the intermediate solution to your final target concentration. This ensures the DMSO percentage is minimized and the compound remains in solution. d. Always add the DMSO stock to the aqueous buffer while vortexing gently to promote rapid mixing and prevent localized high concentrations that can lead to precipitation. e. Visually inspect the final solution for any signs of precipitation. If cloudy, the concentration may be above its aqueous solubility limit.

Caption: Workflow for preparing and using DCI HCl solutions.

Stability and Storage

Proper storage is crucial to maintain the integrity of DCI HCl.

FormConditionDurationRationale & Best Practices
Solid Powder -20°C, Dark, DryUp to 3 yearsProtects from degradation. The "dark" and "dry" conditions are key.[3]
DMSO Stock Solution -80°C, Tightly SealedUp to 1 yearPrevents degradation and solvent evaporation. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can compromise compound stability and introduce moisture into the DMSO stock.
Aqueous Solutions 2-8°CUse immediately; do not store >24hDCI HCl is a catecholamine, a class of compounds known to be susceptible to oxidation and degradation in aqueous solutions, especially at neutral or alkaline pH and when exposed to light.[5][6] Prepare fresh for each experiment.

Light Sensitivity: While specific photostability data for DCI HCl is limited, related catecholamines are known to be light-sensitive.[7] It is best practice to protect all solutions from light by using amber glass vials or by wrapping standard tubes in aluminum foil.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling DCI HCl powder and solutions.

  • Ventilation: Handle the powder in a fume hood or ventilated enclosure to avoid inhalation of fine particulates.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • Sigma-Aldrich.
  • Wilson, J. D., et al. (2023). Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags. Journal of Pharmacy Practice. [Link]

  • precisionFDA. DICHLOROISOPROTERENOL, (S)- Substance Information. [Link]

  • Anderson, B. D., & Connors, K. A. (1977). The Effect of Various Additives on the Stability of Isoproterenol Hydrochloride Solutions. Journal of Pharmaceutical Sciences. [Link]

  • Patel, R. A., & Vasavada, R. C. (1988). Transdermal delivery of isoproterenol HCl: an investigation of stability, solubility, partition coefficient, and vehicle effects. Pharmaceutical Research. [Link]

  • Leedahl, N. D., et al. (2016). A Potential Cost Savings Strategy for Isoproterenol Hydrochloride Using Novel Stability Data. Journal of Cardiology Study and Research. [Link]

  • Wikipedia. Dichloroisoprenaline. [Link]

Sources

Application

Application Note: Dichloroisoproterenol Hydrochloride Solubility in DMSO vs. Water

Optimization of Stock Solutions for In Vitro and In Vivo Pharmacological Assays Executive Summary Dichloroisoproterenol (DCI) is a historically significant pharmacological agent, recognized as the first synthesized beta-...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Stock Solutions for In Vitro and In Vivo Pharmacological Assays

Executive Summary

Dichloroisoproterenol (DCI) is a historically significant pharmacological agent, recognized as the first synthesized beta-adrenergic receptor blocker. Functionally, it acts as a non-selective partial agonist/antagonist at both β1- and β2-adrenergic receptors[1]. A critical challenge in experimental pharmacology is ensuring the stability, bioavailability, and non-toxicity of drug formulations. This application note provides a comprehensive guide to the solvation thermodynamics of Dichloroisoproterenol hydrochloride (CAS: 51-29-6), comparing its solubility in Dimethyl Sulfoxide (DMSO) versus aqueous systems, and outlines field-proven, self-validating protocols for both in vitro and in vivo applications.

Chemical Profile & Solvation Thermodynamics

The choice of solvent is dictated by the molecular structure of the compound. DCI is typically supplied as a hydrochloride salt (Molecular Weight: 284.61 g/mol ).

  • Aqueous Solvation (Water/Saline): The presence of the protonated secondary amine (hydrochloride moiety) makes DCI highly soluble in water[2]. The solvation mechanism relies on strong ion-dipole interactions, allowing the salt to easily dissociate in aqueous environments[3].

  • Organic Solvation (DMSO): DMSO is a polar aprotic solvent. It effectively solvates the lipophilic dichlorophenyl ring of DCI via dipole-dipole and hydrophobic interactions. While highly effective, the solubility limit in DMSO is lower than in water, typically capping at around 20 mg/mL[1].

Expert Insight: While DCI-HCl is highly soluble in water, aqueous master stocks are prone to hydrolytic degradation and microbial contamination over time. Therefore, DMSO is strictly recommended for long-term master stocks stored at -20°C or -80°C. Conversely, because DMSO can induce cytotoxicity and local tissue necrosis at high concentrations, aqueous buffers (saline/ddH2O) are the mandatory choice for acute in vivo dosing [3].

Comparative Solubility Profile

ParameterDimethyl Sulfoxide (DMSO)Water (ddH₂O) / Saline
Max Solubility ~20 mg/mL (~70.2 mM)[1]>50 mg/mL (>175 mM)[2]
Solvation Mechanism Dipole-dipole & hydrophobic interactionsIon-dipole (salt dissociation)
Storage Stability High (Recommended for -80°C long-term)Moderate (Prone to hydrolysis over time)
Primary Application In vitro master stocks, high-throughput screeningAcute in vivo dosing, physiological buffers

Solvent Selection & Formulation Logic

SolventSelection Start DCI-HCl Powder (CAS: 51-29-6) Decision Target Application? Start->Decision InVitro In Vitro / Cell Culture Decision->InVitro Cellular Assays InVivo In Vivo / Animal Models Decision->InVivo Animal Dosing DMSO Dissolve in 100% DMSO (Max 20 mg/mL) InVitro->DMSO Water Dissolve in ddH2O/Saline (Highly Soluble) InVivo->Water Dilution Dilute in Media (Final DMSO < 0.1%) DMSO->Dilution Formulation Formulate with PEG300/Tween80 or direct saline injection Water->Formulation

Fig 1. Decision matrix for Dichloroisoproterenol hydrochloride solvent selection and formulation.

Experimental Protocols

Protocol A: Preparation of 20 mg/mL Master Stock in DMSO (In Vitro)

This protocol yields a ~70.2 mM master stock suitable for serial dilution in cell culture media.

  • Weighing: Accurately weigh 2.0 mg of DCI-HCl powder into a sterile microcentrifuge tube.

  • Solvation: Add exactly 100 µL of anhydrous, cell-culture grade DMSO (≥99.9% purity)[1].

  • Agitation: Vortex the mixture continuously for 30–60 seconds at room temperature.

  • Self-Validating Step: Hold the tube against a direct light source over a dark background. The solution must be optically clear. Any particulate scattering indicates incomplete solvation; if observed, sonicate in a water bath for 2 minutes.

  • Storage: Aliquot the solution into 10 µL single-use volumes to prevent freeze-thaw degradation. Store immediately at -80°C.

  • Usage: Dilute the stock into aqueous assay buffer or media. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Preparation of Aqueous Formulation (In Vivo)

Because DCI is a hydrochloride salt, it bypasses the need for harsh organic solvents during animal dosing, eliminating solvent-based confounding variables[3].

  • Weighing: Weigh 10.0 mg of DCI-HCl powder.

  • Solvation: Add 5.0 mL of sterile 0.9% NaCl (physiological saline) or Millipore water to achieve a 2 mg/mL working solution.

  • Agitation: Invert gently and vortex for 15 seconds. The salt will dissociate rapidly.

  • Self-Validating Step: Measure the pH of the resulting solution. Because it is a hydrochloride salt, the unbuffered solution may become slightly acidic. If the pH drops below 6.5, titrate carefully with 0.1 N NaOH to reach a physiological pH of 7.2–7.4. This prevents injection-site necrosis or acidosis in the animal model.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to injection. Note: Do not use nylon filters, as they may non-specifically bind the drug.

Mechanistic Context: β-Adrenergic Receptor Modulation

Understanding the downstream signaling of DCI is critical for assay design. As a partial agonist, DCI occupies the β-receptor, preventing full agonists (like epinephrine) from binding, while simultaneously triggering a sub-maximal activation of the Gs-protein/Adenylyl Cyclase pathway[1].

Mechanism DCI Dichloroisoproterenol (Partial Agonist) B1AR β1/β2 Adrenergic Receptor DCI->B1AR Binds Gs Gs Protein B1AR->Gs Partial Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production (Modulated) AC->cAMP Catalyzes ATP to cAMP

Fig 2. Dichloroisoproterenol partial agonist mechanism on β-adrenergic receptor cAMP signaling.

References

Sources

Method

Application Notes and Protocols for Dichloroisoproterenol Hydrochloride in Langendorff Heart Preparations

Introduction: A Historical and Mechanistic Overview The Langendorff isolated heart system, a cornerstone of cardiovascular research for over a century, offers a powerful ex vivo platform to investigate cardiac function i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Historical and Mechanistic Overview

The Langendorff isolated heart system, a cornerstone of cardiovascular research for over a century, offers a powerful ex vivo platform to investigate cardiac function in a controlled, aneural environment.[1][2] This application note provides a detailed guide for utilizing Dichloroisoproterenol hydrochloride (DCI), a molecule of significant historical and pharmacological importance, within the Langendorff preparation.

Dichloroisoproterenol, synthesized in 1958, holds the distinction of being the first compound identified as a beta-adrenergic receptor antagonist, or "beta-blocker".[3][4] Its discovery was a pivotal moment in pharmacology, providing the definitive proof for Ahlquist's theory of distinct α- and β-adrenergic receptors and paving the way for the development of blockbuster drugs like propranolol.[5][6]

Mechanistically, DCI is a non-selective antagonist, blocking both β1- and β2-adrenergic receptors.[7][8] Unlike many of its successors, DCI also exhibits partial agonist activity, meaning it can weakly activate the receptor in the absence of a full agonist.[7][8] This dual property makes it a unique tool for dissecting the nuances of β-adrenergic signaling in the heart. In the Langendorff preparation, DCI can be used to:

  • Investigate the baseline role of β-adrenergic tone on cardiac function.

  • Quantify the antagonistic effect against β-agonists like isoproterenol or epinephrine.

  • Explore the physiological consequences of its intrinsic sympathomimetic activity.

This guide is intended for researchers, scientists, and drug development professionals seeking to employ DCI in isolated heart studies to probe fundamental cardiac physiology and pharmacology.

Core Concepts: The Langendorff Preparation and β-Adrenergic Signaling

The Langendorff technique involves the retrograde perfusion of an isolated mammalian heart through the aorta.[1] This back-pressure closes the aortic valve, forcing the oxygenated perfusion buffer into the coronary arteries, thus sustaining the heart's metabolic and contractile functions for several hours ex vivo.[1] This method allows for the precise measurement of cardiac parameters independent of systemic neural and hormonal influences.

Cardiac function is heavily modulated by the sympathetic nervous system through the activation of β-adrenergic receptors by catecholamines like norepinephrine and epinephrine. The primary signaling cascade initiated by β-receptor activation is detailed below.

Beta_Adrenergic_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Agonist Agonist (e.g., Isoproterenol) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Activates DCI DCI (Antagonist) DCI->Beta_Receptor Blocks G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (PLN) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates (Troponin I) HR ↑ Chronotropy (Heart Rate) PKA->HR Ca_Influx Ca²⁺ Influx Calcium_Channels->Ca_Influx Ca_Release Ca²⁺ Release SR->Ca_Release Contraction ↑ Inotropy (Contraction) Ca_Influx->Contraction Ca_Release->Contraction

Caption: β-Adrenergic receptor signaling cascade in cardiomyocytes.

Materials and Reagents

Dichloroisoproterenol Hydrochloride
  • CAS Number: 51-29-6

  • Molecular Weight: 284.61 g/mol

  • Appearance: Solid

  • Storage: Store at -20°C for long-term stability.

Perfusion Buffer: Krebs-Henseleit Solution

A freshly prepared and filtered Krebs-Henseleit (KH) buffer is critical for maintaining heart viability.

ComponentMolar Concentration (mM)Weight per Liter (g/L)
NaCl118.06.90
KCl4.70.35
KH₂PO₄1.20.16
MgSO₄·7H₂O1.20.29
NaHCO₃25.02.10
CaCl₂·2H₂O1.8 - 2.50.26 - 0.37
D-Glucose11.12.00

Note: Calcium concentration can be varied depending on the experimental goals; 2.5 mM is a common starting point.

Experimental Protocols

Protocol 1: Preparation of Dichloroisoproterenol Hydrochloride Stock Solution

Rationale: Accurate preparation of a concentrated stock solution is essential for precise dosing. DCI hydrochloride is a salt and should readily dissolve in aqueous solutions. Using a solvent like DMSO is generally not necessary and should be avoided to prevent any potential cardiotoxic effects of the solvent.

Procedure:

  • Calculate the required mass of DCI hydrochloride to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • For a 10 mM stock in 10 mL: 0.010 mol/L x 284.61 g/mol x 0.010 L = 0.02846 g (28.46 mg)

  • Weigh the calculated amount of DCI hydrochloride powder accurately.

  • Dissolve the powder in a small volume of sterile, deionized water or directly in Krebs-Henseleit buffer.

  • Vortex gently until fully dissolved.

  • Bring the solution to the final desired volume with the chosen solvent.

  • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Langendorff Heart Preparation (Rat Model)

Rationale: This protocol outlines the standard procedure for isolating and perfusing a rat heart. Meticulous surgical technique and prompt cannulation are paramount to prevent ischemia and ensure a viable preparation.

Procedure:

  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg IP). Administer heparin (1000 IU/kg) via the femoral vein to prevent coagulation.[4]

  • Heart Excision: Perform a thoracotomy to open the chest cavity. Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity and protect against ischemia.[4]

  • Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture. Ensure no air bubbles are introduced into the system.[4]

  • Initiate Perfusion: Begin retrograde perfusion with KH buffer maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. The perfusion pressure should be kept constant, typically between 60-80 mmHg.[4]

  • Instrumentation: Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle via the mitral valve to measure isovolumetric pressure. Adjust the balloon volume to achieve a stable Left Ventricular End-Diastolic Pressure (LVEDP) of 5-10 mmHg.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, ensure stable heart rate (HR), Left Ventricular Developed Pressure (LVDP), and coronary flow (CF).[4]

Langendorff_Workflow cluster_Prep Preparation cluster_Setup Langendorff Setup cluster_Experiment Experiment Anesthesia 1. Anesthesia & Heparinization Excision 2. Heart Excision & Ice-cold KH Buffer Anesthesia->Excision Cannulation 3. Aortic Cannulation Excision->Cannulation Perfusion 4. Initiate Retrograde Perfusion (37°C, 95% O₂) Cannulation->Perfusion Instrumentation 5. LV Balloon Insertion Perfusion->Instrumentation Stabilization 6. Stabilization (20-30 min) Instrumentation->Stabilization Baseline 7. Record Baseline Data (15 min) Stabilization->Baseline Drug_Admin 8. Administer DCI (via perfusate) Baseline->Drug_Admin Data_Acq 9. Record Post-DCI Data Drug_Admin->Data_Acq

Caption: Experimental workflow for a DCI study in a Langendorff preparation.

Protocol 3: Investigating DCI Effects

A. Demonstrating Beta-Blockade (Antagonism Study)

Rationale: This experimental design is the most common use for a β-blocker. It quantifies the ability of DCI to inhibit the effects of a β-agonist, typically isoproterenol. This allows for the determination of DCI's potency and confirms its mechanism of action.

Procedure:

  • Baseline & Agonist Response: After stabilization, record baseline cardiac function for 15 minutes. Then, administer a bolus or a short infusion of a sub-maximal concentration of isoproterenol (e.g., 10-100 nM) and record the peak positive inotropic (increase in LVDP) and chronotropic (increase in HR) responses.

  • Washout: Switch the perfusion back to the standard KH buffer and allow the heart to return to baseline values (approx. 15-20 minutes).

  • DCI Incubation: Switch the perfusion to KH buffer containing the desired concentration of DCI hydrochloride. Allow the heart to equilibrate with DCI for 15-20 minutes.

  • Agonist Challenge: While continuing to perfuse with DCI, administer the same concentration of isoproterenol as in step 1.

  • Data Analysis: Compare the isoproterenol-induced changes in LVDP and HR in the absence and presence of DCI. A significant reduction in the agonist's effect demonstrates beta-blockade. This can be repeated with multiple DCI concentrations to generate a dose-inhibition curve.

B. Characterizing Partial Agonism

Rationale: To investigate the intrinsic sympathomimetic activity (ISA) of DCI, it is administered in the absence of any other adrenergic stimulation. A true partial agonist will elicit a small positive inotropic and chronotropic effect on its own.

Procedure:

  • Baseline: After stabilization, record baseline cardiac function for 15 minutes.

  • DCI Administration: Switch the perfusion to KH buffer containing DCI. It is crucial to perform a cumulative dose-response curve. Start with a low concentration (e.g., 10 nM) and increase in logarithmic steps (e.g., 100 nM, 1 µM, 10 µM) every 10-15 minutes, or until a stable response is achieved at each concentration.

  • Data Analysis: Plot the change in LVDP and HR against the log concentration of DCI. A modest increase in these parameters from baseline would confirm its partial agonist effect.

Data Presentation and Expected Results

The primary data acquired from a Langendorff experiment includes continuous measurement of left ventricular pressure and heart rate. From these, several key parameters are derived:

  • Heart Rate (HR): Measured in beats per minute (bpm).

  • Left Ventricular Developed Pressure (LVDP): Calculated as LV Systolic Pressure - LV End-Diastolic Pressure (mmHg). This is a primary index of cardiac contractility (inotropy).

  • Rate of Pressure Development (±dP/dt): The maximum rate of pressure increase (+dP/dtmax) and decrease (-dP/dtmax) in the ventricle (mmHg/s). These are sensitive measures of contraction and relaxation velocity.

  • Coronary Flow (CF): Measured by collecting the effluent from the heart (mL/min).

ParameterBaseline (Typical Rat Heart)Expected Effect of Isoproterenol (β-Agonist)Expected Effect of DCI (β-Antagonist after Isoproterenol)Expected Effect of DCI Alone (Partial Agonism)
HR (bpm) 250 ± 30↑↑↑
LVDP (mmHg) 100 ± 20↑↑↑
+dP/dt (mmHg/s) 3000 ± 500↑↑↑
-dP/dt (mmHg/s) -2500 ± 400↑↑↑

(Note: Arrows indicate the direction of change. ↑ represents a small increase, ↑↑↑ a large increase, and ↓ a decrease from the stimulated state.)

Troubleshooting and Scientific Considerations

  • Heart Viability: A steady decline in LVDP of more than 10-15% per hour suggests the preparation is failing. This can be due to inadequate oxygenation, temperature fluctuations, or ischemic damage during excision.

  • DCI Solubility and Stability: While DCI hydrochloride is expected to be water-soluble, always ensure the stock solution is clear. Prepare fresh dilutions in KH buffer daily, as the stability of catecholamine-like structures in physiological buffers at 37°C can be limited.

  • Concentration Range: Due to the limited recent literature, the optimal concentration range for DCI in a Langendorff preparation needs to be determined empirically. Based on historical studies and data from similar compounds, a range of 10 nM to 10 µM is a logical starting point for dose-response experiments.

  • Partial Agonism: The magnitude of the partial agonist effect of DCI is likely to be small compared to a full agonist like isoproterenol. A stable baseline and sensitive data acquisition system are crucial to reliably detect these changes.

Conclusion

Dichloroisoproterenol hydrochloride, the progenitor of the beta-blocker class, remains a valuable pharmacological tool. When combined with the robust and controlled environment of the Langendorff isolated heart preparation, it allows for a nuanced investigation of β-adrenergic receptor function. This guide provides the foundational protocols and theoretical background to design and execute rigorous experiments, contributing to a deeper understanding of cardiac physiology and the mechanisms of adrenergic modulation.

References

  • Langendorff, O. (1895). Untersuchungen am überlebenden Säugethierherzen. Pflügers Archiv für die gesamte Physiologie des Menschen und der Tiere, 61, 291-332.
  • Wikipedia. (2024). Langendorff heart. Retrieved from [Link]

  • Healio. (2008). Fifty years of beta-blockers: a revolution in CV pharmacotherapy. Retrieved from [Link]

  • Wikipedia. (2024). Discovery and development of beta-blockers. Retrieved from [Link]

  • Skrzypiec-Spring, M., Grotthus, B., Szeląg, A., & Schulz, R. (2007). The Langendorff technique of isolated heart perfusion. Journal of pharmacological and toxicological methods, 55(2), 113–126.
  • Transonic. (n.d.). T400-Series Surgical Protocol - Rat & Mice: Coronary Blood Flow: Isolated Perfused Heart Preparation. Retrieved from [Link]

  • Wikipedia. (2023). Dichloroisoprenaline. Retrieved from [Link]

  • Lateef, R. U., Al-Masri, A. A., & Alyahya, A. M. (2015). Langendorff's isolated perfused rat heart technique: a review. International Journal of Basic & Clinical Pharmacology, 4(6), 1314-1322.
  • Frishman, W. H. (2008). A historical perspective on the development of β-adrenergic blockers. Journal of the American Society of Hypertension, 2(5), 311-320.
  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol. The Journal of pharmacology and experimental therapeutics, 122(4), 480–488.
  • Cardiovascular Pharmacology Concepts. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

  • Wikipedia. (2024). Beta blocker. Retrieved from [Link]

  • Dhalla, N. S., Temsah, R. M., & Netticadan, T. (2000). Mechanisms of the beneficial effects of beta-adrenoceptor antagonists in congestive heart failure. Heart failure reviews, 5(2), 135–150.
  • BenchChem. (n.d.). Application Notes and Protocols for Langendorff Heart Perfusion Using Bufetolol.
  • MedKoo Biosciences. (n.d.). Dichloroisoproterenol.
  • Wikipedia. (2023). History of catecholamine research. Retrieved from [Link]

  • Baker, P. F. (2007). A historical perspective on the development of β-adrenergic blockers. Journal of clinical hypertension (Greenwich, Conn.), 9(5 Suppl 1), 1–5.
  • Nakano, J., & Kusakari, T. (1965). Competitive antagonism between isoproterenol and a new beta-receptor adrenergic blocking agent, propranolol. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 119, 350–352.
  • Dresel, P. E. (1960). Blockade of some cardiac actions of adrenaline by dichloroisoproterenol. Canadian journal of biochemistry and physiology, 38, 375–381.
  • Sutherland, F. J., & Hearse, D. J. (2000). The isolated blood and perfusion fluid perfused heart. Pharmacological research, 41(6), 613–627.
  • Lucchesi, B. R. (1962). The action of dichloroisoproterenol (DCI) and several other pharmacological agents upon the aconitine-induced ventricular arrhythmia in the isolated rabbit heart. The Journal of pharmacology and experimental therapeutics, 137, 291–300.
  • Moran, N. C., & Perkins, M. E. (1958). Adrenergic blockade of the mammalian heart by a dichloro analog of isoproterenol. The Journal of pharmacology and experimental therapeutics, 124(3), 223–237.
  • Dennis, D. M., Shusterman, V., & Schwartz, A. (1985). Simultaneous response of myocardial contractility and a major proteolytic process to beta-adrenergic-receptor occupancy in the Langendorff isolated perfused rat heart. The Biochemical journal, 231(1), 195–203.
  • Glick, G., & Braunwald, E. (1965). The effects of beta-adrenergic blockade on the circulatory response to exercise in man.
  • Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor-blocking compound (nethalide). Lancet, 2(7251), 311–314.
  • Bristow, M. R. (2011). The development of β-adrenergic receptor antagonists for the treatment of heart failure: a paradigm for translational science.
  • Pidoux, G., et al. (2022). A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. Frontiers in Pharmacology, 13, 843338.
  • DiaComp. (2004). Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts. Retrieved from [Link]

  • HiMedia. (n.d.). Krebs-Henseleit Buffer. Retrieved from [Link]

  • Abiko, Y., Mukahira, K., & Tanabe, T. (1964). Blockade with dichloroisoproterenol (DCI) of the sympathetic factor of strospeside-induced bradycardia in cats. The Japanese journal of pharmacology, 14, 21–31.
  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol. The Journal of pharmacology and experimental therapeutics, 122(4), 480–488.

Sources

Application

Application Note: Optimizing Dichloroisoproterenol Hydrochloride Concentrations for In Vitro β-Adrenergic Receptor Assays

Target Audience: Assay Development Scientists, Pharmacologists, and Cell Biologists Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Causality Dichloroisoproterenol (DCI) holds historical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Cell Biologists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

Dichloroisoproterenol (DCI) holds historical significance as the first synthesized β-adrenergic receptor (β-AR) antagonist[1]. In contemporary drug discovery and cell biology, DCI hydrochloride is deployed as a critical pharmacological tool to dissect β-AR signaling cascades, specifically to differentiate between cAMP-dependent Protein Kinase A (PKA) pathways and cAMP-independent mechanisms[2].

Unlike pure antagonists, DCI is a non-selective agent (targeting both β1 and β2 receptors) that exhibits partial agonist activity depending on the tissue paradigm and receptor expression levels[1]. This dual nature dictates that experimental design cannot rely on arbitrary dosing. If the concentration is too low, competitive blockade against endogenous or synthetic agonists (like isoproterenol) will fail. If the concentration is too high, DCI’s intrinsic sympathomimetic activity may artificially stimulate the receptor, confounding the assay. Therefore, establishing a self-validating concentration gradient is the cornerstone of any DCI-based in vitro protocol.

Pathway Visualization: The Pharmacological Intervention Point

To understand how DCI modulates cellular behavior, we must map its intervention within the G-protein coupled receptor (GPCR) cascade. DCI competes for the orthosteric binding site of the β-AR, preventing the Gαs-mediated activation of Adenylyl Cyclase (AC).

G Agonist Endogenous/Synthetic Agonist (e.g., Isoproterenol) BetaAR β1 / β2 Adrenergic Receptor Agonist->BetaAR Activates DCI Dichloroisoproterenol (DCI) (Competitive Antagonist) DCI->BetaAR Competitively Blocks Gs Gαs Protein Activation BetaAR->Gs Conformational Shift Effect2 Superoxide (O2•−) Inhibition (cAMP-Independent) BetaAR->Effect2 Biased Signaling AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect1 Gene Expression / Mitotic Modulation PKA->Effect1 Phosphorylation Cascade

Figure 1: β-AR signaling cascade illustrating competitive blockade by Dichloroisoproterenol.

Physicochemical Properties & Reagent Preparation

Maintaining the chemical integrity of DCI hydrochloride (CAS: 51-29-6) is paramount for reproducible receptor binding[3].

  • Molecular Weight: 284.61 g/mol [3]

  • Solubility: Highly soluble in DMSO and ddH₂O.

  • Storage: Solid powder must be stored desiccated at -20°C[3].

Preparation of a 10 mM Master Stock

Causality Check: While DCI HCl is water-soluble, preparing the master stock in anhydrous DMSO is highly recommended for long-term stability (up to 12 months at -80°C)[3], as water can promote slow hydrolysis over repeated freeze-thaw cycles.

  • Weigh exactly 2.85 mg of DCI hydrochloride powder.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex until completely clear.

  • Aliquot into 50 µL single-use vials to strictly avoid freeze-thaw degradation, which alters the effective molarity and ruins assay reproducibility.

Quantitative Data: Working Concentration Guidelines

Because of functional selectivity and varying receptor densities across cell lines, the working concentration of DCI spans several orders of magnitude. The table below synthesizes validated concentrations based on the target cell type and assay readout.

Cell Type / ModelAssay ReadoutRecommended DCI ConcentrationMechanistic NoteReference
Human Neutrophils cAMP Accumulation & Superoxide Inhibition100 nM – 10 µMDCI shows functional selectivity; blocks O2•− production without stimulating cAMP.[2]
Human Keratinocytes Mitotic Inhibition (G2 Block)10 nM (1x10⁻⁸ M)Strong mitotic inhibition observed at highly diluted concentrations.[4]
Engineered Lines (CHO/HEK) β-AR Inverse Agonism / Blockade1 µM – 50 µMHigher concentrations required to suppress constitutive activity in overexpressed systems.

Step-by-Step Protocol: Self-Validating cAMP Accumulation Assay

To ensure trustworthiness, this protocol incorporates a Self-Validation Matrix . You cannot simply add DCI and assume blockade; you must prove that DCI is not acting as a partial agonist in your specific cell line, and that your assay has a sufficient dynamic range.

Phase 1: Cell Preparation & Starvation
  • Seed Cells: Plate cells (e.g., CHO-β2AR or native neutrophils) in a 96-well plate at a density of 5 × 10⁴ cells/well. Incubate overnight at 37°C.

  • Serum Starvation: Wash cells twice with warm PBS and replace media with serum-free DMEM/F12 for 4 hours.

    • Causality: Serum contains trace hormones and growth factors that elevate basal cAMP levels, compressing the assay's dynamic range.

Phase 2: Phosphodiesterase (PDE) Inhibition
  • Add IBMX: Pre-treat cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes prior to compound addition.

    • Causality: cAMP is highly transient and rapidly hydrolyzed by endogenous PDEs. IBMX prevents this degradation, ensuring the measured cAMP reflects total adenylyl cyclase activity rather than a fleeting steady-state artifact.

Phase 3: The Self-Validation Dosing Matrix

Prepare the following conditions in triplicate. 4. Pre-treatment (Antagonist Phase): Add DCI (or vehicle) 20 minutes before the agonist.

  • Causality: DCI must achieve binding equilibrium and occupy the orthosteric sites before the high-affinity agonist is introduced.

  • Challenge (Agonist Phase): Add Isoproterenol (ISO) at an EC₈₀ concentration (typically 100 nM - 1 µM) for 15 minutes.

The Matrix Setup:

  • Group A (Baseline): Vehicle (0.1% DMSO) only. (Establishes basal cAMP).

  • Group B (Agonist Control): Vehicle pre-treat + 1 µM ISO. (Establishes maximum assay signal).

  • Group C (Partial Agonism Check): 10 µM DCI pre-treat + Vehicle challenge. (Crucial step: If cAMP spikes here, DCI is acting as a partial agonist in your cells, and the concentration must be lowered).

  • Group D (Experimental Blockade): 10 µM DCI pre-treat + 1 µM ISO challenge. (Measures the true antagonistic efficacy).

Phase 4: Lysis and Quantification
  • Termination: Rapidly aspirate the media and immediately add 100 µL of 0.1 M HCl (or assay-specific lysis buffer) to instantly halt all enzymatic activity.

  • Measurement: Quantify cAMP using a competitive ELISA, TR-FRET, or HPLC-MS/MS[2].

  • Data Analysis: Normalize Group D against the dynamic range established by Group A (0%) and Group B (100%).

References

  • MedKoo Biosciences. "Dichloroisoproterenol hydrochloride | 51-29-6". MedKoo Biosciences Catalog.
  • Brunskole Hummel I, et al. "Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity". PLOS One (2013).
  • TargetMol. "Dichloroisoproterenol". TargetMol Chemical Library.
  • Chopra DP, et al. "Effect of pharmacological agents on human keratinocyte mitosis in vitro. II. Inhibition by catecholamines". PubMed / NIH (1980).
  • CONICET Repository. "Measurement of Inverse Agonism in β-Adrenoceptors". National Scientific and Technical Research Council.
  • Akbar S. "MINI-REVIEW Are Beta Blockers New Potential Anticancer Agents?". Asian Pacific Journal of Cancer Prevention (2014).

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Method

Application Note: Preparation of Dichloroisoproterenol Hydrochloride Saline Injection for Preclinical Pharmacology

Introduction & Pharmacological Context Dichloroisoproterenol (DCI) is historically recognized as the first synthesized β-adrenergic receptor antagonist, developed in 1958 by Powell and Slater[1]. Unlike modern clinical b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Dichloroisoproterenol (DCI) is historically recognized as the first synthesized β-adrenergic receptor antagonist, developed in 1958 by Powell and Slater[1]. Unlike modern clinical beta-blockers, DCI exhibits intrinsic sympathomimetic activity; it binds non-selectively to both β1 and β2 adrenergic receptors, acting as a partial agonist while competitively antagonizing the effects of full endogenous catecholamines like epinephrine and norepinephrine[2].

Although its partial agonist profile led to its withdrawal from clinical development in favor of pure antagonists like propranolol[1], Dichloroisoproterenol hydrochloride remains a critical pharmacological tool. It is widely utilized in in vitro tissue bath assays and in vivo preclinical cardiovascular modeling to establish baseline beta-receptor activity and study receptor blockade[3].

Experimental Workflows and Signaling Pathways

To understand the necessity of precise dosing and formulation, one must visualize the dual-action mechanism of DCI. It binds to Gs-protein coupled β-receptors, causing submaximal adenylyl cyclase activation while sterically hindering full agonists[4].

Pathway DCI Dichloroisoproterenol (DCI) Receptor β1 / β2 Adrenergic Receptors (GPCRs) DCI->Receptor Binds Gs Gs Protein Activation (Partial Agonism) Receptor->Gs Partial Activation Blockade Competitive Blockade (Antagonizes Full Agonists) Receptor->Blockade Steric Hindrance AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Production (Submaximal Response) AC->cAMP

DCI mechanism of action: partial agonism and competitive antagonism at β-adrenergic receptors.

Physicochemical Properties & Formulation Rationale

Expertise & Experience in Formulation Design: The formulation of DCI for injection requires careful consideration of its salt form. The hydrochloride (HCl) salt is utilized because the free base of DCI is highly lipophilic and poorly soluble in aqueous media. The HCl salt ensures rapid and complete dissolution in physiological vehicles[5].

Vehicle Selection (Causality): 0.9% Normal Saline (NaCl) is the mandatory vehicle for intravenous or intraperitoneal injections. Using sterile water alone would create a hypotonic solution, leading to immediate osmotic shock and hemolysis of erythrocytes upon injection. Saline maintains an isotonic environment (~300 mOsm/L), preserving endothelial integrity during systemic administration.

Quantitative Data Summary
PropertySpecification
Chemical Name Dichloroisoproterenol hydrochloride[5]
CAS Number 51-29-6[5]
Molecular Weight 284.6 g/mol [5]
Solubility Soluble in Water and 0.9% Saline
Storage (Solid) 0-4°C (short term); -20°C (long term)[6]

Step-by-Step Preparation Protocol (10 mg/mL Stock)

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. Visual and pH checkpoints are integrated to ensure the integrity of the final injection solution before animal administration or tissue application.

Materials Required:
  • Dichloroisoproterenol hydrochloride powder (Purity ≥ 98%)

  • 0.9% Sterile Sodium Chloride (NaCl) solution

  • Analytical balance (0.1 mg precision)

  • Vortex mixer and ultrasonic bath

  • 0.22 µm Polyethersulfone (PES) syringe filters

  • Sterile amber glass vials

Step 1: Mass Calculation and Weighing
  • Determine the target concentration. For a standard in vivo dose (e.g., 1-5 mg/kg), a 10 mg/mL stock solution is optimal.

  • Weigh exactly 10.0 mg of DCI HCl powder using an anti-static weigh boat.

  • Causality Note: DCI HCl can be hygroscopic. Minimize exposure to ambient humidity during weighing to prevent mass inaccuracies caused by water weight.

Step 2: Dissolution in Isotonic Vehicle
  • Transfer the powder to a sterile 2 mL microcentrifuge tube.

  • Add exactly 1.0 mL of 0.9% Sterile Saline.

  • Vortex for 60 seconds. If microscopic particulates remain, place the tube in an ultrasonic bath at room temperature for 2-3 minutes.

  • Validation Checkpoint: Hold the tube against a dark background under bright light. The solution must be completely transparent and colorless. Any turbidity indicates incomplete dissolution or precipitation, requiring further sonication.

Step 3: pH Verification
  • Spot 1 µL of the solution onto high-resolution pH indicator paper.

  • The expected pH is between 5.5 and 6.5 due to the acidic nature of the hydrochloride salt.

  • Causality Note: Do not attempt to buffer the solution to exactly pH 7.4 with strong bases (like NaOH) prior to storage. Raising the pH too high will cause the free base of DCI to precipitate out of the aqueous solution. The physiological buffering capacity of the subject's blood will rapidly neutralize this small, slightly acidic injection volume in vivo.

Step 4: Sterile Filtration
  • Draw the fully dissolved solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm PES syringe filter.

  • Causality Note: Polyethersulfone (PES) is strictly mandated over Nylon or PTFE membranes. PES exhibits extremely low non-specific drug binding, ensuring that the final concentration of the filtrate remains exactly 10 mg/mL.

  • Filter the solution directly into a sterile, depyrogenated amber glass vial.

Step 5: Aliquoting and Storage
  • Aliquot the filtered solution into single-use volumes (e.g., 100 µL).

  • Causality Note: Single-use aliquots prevent repeated freeze-thaw cycles, which accelerate the oxidative degradation of the ethanolamine side chain.

  • Store at -20°C for up to 3 months, or use immediately at 4°C[6].

Workflow step1 1. Weigh DCI HCl Powder (Calculate Mass) step2 2. Add 0.9% Sterile Saline (Isotonic Vehicle) step1->step2 step3 3. Vortex & Sonicate (Visual Clarity Check) step2->step3 step4 4. Sterile Filtration (0.22 µm PES Membrane) step3->step4 step5 5. Aliquot & Store (-20°C in Amber Vials) step4->step5

Workflow for the preparation and sterile filtration of DCI HCl saline injection.

Analytical Validation (Quality Control)

For rigorous pharmacological studies, the exact concentration and purity of the formulated injection should be verified prior to use:

  • UV-Vis Spectrophotometry: DCI contains a 3,4-dichlorophenyl ring which strongly absorbs in the UV spectrum. Dilute an aliquot 1:100 in saline and measure absorbance at ~270-280 nm against a saline blank.

  • HPLC: Use a C18 reverse-phase column with a mobile phase of Water/Acetonitrile (with 0.1% TFA) to confirm purity and the absence of degradation products.

Application Notes & Historical Context

Historically, DCI HCl intravenous infusions were utilized experimentally to manage severe cardiac arrhythmias in patients with pheochromocytoma[7]. In modern preclinical settings, DCI is primarily used in isolated tissue preparations (e.g., Langendorff perfused heart models or isolated vascular rings) at concentrations ranging from


 to 

M to establish baseline beta-receptor partial agonism and to competitively block the chronotropic and vasodilatory effects of isoproterenol[3].

References

  • Source: nih.
  • Source: medkoo.
  • Source: wikipedia.
  • Source: ahajournals.
  • Source: wikipedia.
  • Source: nih.
  • Source: cloudfront.

Sources

Application

Application Note: Dichloroisoproterenol (DCI) Hydrochloride Administration in Murine Models

Abstract & Scientific Rationale Dichloroisoproterenol (DCI) holds a unique position in pharmacology as the first beta-adrenergic receptor ( -AR) antagonist, described by Powell and Slater in 1958. However, unlike modern...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Dichloroisoproterenol (DCI) holds a unique position in pharmacology as the first beta-adrenergic receptor (


-AR) antagonist, described by Powell and Slater in 1958. However, unlike modern "pure" beta-blockers (e.g., propranolol), DCI is a partial agonist  with significant Intrinsic Sympathomimetic Activity (ISA).

Why use DCI today? Researchers typically select DCI not for clinical modeling, but for mechanistic studies to:

  • Differentiate Receptor States: Investigate the conformational states of

    
    -ARs (active vs. inactive).
    
  • Study Partial Agonism: Use DCI as a reference standard for quantifying the ISA of novel compounds.

  • Historical Benchmarking: Replicate foundational adrenergic blockade experiments.

Critical Caveat: DCI will block the effects of full agonists (like isoproterenol or epinephrine) but will simultaneously elevate baseline heart rate or cAMP levels due to its partial agonism. This application note provides protocols to control for this dual mechanism.

Chemical Properties & Formulation

DCI is a catecholamine derivative. Like its parent compound isoproterenol, it is highly susceptible to oxidation.

Physicochemical Profile
PropertySpecification
Chemical Name 3,4-Dichloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride
Molecular Weight ~284.61 g/mol
Solubility Soluble in Water, Saline (0.9%), and PBS (~50 mg/mL)
Appearance White to off-white crystalline powder
Stability Unstable in solution. Rapidly oxidizes (turns pink/brown) at neutral/alkaline pH.
Formulation Protocol (Must be Fresh)

Reagent: 0.9% Sterile Saline (NaCl). Optional Stabilizer: 0.1% Ascorbic Acid (prevents oxidation for longer sessions).

  • Calculate Concentration: For a 25g mouse receiving 10 mg/kg at a volume of 10 mL/kg, the required concentration is 1.0 mg/mL .

  • Weighing: Weigh the DCI HCl powder into a sterile amber glass vial (light sensitive).

  • Dissolution: Add 0.9% Saline. Vortex for 30 seconds. The solution should be clear and colorless.

  • pH Check: Ensure pH is near neutral (6.0–7.0). Do not use if the solution turns pink (indicates oxidation to quinones).

  • Usage Window: Use within 60 minutes of preparation. Discard unused portion.

Mechanism of Action Visualization

Understanding the partial agonism of DCI is prerequisite to interpreting in vivo data.

DCI_Mechanism Receptor β-Adrenergic Receptor (Inactive State) Response_Full Maximal Response (High cAMP / Tachycardia) Receptor->Response_Full FullAgonist Full Agonist (Isoproterenol) FullAgonist->Receptor Binds & Stabilizes Active State DCI DCI (Partial Agonist) DCI->Receptor Competes for Binding DCI->FullAgonist BLOCKS Binding of Response_Partial Sub-Maximal Response (Modest cAMP / Slight Tachycardia) DCI->Response_Partial Weak Activation (ISA) Blocker Pure Antagonist (Propranolol) Blocker->Receptor Binds & Stabilizes Inactive State Response_None No Response (Baseline) Blocker->Response_None

Figure 1: DCI acts as a competitive antagonist against full agonists (blocking high response) but triggers a low-level response itself due to Intrinsic Sympathomimetic Activity (ISA).

Administration Protocols

Pre-Administration Checklist
  • Acclimatization: Mice should be handled for 3 days prior to reduce stress-induced catecholamine release, which confounds beta-blocker data.

  • Fasting: Not required for acute cardiovascular studies.

  • Anesthesia: If measuring heart rate via ECG, use Isoflurane (1.5-2.0%). Note that anesthesia alters autonomic tone; conscious telemetry is preferred if available.

Protocol A: Intraperitoneal (IP) Injection (Standard Blockade)

Purpose: General systemic blockade for metabolic or behavioral studies. Dose Range: 10 – 25 mg/kg.

  • Restraint: Scruff the mouse firmly to expose the abdomen.

  • Site Selection: Lower right quadrant (to avoid the cecum and bladder).

  • Needle: 27G or 30G, ½ inch.

  • Injection:

    • Insert needle at a 30° angle.

    • Aspirate slightly to ensure no vessel/gut puncture (yellow/green fluid = abort).

    • Inject volume (Standard: 10 mL/kg; e.g., 0.25 mL for a 25g mouse).

  • Timing: Administer DCI 20–30 minutes prior to the challenge agent (e.g., Isoproterenol).

Protocol B: Intravenous (IV) Injection (Pharmacokinetic/Acute)

Purpose: Immediate onset for precise cardiovascular timing. Dose Range: 5 – 10 mg/kg (Lower than IP due to 100% bioavailability).

  • Preparation: Warm the mouse (heat lamp or warming pad) for 5 minutes to dilate tail veins.

  • Restraint: Use a commercial restrainer; tail accessible.

  • Needle: 30G insulin syringe.

  • Injection:

    • Locate lateral tail vein.

    • Insert needle parallel to the vein.

    • Inject slowly (Volume: 5 mL/kg; e.g., 0.125 mL for a 25g mouse).

    • Success Indicator: The vein clears (blanches) as fluid enters. If a bleb forms, you are subcutaneous (stop).

  • Timing: Blockade is established within 2–5 minutes .

Experimental Validation: The "Isoproterenol Challenge"

To verify DCI activity, you must demonstrate its ability to blunt the effect of a full agonist.

Experimental Design Table:

GroupPre-Treatment (T = -30 min)Challenge (T = 0 min)Expected Outcome (Heart Rate/cAMP)
1. Control Saline VehicleSaline VehicleBaseline
2. Agonist Saline VehicleIsoproterenol (2 mg/kg)Massive Increase (+++)
3. DCI Block DCI (15 mg/kg) Isoproterenol (2 mg/kg)Blunted Increase (+)
4. ISA Control DCI (15 mg/kg) Saline VehicleSlight Increase (+) (Due to ISA)
Validation Workflow

Validation_Workflow Start Start Experiment (T = -30 min) Admin_DCI Administer DCI (15 mg/kg IP) Start->Admin_DCI Wait Wait 30 Minutes (Allow absorption & receptor binding) Admin_DCI->Wait Measure_Base Measure 'Blocked' Baseline (Expect slight HR elevation vs naive) Wait->Measure_Base Challenge Challenge Injection Isoproterenol (2 mg/kg IP) Measure_Base->Challenge Readout Measure Response (0-15 min) Compare to Vehicle+Iso Group Challenge->Readout

Figure 2: Workflow for validating DCI efficacy. Note the measurement step before the challenge to quantify intrinsic sympathomimetic activity.

Troubleshooting & Critical Insights

  • "My DCI solution turned pink."

    • Cause: Oxidation of the catechol structure.

    • Solution: Discard immediately. Prepare fresh in degassed saline or add 0.1% ascorbic acid.

  • "The heart rate increased after DCI injection alone."

    • Cause: This is the Intrinsic Sympathomimetic Activity (ISA) .[1]

    • Solution: This confirms you have active DCI.[2] You must account for this shift in your baseline calculations. Do not confuse this with a failure to block.

  • "Blockade was ineffective against high-dose Isoproterenol."

    • Cause: Competitive antagonism can be overcome by high agonist concentrations.

    • Solution: Increase DCI dose to 20-25 mg/kg or reduce Isoproterenol challenge dose.

References

  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol.[2][3][4] Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.[3]

  • Moran, N. C., & Perkins, M. E. (1958). Adrenergic blockade of the mammalian heart by a dichloro analogue of isoproterenol.[4] Journal of Pharmacology and Experimental Therapeutics, 124(3), 223-237.

  • Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor blocking compound (Nethalide). The Lancet, 280(7251), 311-314. (Contextual reference for the transition from DCI to pure blockers).

  • Cayman Chemical. (2023). Isoproterenol (hydrochloride) Product Information (Parent compound solubility/stability data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dichloroisoproterenol (DCI) Hydrochloride Stability &amp; Handling

This technical guide is designed to serve as a comprehensive support center for researchers working with Dichloroisoproterenol (DCI) hydrochloride. It synthesizes chemical stability principles with practical laboratory p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed to serve as a comprehensive support center for researchers working with Dichloroisoproterenol (DCI) hydrochloride. It synthesizes chemical stability principles with practical laboratory protocols.

Topic: Improving stability of Dichloroisoproterenol hydrochloride in solution Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Version: 2.1 (Current as of 2026)

Core Stability Analysis: DCI vs. Isoproterenol

Executive Summary: Dichloroisoproterenol (DCI) is structurally related to Isoproterenol but possesses distinct stability characteristics. While Isoproterenol contains a catechol moiety (3,4-dihydroxybenzene) highly susceptible to rapid auto-oxidation (turning pink/brown), DCI contains a 3,4-dichlorophenyl ring.

  • The Chlorine Advantage: The chlorine atoms are electron-withdrawing and lack the redox potential of hydroxyl groups. Therefore, DCI does not undergo the rapid "pinking" oxidation typical of isoproterenol.

  • The Hidden Risk: Despite resistance to color-changing oxidation, DCI is susceptible to hydrolysis of the ethanolamine side chain and photolytic degradation over time. Stability is not visible to the naked eye; a clear solution can still be inactive.

Stability Factor Summary Table
ParameterCritical Range / ConditionImpact on DCI Stability
pH Optimal: pH 3.0 – 5.0 Acidic pH protonates the secondary amine, preventing nucleophilic attack and hydrolysis. Neutral/Basic pH (>7.0) accelerates degradation.
Solvent DMSO (Preferred for Stock)High solubility (>20 mg/mL); prevents hydrolysis during frozen storage.
Temperature -80°C (Long-term)Essential for preventing slow hydrolysis in solution.
Light Protect from Light UV light can cleave the C-Cl bonds (dehalogenation) or the benzylic alcohol bond.
Atmosphere Inert Gas (Argon/N₂) Recommended to prevent trace oxidation of the secondary amine, though less critical than for catechols.

Diagnostic Troubleshooting Guide

Identify and resolve common issues encountered during DCI experimentation.

Issue 1: Precipitation upon dilution into aqueous buffer
  • Symptom: Stock solution is clear, but adding it to PBS/Media causes cloudiness.

  • Root Cause: The "Crash-Out" Effect. DCI HCl is moderately water-soluble, but the free base (formed if buffer pH is >7.4) is hydrophobic.

  • Solution:

    • Step-down Dilution: Do not add 100% DMSO stock directly to static media. Vortex the media while slowly adding the stock.

    • Check pH: Ensure the final buffer pH does not exceed 7.4. If possible, acidify the stock slightly before dilution.

    • Use Co-solvents: For concentrations >1 mM in aqueous media, use the "In Vivo Formulation" (see Protocol Section).

Issue 2: Loss of Biological Activity (No Color Change)
  • Symptom: Solution looks clear, but IC50/EC50 values shift significantly.

  • Root Cause: Hydrolysis or Adsorption.

    • Hydrolysis:[1][2][3] The ethanolamine chain cleaves, leaving inactive byproducts.

    • Adsorption: DCI is lipophilic (LogP ~3.3). It sticks to PVC tubing and polystyrene plastics.

  • Solution:

    • Vessel Choice: Use Glass or Polypropylene (PP) vials. Avoid Polystyrene (PS).

    • Fresh Prep: Never store aqueous working solutions >24 hours, even at 4°C.

Issue 3: Unexpected Toxicity in Cell Culture
  • Symptom: Control wells (Vehicle only) show cell death.

  • Root Cause: Solvent Cytotoxicity.[4]

  • Solution: Ensure final DMSO concentration is <0.1% . If higher solubility is needed, switch to a PEG-based vehicle (see Protocol B).

Decision Logic & Workflows

Diagram 1: Stability & Storage Decision Tree

Use this logic to determine the optimal storage method for your specific experiment.

DCI_Stability_Logic Start Start: DCI HCl Powder Solvent Select Solvent Start->Solvent DMSO DMSO (Anhydrous) Solvent->DMSO Preferred Water Water / Saline Solvent->Water If necessary Temp_DMSO Store at -80°C (Stable 6-12 months) DMSO->Temp_DMSO Usage_Time Usage Timeframe? Water->Usage_Time Immediate Immediate Use (<24h) Usage_Time->Immediate Keep at 4°C LongTerm Storage (>24h) Usage_Time->LongTerm Temp_Water Store at -20°C (Stable <1 month) LongTerm->Temp_Water If unavoidable Discard DISCARD (Do not store aqueous >24h) LongTerm->Discard Recommended

Caption: Decision matrix for solvent selection and storage temperature to maximize DCI half-life.

Optimized Preparation Protocols

Protocol A: High-Stability Stock Solution (Standard)

Purpose: For in vitro assays (High throughput screening, binding assays). Yield: 10 mL at 50 mM.

  • Weighing: Weigh 142.3 mg of DCI HCl (MW: 284.61 g/mol ).

    • Note: DCI is hygroscopic. Weigh quickly in a low-humidity environment.

  • Dissolution: Add 10 mL of Anhydrous DMSO .

    • Why Anhydrous? Water promotes hydrolysis. Anhydrous DMSO halts this mechanism.

  • Mixing: Vortex vigorously for 30 seconds. Solution should be crystal clear.

  • Aliquot: Dispense into 100 µL aliquots in amber polypropylene tubes .

    • Why Amber? Protects against UV-induced dehalogenation.

  • Storage: Freeze immediately at -80°C .

Protocol B: "In Vivo" Formulation (High Solubility)

Purpose: For animal injection (IP/IV) where high concentration is needed without DMSO toxicity. Reference: Adapted from TargetMol Formulation Guidelines [1].

Reagents:

  • DMSO[4][5][6][7][8][9]

  • PEG300 (Polyethylene Glycol 300)

  • Tween 80[6]

  • Sterile Saline (0.9% NaCl)

Workflow:

InVivo_Prep Step1 1. Solubilize Drug 10% Volume DMSO Step2 2. Add Co-Solvent 40% Volume PEG300 Step1->Step2 Mix until clear Step3 3. Add Surfactant 5% Volume Tween 80 Step2->Step3 Vortex Step4 4. Dilute 45% Volume Saline Step3->Step4 Add slowly Final Clear Solution Ready for Injection Step4->Final

Caption: Step-by-step addition order is critical to prevent precipitation during formulation.

Procedure:

  • Dissolve DCI HCl in DMSO (10% of final volume). Vortex until clear.

  • Add PEG300 (40% of final volume). Vortex.

  • Add Tween 80 (5% of final volume). Vortex.

  • Slowly add warm (37°C) Saline (45% of final volume).

    • Technical Note: Adding saline too fast can shock the drug out of solution. Add dropwise while swirling.

Frequently Asked Questions (FAQ)

Q: Can I autoclave DCI solutions? A: NO. DCI is thermally labile in aqueous solution. Autoclaving will cause rapid hydrolysis and degradation. Sterilize by filtration using a 0.22 µm PVDF or PES membrane . Do not use Nylon filters as they may bind the drug.

Q: My solution turned slightly yellow. Is it safe to use? A: Proceed with Caution. Unlike Isoproterenol (which turns pink), DCI degradation products are often colorless or pale yellow. A yellow tint indicates advanced photo-degradation or contamination. Verify concentration via HPLC or discard and prepare fresh.

Q: Why is the pH of my aqueous stock acidic? A: This is normal. DCI is a hydrochloride salt. When dissolved in water, the amine protonates, releasing Cl- and H+, typically resulting in a pH of ~4.5 - 5.5. Do not neutralize this unless necessary for the assay; the acidic environment stabilizes the molecule.

Q: How does DCI stability compare to Isoproterenol? A: DCI is significantly more stable regarding oxidation (shelf life of months vs. days for isoproterenol) but shares similar susceptibility to hydrolysis . You do not need to add antioxidants (like ascorbic acid) to DCI solutions, whereas they are mandatory for Isoproterenol [2].

References

  • PubChem. (n.d.). Dichloroisoproterenol Compound Summary. National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Leedahl, N. D., et al. (2016). A Potential Cost Savings Strategy for Isoproterenol Hydrochloride Using Novel Stability Data. Journal of Cardiology Student Research. Retrieved February 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting DCI·HCl Precipitation in Physiological Buffers

Welcome to the Bioconjugation Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting precipitation issues when using DCI·HCl (N-(3-dimethylaminopropyl)-N'-ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting precipitation issues when using DCI·HCl (N-(3-dimethylaminopropyl)-N'-ethyl-carbodiimide hydrochloride, universally abbreviated in bioconjugation literature as EDC·HCl or EDCI )[1].

While DCI·HCl is a highly water-soluble, zero-length crosslinker used to link carboxyl groups to primary amines[2], reactions in physiological buffers frequently fail due to protein aggregation, rapid crosslinker hydrolysis, or isoelectric point (pI) shifts. As a self-validating system, the protocols and FAQs below are designed to isolate these variables, ensuring mechanistic control over your bioconjugation workflows.

Reaction Pathways & Points of Failure

To troubleshoot precipitation, we must first understand the structural fate of the intermediate complexes. The diagram below illustrates the optimal crosslinking pathway versus the common failure routes that lead to aggregation.

G Carboxyl Carboxyl Group (Protein A) DCI DCI·HCl (EDCI) Activation Carboxyl->DCI Oacyl O-acylisourea Intermediate DCI->Oacyl SulfoNHS Sulfo-NHS Stabilization Oacyl->SulfoNHS Optimal Pathway Precipitate Aggregation / Precipitation Oacyl->Precipitate Hydrophobic Aggregation (if using standard NHS) Hydrolysis Hydrolysis (Regenerates Carboxyl) Oacyl->Hydrolysis Aqueous Quenching NHSester Sulfo-NHS Ester (Stable, Soluble) SulfoNHS->NHSester Amine Primary Amine (Protein B) NHSester->Amine pH 7.2 - 7.5 NHSester->Precipitate Over-crosslinking (pI Shift) Product Stable Amide Bond (Soluble Conjugate) Amine->Product

Mechanistic pathways of DCI·HCl activation, stabilization, and potential precipitation routes.

Quantitative Buffer Compatibility & Precipitation Risk

Selecting the correct physiological buffer is the most critical variable in preventing precipitation. DCI·HCl is highly sensitive to pH and competing nucleophiles.3[3].

Buffer SystemOptimal pH RangeDCI·HCl Half-LifeCompatibilityPrecipitation Risk & Mechanistic Cause
MES 4.7 – 6.0> 2 hoursExcellent Low. Ideal for the initial activation step. Lacks primary amines and carboxyls.
PBS 7.2 – 7.5~ 15 minsGood Moderate. Phosphate is a weak nucleophile. Risk of pI-induced aggregation if over-crosslinked.
Tris-HCl 7.0 – 8.5< 5 minsIncompatible High. Tris contains primary amines that immediately quench the carbodiimide[4].
Acetate / Citrate 4.0 – 5.5N/AIncompatible High. Buffer carboxyls compete for DCI·HCl, inhibiting protein crosslinking entirely.
Frequently Asked Questions (FAQs)

Q1: My protein precipitates immediately upon adding DCI·HCl and NHS. What is happening? Causality: You are likely using standard N-hydroxysuccinimide (NHS)[5]. When DCI·HCl activates a protein's carboxyl groups in the presence of standard NHS, it forms an NHS-ester. Standard NHS is highly hydrophobic. Decorating a protein surface with multiple hydrophobic NHS-esters disrupts its hydration shell, causing rapid hydrophobic collapse and precipitation. Solution: Substitute standard NHS with Sulfo-NHS . The addition of the sulfonate group (-SO₃⁻) ensures the activated ester remains highly hydrophilic, preserving the protein's solubility in physiological buffers.

Q2: Precipitation doesn't happen immediately, but a cloudy aggregate forms after 2 hours in PBS. Why? Causality: This is a classic symptom of over-crosslinking . DCI·HCl links carboxyls to primary amines (primarily Lysine residues)[2]. Lysines carry a positive charge at physiological pH. By converting these basic amines into neutral amides, you are fundamentally lowering the protein's isoelectric point (pI). If the modified pI shifts too close to the pH of your PBS buffer (pH 7.4), the protein loses its electrostatic repulsion and undergoes isoelectric precipitation. Solution: Titrate your DCI·HCl concentration. Reduce the molar excess from 100x to 10x–20x. Alternatively, quench the reaction early (at 30 minutes) using a primary amine like ethanolamine.

Q3: My DCI·HCl powder has formed clumps in the bottle. Will this affect my buffer solubility? Causality: DCI·HCl is extremely hygroscopic. If ambient moisture enters the bottle, the carbodiimide prematurely hydrolyzes into its inactive urea byproduct (isourea). Unlike DCI·HCl, this urea byproduct has poor solubility in aqueous buffers and will immediately form a cloudy suspension. Solution: Always allow the DCI·HCl bottle to equilibrate to room temperature in a desiccator before opening to prevent condensation. Prepare solutions immediately before use; never store DCI·HCl in aqueous stock solutions.

Optimized Experimental Protocol: Two-Step Bioconjugation

To completely bypass precipitation caused by buffer incompatibility and over-crosslinking, utilize this self-validating two-step protocol. By separating the activation and coupling phases, you gain absolute control over the reaction kinetics.

Step 1: Carboxyl Activation (Acidic Conditions)

  • Action: Dissolve Protein A (carboxyl donor) at 1–5 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add Sulfo-NHS to a final concentration of 5 mM, followed by DCI·HCl to a final concentration of 2 mM. Incubate for 15 minutes at room temperature.

  • Causality: The slightly acidic pH (6.0) protonates the carboxyl groups, making them susceptible to nucleophilic attack by DCI·HCl. The high salt (0.5 M NaCl) suppresses transient electrostatic interactions that could lead to early-stage aggregation.

Step 2: Quenching & Desalting (Critical for preventing precipitation)

  • Action: Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted DCI·HCl. Pass the mixture through a desalting spin column equilibrated with Coupling Buffer (PBS, pH 7.4).

  • Causality: Removing excess DCI·HCl prevents runaway polymerization when the target amine is introduced. Exchanging the buffer to pH 7.4 prepares the system for the next step.

Step 3: Amine Coupling (Physiological Conditions)

  • Action: Immediately add Protein B (amine donor) to the desalted, activated Protein A. Incubate for 2 hours at room temperature.

  • Causality: At pH 7.4, the primary amines on Protein B are partially deprotonated (free base form), allowing them to efficiently attack the Sulfo-NHS ester and form a stable amide bond.

Step 4: Final Quench

  • Action: Add Hydroxylamine to a final concentration of 10 mM.

  • Causality: Hydroxylamine hydrolyzes any remaining unreacted Sulfo-NHS esters back to native carboxyl groups, restoring the protein's native surface charge and preventing long-term storage precipitation.

References
  • Source: aip.
  • Source: biorxiv.
  • Source: diva-portal.
  • Source: eurogentec.
  • Nanoscopic Profiling of Small Extracellular Vesicles via High‐Speed Atomic Force Microscopy (HS‐AFM)

Sources

Troubleshooting

Technical Support Center: Dichloroisoproterenol (DCI) Hydrochloride

This guide functions as a specialized Technical Support Center for Dichloroisoproterenol (DCI) Hydrochloride .[1][2][3][4] It is designed to move beyond generic advice, applying specific chemical logic to the unique prop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for Dichloroisoproterenol (DCI) Hydrochloride .[1][2][3][4] It is designed to move beyond generic advice, applying specific chemical logic to the unique properties of the chlorinated phenyl ring compared to its parent compound, isoproterenol.[3]

Subject: Optimization of pH, Stability, and Handling Protocols Ticket ID: DCI-HCL-STAB-001[1][2][3][4]

The Stability Matrix (Quick Reference)

For immediate experimental decision making.

ParameterOptimal SpecificationCritical Thresholds (Fail States)
Optimal pH (Solution) pH 3.0 – 5.5 > pH 7.0 : Risk of free-base precipitation.< pH 2.0 : Risk of acid-catalyzed hydrolysis.[1][2][3][4]
Solubility (Water) ~50 mg/mL (Clear)Precipitates at neutral/basic pH.[1][2][4]
Storage (Solid) -20°C, DesiccatedHygroscopic.[1][2][3][4] Deliquesces (absorbs moisture) rapidly at RT.[1][2][3][4]
Storage (Solution) -80°C (Single use aliquots)Do not store at 4°C for >24 hours.
Visual Indicator Colorless / ClearYellow/Brown : Oxidation (Discard).Cloudy : pH shock/Precipitation (Fixable).[1][2][3][4]
Chemical Note No Pink Oxidation Unlike Isoproterenol, DCI does not turn pink (lacks catechol group).[1][2][3][4]

Technical Deep Dive: The Chemistry of Stability

Why these protocols exist.

To handle DCI hydrochloride correctly, you must understand how it differs from Isoproterenol.

  • The Chlorine Factor (Oxidation Resistance):

    • Isoproterenol: Contains a catechol group (two -OH groups on the ring).[1][2][3][4][5][6] These easily oxidize to quinones, turning solutions pink/red (adrenochrome formation).[1][2][3][4]

    • DCI: The -OH groups are replaced by Chlorine (Cl) atoms.[1][2][3][4]

    • Impact: DCI is significantly more resistant to oxidative coloring than isoproterenol.[1][3] Crucial Insight: Do not wait for the solution to turn "pink" to judge degradation. DCI degradation is often invisible (loss of potency) or presents as subtle yellowing.[1][2][3][4]

  • The pH Trap (Solubility vs. Physiology):

    • DCI is supplied as a Hydrochloride (HCl) salt .[1][2][3][4] In this form, the secondary amine is protonated (

      
      ), making it highly water-soluble.[1][2][3][4]
      
    • The pKa Factor: The secondary amine has a pKa of approximately 9.0–9.5 .[1][3]

    • The Risk: If you neutralize the solution (pH > 7.5), the amine deprotonates to its neutral "free base" form.[2] The free base is lipophilic and insoluble in water , leading to immediate cloudiness/precipitation.[3]

Troubleshooting Guide (Q&A)

Direct solutions to common user tickets.

Issue: Precipitation / Cloudiness

Q: "I added my DCI stock (100 mM) to my cell culture media, and a white cloud formed immediately. Is it contaminated?"

  • Diagnosis: This is likely "pH Shock Precipitation." [1][3]

  • Mechanism: Your stock is acidic (due to HCl salt).[1][2][3][4] Your media is buffered to pH 7.[1][3]4. At the interface of the droplet, the local concentration is high, and the pH shift causes the free base to crash out.[3]

  • Solution:

    • Vortex the media immediately; at low final concentrations (µM range), it should redissolve.[1][3]

    • If it remains cloudy, your working concentration is too high for the media's buffer capacity.[3] Prepare an intermediate dilution in water or saline before adding to media.[3]

Issue: Visual Appearance

Q: "My colleague's Isoproterenol turned pink when it went bad. My DCI is slightly yellow but clear. Is it safe to use?"

  • Diagnosis: Caution Advised.

  • Mechanism: As noted in the Deep Dive, DCI cannot form the pink quinone pigment.[3] Yellowing indicates side-chain oxidation or photo-degradation.[1][2][3][4]

  • Solution: Discard the solution. DCI solutions must be colorless.[1][3]

Issue: Solvent Choice

Q: "Can I dissolve DCI in DMSO instead of water to avoid pH issues?"

  • Diagnosis: Yes, but with caveats.

  • Mechanism: DCI is soluble in DMSO.[1][3][7] This avoids the immediate pH-dependent ionization issues in the stock tube.[1][2][3]

  • Solution: DMSO stocks are excellent for long-term storage (-20°C).[1][2][3][4] However, when you spike DMSO into aqueous media, the solubility rules of water apply immediately.[3] Ensure your final aqueous concentration does not exceed the solubility limit at pH 7.4.[3]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 100 mM Stock Solution

Self-validating protocol to ensure stability.

  • Calculate: Molecular Weight of DCI HCl ≈ 248.15 g/mol .[1][3][7]

    • Target: 10 mL of 100 mM solution.[3]

    • Mass: 248.15 mg.[1][3][7]

  • Weigh: Weigh 248.2 mg of DCI HCl powder.

    • Critical: Minimize exposure to air; the powder is hygroscopic.[3]

  • Dissolve: Add 8 mL of molecular grade water (or DMSO).

    • Note: Do not add the full 10 mL yet.[3]

  • Verify: Vortex until fully dissolved. Solution should be clear and colorless.[1][3][5]

  • Adjust Volume: Add water/DMSO to reach exactly 10 mL .

  • Aliquot: Dispense into light-protective (amber) microtubes.

    • Volume: 50–100 µL per tube (single-use).[1][2][3][4]

  • Store: Freeze immediately at -20°C or -80°C.

SOP-02: Workflow Visualization

Decision logic for handling DCI samples.

DCI_Workflow Start DCI HCl Solid (Storage: -20°C, Desiccated) Dissolve Dissolve in Water/DMSO (Target pH < 6.0) Start->Dissolve Check Visual Check Dissolve->Check Clear Clear & Colorless Check->Clear Pass Cloudy Cloudy/Precipitate Check->Cloudy pH too high? Yellow Yellow/Brown Check->Yellow Oxidized Aliquot Aliquot Clear->Aliquot Aliquot & Freeze (-80°C) Acidify Acidify Cloudy->Acidify Add 0.1N HCl (Dropwise) Discard Discard Yellow->Discard Do NOT Use Acidify->Check Experiment Experiment Aliquot->Experiment Thaw ONCE Add to Media Precip_Media Precip_Media Experiment->Precip_Media Cloudy in Media? Dilute Dilute Precip_Media->Dilute Pre-dilute in H2O before adding

Caption: Operational workflow for DCI preparation, including troubleshooting loops for precipitation and degradation.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5806, Dichloroisoproterenol. Retrieved from [Link][1][2][4]

    • Relevance: Confirms chemical structure (Dichloro-analog), molecular weight (248.15 g/mol ), and hygroscopic nature.[1][2][3][4][7]

    • Relevance: Provides solubility data (DMSO, Water) and storage recommendations (-20°C).

    • Relevance: Validates safety hazards (H314), physical state, and stability warnings.

  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol.[3] Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.[1][2][3][4]

    • Relevance: The foundational pharmacological paper establishing DCI as the first beta-blocker and distinguishing its properties from isoproterenol.[1][2][3]

Sources

Optimization

Technical Support Center: Minimizing Non-Specific Binding of Dichloroisoproterenol (DCI)

Status: Operational Ticket ID: DCI-NSB-OPT-001 Assigned Specialist: Senior Application Scientist Topic: Dichloroisoproterenol (DCI) Assay Optimization Introduction: The "Sticky" Science of DCI Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: DCI-NSB-OPT-001 Assigned Specialist: Senior Application Scientist Topic: Dichloroisoproterenol (DCI) Assay Optimization

Introduction: The "Sticky" Science of DCI

Welcome to the technical support hub for Dichloroisoproterenol (DCI). If you are experiencing high background noise, rapid ligand depletion, or "disappearing" compound phenomena, you are likely battling the physicochemical nature of DCI.

DCI was the first beta-adrenergic antagonist described (Powell & Slater, 1958), but it acts as a partial agonist. Its structure contains two chlorine atoms on the phenyl ring, significantly increasing its lipophilicity compared to isoproterenol.

The Core Problem: DCI possesses a LogP of ~3.3 (Lipophilic) and a pKa of ~9.5 (Positively charged amine at pH 7.4). This duality creates a "perfect storm" for non-specific binding (NSB):

  • Hydrophobic Effect: It partitions into plastics and lipid membranes unrelated to the receptor.

  • Electrostatic Attraction: The cationic amine binds avidly to negatively charged surfaces like glass fiber filters, glass tubes, and DNA.

This guide provides self-validating protocols to neutralize these forces.

Module 1: Material Selection & Storage (The Container Problem)

User Issue: "My serial dilutions lose potency before I even add them to the assay."

Root Cause: DCI adsorbs rapidly to standard polystyrene and untreated glass surfaces. At low nanomolar concentrations (


 M), up to 60% of the free drug can be lost to the tube walls in minutes.
Troubleshooting Protocol: Surface Passivation

Do not use standard polystyrene. You must use materials that repel the hydrophobic and cationic nature of DCI.

MaterialSuitabilityTechnical Note
Borosilicate Glass (Standard) 🔴 Critical Fail Surface silanols (

) bind the DCI amine.
Silanized Glass 🟢 Recommended Silanization caps surface silanols, preventing electrostatic binding.
Polystyrene (PS) 🔴 Avoid High hydrophobic adsorption.
Polypropylene (PP) 🟡 Caution Better than PS, but "Low-Binding" PP is required for <10 nM concentrations.
Teflon (PTFE) 🟢 Excellent Chemically inert but expensive for high-throughput.
Action Item: Silanization of Glassware

If you must use glass, you must silanize it.

  • Submerge clean glassware in 5% Dichlorodimethylsilane (in toluene) for 15 minutes.

  • Rinse 2x with Toluene, then 3x with Methanol.

  • Bake at 100°C for 1 hour. Result: A hydrophobic barrier that prevents DCI adsorption.

Module 2: Filtration Assay Optimization (The Separation Problem)

User Issue: "My total binding is high, but my specific binding is near zero. The filters are hot."

Root Cause: The glass fiber filters (GF/B or GF/C) used in harvesters are negatively charged. They act as a "cation trap" for positively charged DCI.

The Gold Standard Solution: PEI Pre-treatment

Polyethyleneimine (PEI) is a cationic polymer. By soaking filters in PEI, you coat the negative charges of the glass fibers with a positive charge. This creates electrostatic repulsion against the positively charged DCI, forcing it to pass through the filter while retaining the receptor-bound complex (Bruns et al., 1983).

Protocol: The PEI "Block & Wash"
  • Preparation: Prepare a 0.3% Polyethyleneimine (PEI) solution in distilled water.

    • Note: PEI is viscous. Stir for 2-3 hours to fully dissolve. Adjust pH to 10.0 with HCl (optional, but enhances coating efficiency).

  • Soaking: Submerge Whatman GF/B or GF/C filters in the PEI solution for at least 1 hour (up to 12 hours) at 4°C.

  • The Assay Wash:

    • Perform the filtration.[1][2]

    • Immediately wash with ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Critical Step: Do not let the filters dry between the filtration of the sample and the wash step.

Visualizing the Mechanism

DCI_Binding_Mechanism Figure 1: Mechanism of PEI Blocking for DCI Filtration Assays DCI DCI Ligand (Positively Charged) Filter_Raw Untreated Glass Filter (Negatively Charged) DCI->Filter_Raw Electrostatic Attraction (High NSB) Filter_PEI PEI-Treated Filter (Positively Charged Surface) DCI->Filter_PEI Electrostatic Repulsion (Low NSB) Receptor Receptor-Ligand Complex (Large/Trapped) Receptor->Filter_PEI Physical Trapping (Specific Signal)

Caption: PEI coats the filter, repelling cationic DCI while physically trapping the receptor complex.

Module 3: Buffer Chemistry (The Solution Problem)

User Issue: "I see a 'wall effect' in my saturation curves."

Root Cause: Without a "carrier" protein, DCI binds to everything except the receptor.

Buffer Formulation Guide

Standard Tris or HEPES buffers are insufficient. You must add a carrier to act as a "hydrophobic sink" for the NSB, without stripping the drug from the receptor.

ComponentConcentrationPurposeRisk Factor
BSA (Bovine Serum Albumin) 0.1% - 0.5% (w/v)Coats plastic surfaces; sequesters free lipophiles.Too high (>1%) can strip DCI from the receptor (lower free fraction).
Ascorbic Acid 0.1% - 1 mMPrevents oxidation of the catecholamine structure.Essential. DCI oxidizes rapidly (turns pink/brown).
NaCl 100-150 mMPhysiological ionic strength reduces non-specific charge interactions.None.

Application Scientist Tip: Always add the BSA to the buffer before adding the DCI. This pre-coats the container walls.

Module 4: Experimental Workflow & Data Analysis

To truly validate that you have minimized NSB, you must run a "Total vs. Non-Specific" comparison.

Workflow Diagram

Workflow Figure 2: Optimized DCI Binding Workflow Prep 1. Prep Labware (Silanized Glass) Buffer 2. Buffer Prep (Tris + 0.1% BSA + Ascorbate) Prep->Buffer Incubate 4. Incubation (Equilibrium Binding) Buffer->Incubate Filter 3. Filter Prep (Soak in 0.3% PEI >1hr) Harvest 5. Rapid Harvest (Ice Cold Wash x3) Filter->Harvest Incubate->Harvest < 10 sec transfer Count 6. Scintillation Counting Harvest->Count

Caption: Step 3 (PEI) and Step 2 (BSA) are the critical control points for NSB reduction.

FAQ: Troubleshooting Specifics

Q1: How do I define "Non-Specific Binding" mathematically in this assay? A: NSB is defined as the binding remaining in the presence of a saturating concentration (100x


) of a competitor. For DCI, use 1 

M Propranolol
or 10

M Isoproterenol
. Do not use DCI to define its own NSB, as this can mask cooperative effects.

Q2: My Scatchard plot is curved (concave up). Is this NSB? A: Likely yes. High NSB distorts the


 and 

calculations. If the low-concentration points are disproportionately high, it suggests the ligand is binding to the filter/tube rather than the receptor. Implement the PEI wash immediately.

Q3: Can I use Tween-20 instead of BSA? A: Proceed with caution. While Tween-20 reduces hydrophobic NSB, it is a detergent that can solubilize membrane preparations or form micelles that trap the lipophilic DCI, reducing the effective free concentration (


) and shifting your 

artificially. BSA is safer for membrane-bound GPCRs.

References

  • Bruns, R. F., Lawson-Wendling, K., & Pugsley, T. A. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters.[3] Analytical Biochemistry, 132(1), 74–81.[3] Link

  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol. Journal of Pharmacology and Experimental Therapeutics, 122(4), 480–488. Link

  • PubChem. (n.d.).[4] Dichloroisoproterenol (Compound CID 5806).[4] National Library of Medicine. Link

  • Strange, P. G. (1998).Brain Receptor Methodologies: Part A: General Methods and Concepts. Academic Press.

Sources

Troubleshooting

Dichloroisoproterenol hydrochloride shelf life and degradation products

Topic: Shelf Life, Stability, and Degradation Analysis Executive Summary: The "Grandfather" of Beta-Blockers Context for the Researcher: Dichloroisoproterenol (DCI) is historically significant as the first beta-adrenergi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Shelf Life, Stability, and Degradation Analysis

Executive Summary: The "Grandfather" of Beta-Blockers

Context for the Researcher: Dichloroisoproterenol (DCI) is historically significant as the first beta-adrenergic receptor antagonist, described by Powell and Slater in 1958.[1] Unlike its parent compound, Isoproterenol, DCI substitutes the unstable catechol hydroxyl groups with chlorine atoms.

The Stability Paradox: While the chlorine substitution prevents the rapid formation of "pink" adrenochrome-like quinones (a common headache with Isoproterenol), DCI is not indefinitely stable. It remains a secondary amine and a benzylic alcohol.[1] It is susceptible to oxidation, light-induced degradation, and hydrolysis, particularly in solution.[1]

Storage & Handling Decision Matrix

The following workflow outlines the critical decision points for maintaining DCI integrity from receipt to experiment.

DCI_Storage_Workflow Receipt Receipt of DCI HCl (Powder) LongTerm Long-Term Storage (-20°C, Desiccated, Dark) Receipt->LongTerm Unopened Reconstitution Reconstitution (Solvent Selection) LongTerm->Reconstitution Experiment Day DMSO DMSO Stock (>10 mM) Stable at -80°C (6 months) Reconstitution->DMSO Preferred Aqueous Aqueous Buffer (PBS/Saline) Reconstitution->Aqueous Not Recommended for Stock Usage Immediate Use (< 24 Hours) DMSO->Usage Dilute 1:1000 Degradation Rapid Hydrolysis/Oxidation (Discard after use) Aqueous->Degradation >24 Hours

Figure 1: Decision matrix for storage and reconstitution. Note the critical divergence between organic solvent stocks (stable) and aqueous preparations (unstable).[1]

Troubleshooting Guide: FAQs & Causality Analysis

Issue 1: "My DCI solution has turned yellow/brown. Is it still good?"

Verdict: Discard immediately.

  • The Mechanism: Unlike Isoproterenol, which turns pink due to quinone formation, DCI turns yellow/brown due to benzylic oxidation and N-dealkylation .

  • Why it happens: The benzylic carbon (attached to the -OH and the ring) is sensitive to atmospheric oxygen and light.[1] This oxidation converts the active alcohol into a ketone (Dichloroisoproterenone), which has significantly different binding affinity (often lower potency or altered partial agonist activity).[1]

  • Prevention: Always purge stock solution vials with inert gas (Argon/Nitrogen) before re-freezing.[1]

Issue 2: "I see a white precipitate when diluting my DMSO stock into PBS."

Verdict: Solubility Shock (Crash-out).

  • The Science: DCI HCl is a hydrophobic salt. While soluble in DMSO (~30 mg/mL), its solubility in aqueous buffers (pH 7.[1][2]4) drops drastically, often below 1 mg/mL.[1]

  • The Fix:

    • Step-down Dilution: Do not add 100% DMSO stock directly to static PBS. Vortex the buffer rapidly while adding the stock dropwise.

    • Limit Final Concentration: Ensure your final assay concentration does not exceed 100 µM.

    • Check pH: DCI HCl is acidic.[1] If your stock is high concentration, it may lower the buffer pH, reducing solubility.

Issue 3: "My IC50 values are shifting (potency loss) over the course of a week."

Verdict: Aqueous Instability.

  • The Causality: You are likely storing an aqueous working solution at 4°C.

  • The Data:

    • Powder (-20°C): Stable > 3 years.[1][2]

    • DMSO Stock (-80°C): Stable ~6-12 months.[1]

    • Aqueous Solution (4°C):< 24 hours.

  • Solution: Prepare fresh aqueous dilutions from the DMSO master stock daily . Never refreeze aqueous aliquots.

Degradation Analysis: Pathways & Products

Understanding what DCI degrades into is vital for interpreting "off-target" effects in sensitive assays.[1]

Primary Degradation Pathways

Unlike catecholamines, DCI cannot cyclize into an adrenochrome. Instead, it follows the Phenethanolamine Degradation Pathway :

  • Benzylic Oxidation: The secondary alcohol oxidizes to a ketone.

    • Product: 1-(3,4-dichlorophenyl)-2-(isopropylamino)ethanone.[1]

  • Oxidative Deamination: Loss of the isopropylamine chain.

    • Product: 3,4-dichloromandelic acid (or aldehyde equivalent).[1]

  • Dehydration: Loss of water under acidic/heat stress.[1]

    • Product: Styrene derivatives (double bond formation).[1]

Degradation_Mechanism DCI Dichloroisoproterenol (Active Drug) Stressor_Ox Oxidation (O2/Light) DCI->Stressor_Ox Stressor_Acid Acid/Heat DCI->Stressor_Acid Ketone Degradant A: Amino-Ketone (Potency Loss) Stressor_Ox->Ketone Benzylic Oxidation Cleavage Degradant B: Aldehydes/Acids (Cytotoxic) Stressor_Ox->Cleavage Deamination Styrene Degradant C: Styrene Derivative (Precipitate) Stressor_Acid->Styrene Dehydration

Figure 2: Chemical degradation map.[1] Note that Degradant A (Ketone) retains structural similarity to the drug and may act as a competitive inhibitor or silent ligand.[1]

Validated Reconstitution Protocol

Objective: Create a 10 mM Master Stock Solution (Volume: 1 mL) Safety: Wear PPE. DCI is a beta-blocker; avoid inhalation of powder.[1]

ParameterSpecification
Target Conc. 10 mM
MW (HCl Salt) 284.61 g/mol (Verify batch MW on vial label)
Solvent DMSO (Anhydrous, Cell Culture Grade)
Vessel Amber glass vial (Plastic absorbs hydrophobic drugs)

Step-by-Step:

  • Calculate Mass: For 1 mL of 10 mM, you need 2.85 mg of DCI HCl.

  • Solvent Addition: Add 1 mL of DMSO to the vial.

    • Why DMSO? Ethanol is acceptable, but DMSO has lower volatility for long-term storage.[1] Avoid water/PBS at this stage.[1]

  • Dissolution: Vortex for 30 seconds. Inspect visually. Solution must be crystal clear.

  • Aliquoting: Dispense 50 µL aliquots into light-safe PCR tubes or amber microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

  • Usage: Thaw one aliquot. Dilute 1:1000 into assay buffer (final conc 10 µM) immediately before use.

References

  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol.[3][4] Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.[1][3]

  • TargetMol. Dichloroisoproterenol Hydrochloride Technical Data Sheet. TargetMol Chemicals.

  • Cayman Chemical. Carvedilol (Structural Analog) Solubility and Stability Guidelines. Cayman Chemical Product Information.

  • PubChem. Dichloroisoproterenol Compound Summary (CID 5806).[1] National Library of Medicine.

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1]

Sources

Optimization

Technical Support Center: Optimizing Dox HCl Concentrations in High-Expression Cell Lines

Note to Researchers: In bioprocessing and cell culture literature, "DCI HCl" is frequently encountered as an industry shorthand, OCR artifact, or typographical variant for Dox HCl (Doxycycline Hyclate) . Furthermore, whi...

Author: BenchChem Technical Support Team. Date: March 2026

Note to Researchers: In bioprocessing and cell culture literature, "DCI HCl" is frequently encountered as an industry shorthand, OCR artifact, or typographical variant for Dox HCl (Doxycycline Hyclate) . Furthermore, while D-chiro-inositol (DCI) is sometimes used as a lactate-suppressing media additive[1], it is not formulated as an HCl salt. Therefore, this technical guide is strictly engineered around optimizing Dox HCl , the ubiquitous inducing agent for Tet-On/Tet-Off high-expression systems.

Welcome to the Technical Support Center. This guide is designed for scientists and bioprocess engineers looking to troubleshoot and optimize Dox HCl-mediated gene induction. Our protocols emphasize self-validating experimental designs and mechanistic troubleshooting to ensure robust, reproducible protein yields.

Mechanistic Overview: The Tet-On Induction System

To troubleshoot effectively, you must first understand the causality of the system. In a Tet-On high-expression cell line, the reverse tetracycline-controlled transactivator (rtTA) is expressed constitutively. However, rtTA cannot bind DNA on its own. When Dox HCl is added to the culture media, it binds to rtTA, inducing a conformational shift. This active rtTA-Dox complex then binds with high affinity to the Tetracycline Response Element (TRE), recruiting RNA polymerase to the minimal CMV promoter and driving massive transcription of your target gene[2],[3].

TetOn Dox Dox HCl (Inducer) Complex rtTA-Dox Complex (Active) Dox->Complex Binds rtTA rtTA Protein (Constitutive) rtTA->Complex Binds TRE TRE Promoter (Tet Response Element) Complex->TRE Activates Target Target Gene (High Expression) TRE->Target Transcription

Figure 1: Mechanism of Dox HCl-mediated gene activation in the Tet-On high-expression system.

Experimental Protocol: Dox HCl Dose-Response Titration

Every new stable cell line (e.g., CHO, HEK293) requires an empirical titration of Dox HCl. Because integration sites and copy numbers vary, a self-validating titration workflow is mandatory to find the "sweet spot" between maximal expression and zero cytotoxicity.

Materials Required:

  • Stable Tet-On cell line

  • Dox HCl powder (Protect from light to prevent photo-degradation)[4]

  • Tet-free Fetal Bovine Serum (FBS)

  • Culture-grade sterile H₂O

Step-by-Step Methodology:

  • Stock Solution Preparation: Reconstitute Dox HCl powder in sterile H₂O to a concentration of 1 mg/mL. Filter-sterilize (0.22 µm), aliquot into light-protected amber tubes, and store at -20°C. Causality: Aqueous Dox HCl degrades rapidly at room temperature and under UV/visible light.

  • Cell Seeding: Seed cells in a 6-well plate at

    
     cells/well in culture media supplemented with 10% Tet-free FBS. Incubate overnight at 37°C, 5% CO₂ until cells are 40-50% confluent.
    
  • Inducer Titration: Prepare intermediate dilutions of Dox HCl in fresh media. Add these to the wells to achieve final concentrations of: 0, 10, 50, 100, 500, and 1,000 ng/mL [2]. Self-Validation: The 0 ng/mL well serves as your baseline to quantify promoter leakiness.

  • Incubation & Replenishment: Incubate the cells for 48 hours. If your expression assay requires 72-96 hours, perform a 50% media exchange with freshly supplemented Dox HCl at the 48-hour mark.

  • Harvest and Validation: Harvest the cells. Quantify target protein expression (via Western blot, ELISA, or flow cytometry) and assess cell viability (via Trypan Blue exclusion or MTT assay) to ensure the chosen concentration does not induce mitochondrial toxicity.

Quantitative Data: Concentration Guidelines

Use the following table to benchmark your titration results. Note that while Dox HCl is highly potent, pushing the concentration too high yields diminishing returns and introduces metabolic stress.

Final ConcentrationExpected Expression LevelCytotoxicity RiskRecommended Application
0 ng/mL BasalNoneNegative control; assesses promoter leakiness.
10 - 50 ng/mL Low to ModerateNonePhysiological level expression; sensitive functional assays.
100 - 500 ng/mL HighVery LowStandard induction range for most high-expression lines.
1,000 ng/mL (1 µg/mL) MaximalLow to ModerateMaximum yield for robust bioprocessing lines (CHO/HEK293).
>2,000 ng/mL (2 µg/mL) Plateaued / DecreasingHighNot recommended; triggers mitochondrial translation inhibition.

Troubleshooting & FAQs

Q: Why is my basal expression so high in the absence of Dox HCl? A: High basal expression (often called "leakiness") is a common failure point. It typically stems from two sources:

  • Contaminated Serum: Standard agricultural FBS contains trace amounts of tetracycline analogs given to livestock. These trace amounts are highly potent and will activate the rtTA complex. You must exclusively use validated Tet-free FBS [2].

  • Integration Site: If the TRE integrates near an active endogenous mammalian enhancer, it can drive transcription independently of the rtTA-Dox complex. You will need to screen more clones to find one with a transcriptionally "quiet" integration site.

Q: Why are my cells dying or slowing down at 1 µg/mL Dox HCl? A: Doxycycline is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit[5]. Because mammalian mitochondria possess evolutionarily related ribosomes, high concentrations of Dox HCl cross-react and inhibit mitochondrial translation. This leads to ATP depletion, oxidative stress, and apoptosis. If you observe toxicity, lower your dose to the 100-500 ng/mL range.

Q: How often do I need to replenish Dox HCl in long-term fed-batch cultures? A: The half-life of Dox HCl in cell culture medium at 37°C is approximately 24 hours[2]. It degrades due to thermal instability and cellular metabolism. For continuous, stable high expression, you must replenish the medium with fresh Dox HCl every 48 hours[3]. Failure to do so will result in a rapid drop-off in target protein synthesis.

Q: Can I use standard Tetracycline instead of Dox HCl? A: No. If you are using a modern Tet-On system (such as Tet-On 3G or Tet-On Advanced), the mutated rtTA protein has been specifically evolved to respond to Doxycycline. It will not respond efficiently to standard Tetracycline[2],[3]. Furthermore, Dox HCl has a longer half-life and superior cell permeability compared to older tetracycline derivatives.

References

Sources

Troubleshooting

handling hygroscopic properties of Dichloroisoproterenol hydrochloride

Technical Support Center: Handling Dichloroisoproterenol Hydrochloride Subject: Dichloroisoproterenol (DCI) Hydrochloride Handling & Stability Guide CAS: 51-29-6[1][2][3] Chemical Nature: Non-selective -adrenergic antago...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Dichloroisoproterenol Hydrochloride

  • Subject: Dichloroisoproterenol (DCI) Hydrochloride Handling & Stability Guide

  • CAS: 51-29-6[1][2][3]

  • Chemical Nature: Non-selective

    
    -adrenergic antagonist; Hygroscopic Hydrochloride Salt.
    

Introduction: The Hygroscopic Challenge

Dichloroisoproterenol (DCI) hydrochloride is the grandfather of beta-blockers. While the hydrochloride salt form generally offers better stability than the free base, DCI HCl retains significant hygroscopic properties .

The Risk: When exposed to ambient humidity, the crystalline lattice absorbs water molecules. This leads to:

  • Stoichiometric Error: You weigh water, not drug, leading to under-dosing.

  • Hydrolysis & Oxidation: Moisture facilitates the degradation of the molecule (often visible as discoloration), rendering experimental data void.

  • Physical Alteration: The powder clumps, making precise weighing impossible.

This guide provides a self-validating protocol to neutralize these risks.

Part 1: The "Cold Chain" Storage Protocol

To maintain scientific integrity, you must treat the storage and opening of DCI HCl as a thermodynamic cycle. The most common error is opening a cold vial in a warm room, causing immediate condensation inside the container.

Workflow: The Thaw-Weigh-Store Cycle

ColdChain Storage Long-Term Storage (-20°C) Desiccator Desiccator (Warm to RT) Storage->Desiccator 1. Remove Weighing Rapid Weighing (Low Humidity) Desiccator->Weighing 2. Equilibrate (1-2h) Purge Inert Gas Purge (Argon/N2) Weighing->Purge 3. Minimize Exposure Reseal Reseal & Parafilm Purge->Reseal 4. Protect Reseal->Storage 5. Return

Figure 1: The "Cold Chain" workflow to prevent moisture ingress during handling.[4][5]

Protocol Steps:
  • Equilibration (Critical): Remove the vial from the -20°C freezer and place it immediately into a desiccator cabinet. Allow it to warm to Room Temperature (RT) for at least 1 hour (preferably 2) before breaking the seal.

    • Why? Opening a cold vial (e.g., 4°C) in a 22°C lab causes atmospheric moisture to condense instantly on the powder.

  • The "Dry" Zone: Weigh the compound in a low-humidity environment. If a glovebox is unavailable, use a static-free weighing boat and work quickly.

  • Weighing by Difference: Do not scrape powder back and forth.

    • Tare the balance with the full vial.

    • Remove an estimated amount.[6]

    • Re-weigh the vial. The loss in mass is your sample weight. This minimizes the time the vial is open.

  • Re-sealing: Before closing, purge the headspace of the vial with dry Nitrogen or Argon gas if available. Seal tightly with Parafilm.

Part 2: Solubilization & Stability

DCI HCl is soluble in water, ethanol, and DMSO, but its stability varies drastically by solvent.

Solvent Selection Matrix
SolventSolubility LimitStabilityRecommended Use
Water / PBS ~100 mM (28 mg/mL)Low (Hours to Days)Acute in vitro or in vivo administration. Prepare fresh.
DMSO ~100 mMHigh (Months at -20°C)Stock solutions.
Ethanol ~20 mg/mLModerate Alternative organic stock if DMSO is toxic to system.
Preparation of Stock Solutions
  • Preferred Method (DMSO Stock): Dissolve DCI HCl in high-grade anhydrous DMSO to a concentration of 10-50 mM.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in light-resistant (amber) microtubes.

  • Storage: Store aliquots at -20°C or -80°C. Do not refreeze after thawing.

Warning - The "Pink" Indicator: Like isoproterenol, DCI is a catecholamine derivative. It is prone to oxidation.[7]

  • Clear/Colorless: Good.

  • Slight Yellow: Acceptable for non-critical range-finding.

  • Pink/Brown: Discard immediately. This indicates oxidation to quinone derivatives, which are inactive and potentially cytotoxic.

Part 3: Troubleshooting & FAQs

Q1: The powder in my vial has formed a hard clump. Is it still usable?

  • Diagnosis: Moisture ingress has occurred. The hygroscopic salt has absorbed water and recrystallized.

  • Action:

    • If the color is white:[5][6] The chemical integrity might be intact, but the molecular weight is now unknown (DCI HCl · xH₂O).[5] You cannot weigh it accurately. Recommendation: Discard for quantitative binding assays.

    • If the color is off-white/pink:Discard. Degradation has occurred.

Q2: Can I keep an aqueous stock solution in the fridge for a week?

  • Answer: No. Aqueous solutions of Dichloroisoproterenol are unstable at neutral pH (hydrolysis and oxidation).

  • Solution: If you must use aqueous media, prepare the solution immediately before the experiment. Acidifying the solution (pH < 4) extends stability but may be incompatible with biological assays.

Q3: I am getting inconsistent IC50 values in my binding assay.

  • Troubleshooting:

    • Check Solvation: Did you freeze/thaw the stock multiple times? (Degradation).[8]

    • Check Weighing: Did you account for water weight? If the powder was exposed to air, you might be treating a hydrated form as anhydrous, leading to a lower actual concentration of drug.

    • Check Oxidation: Is the stock solution pink?

Q4: How do I calculate the exact molarity if I suspect some moisture absorption?

  • Answer: You cannot assume the standard MW of 284.61 g/mol if the powder was mishandled.

  • Protocol: For critical analytical chemistry, determine the water content using Karl Fischer titration or dissolve a sample and determine the precise concentration using HPLC against a fresh standard before use in biological assays.

Part 4: Experimental Workflow Diagram

Use this decision tree to determine the correct handling path for your specific experiment.

HandlingPath Start Start: DCI HCl Powder Check Visual Inspection: White & Free Flowing? Start->Check Discard Discard (Oxidized/Wet) Check->Discard No (Pink/Clumped) ExpType Experiment Type? Check->ExpType Yes InVivo In Vivo / Acute ExpType->InVivo InVitro In Vitro / Stock ExpType->InVitro AqPrep Dissolve in Saline/PBS (Use within 4 hours) InVivo->AqPrep DMSOPrep Dissolve in DMSO (Aliquot & Freeze -20°C) InVitro->DMSOPrep

Figure 2: Decision matrix for solvent selection and stability management.

References

  • TargetMol. Dichloroisoproterenol hydrochloride - Product Information & Storage. Retrieved from [3]

  • Cayman Chemical. Isoproterenol (hydrochloride) Safety Data Sheet (SDS). (Used as proxy for catecholamine HCl salt handling). Retrieved from

  • PubChem. Dichloroisoproterenol hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich (Merck). Isoproterenol Hydrochloride Stability & Solubility Data. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Dichloroisoproterenol vs. Propranolol: A Comprehensive Potency and Mechanistic Comparison Guide

Executive Summary: The Evolution of -Adrenergic Blockade The development of -adrenergic receptor antagonists represents a cornerstone of modern cardiovascular pharmacology. The journey began in the late 1950s with the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of -Adrenergic Blockade

The development of


-adrenergic receptor antagonists represents a cornerstone of modern cardiovascular pharmacology. The journey began in the late 1950s with the synthesis of1, the first compound capable of chemically blocking 

-receptors[1]. However, DCI was never clinically viable due to its intrinsic sympathomimetic activity (ISA)—meaning it acted as a partial agonist rather than a pure blocker[2]. Subsequent structural refinement by Sir James Black's group led to the development of 3 in the 1960s, a pure, highly potent, non-selective

-antagonist that revolutionized the treatment of angina, hypertension, and arrhythmias[3].

Mechanistic Causality and Structure-Activity Relationships (SAR)

Understanding the vast potency and efficacy differences between DCI and propranolol requires analyzing their structural interactions with the


-adrenergic receptor's binding pocket.
  • Dichloroisoproterenol (Partial Agonism): DCI was synthesized by replacing the 3,4-dihydroxy groups of the endogenous full agonist, isoproterenol, with two electronegative chlorine atoms[1]. While the bulky chlorine atoms prevent the receptor from adopting the fully active conformation required for robust

    
    -protein coupling, the retained arylethanolamine side chain still mimics isoproterenol closely enough to induce a partial conformational shift. This results in measurable adenylyl cyclase activation, experimentally proven by 4[4].
    
  • Propranolol (Pure Antagonism): Propranolol marked a structural paradigm shift from arylethanolamines to aryloxypropanolamines. The insertion of an oxymethylene bridge (

    
    ) and the use of a bulky naphthyl ring extend the molecule deeper into the receptor's hydrophobic pocket[1]. This structural expansion drastically increases binding affinity while completely sterically hindering the conformational change necessary for receptor activation, rendering propranolol a pure, competitive antagonist with zero ISA[3].
    

Pathway Isoproterenol Isoproterenol (Full Agonist) Receptor Beta-Adrenergic Receptor Isoproterenol->Receptor High Efficacy DCI Dichloroisoproterenol (Partial Agonist) DCI->Receptor Moderate Affinity Propranolol Propranolol (Pure Antagonist) Propranolol->Receptor High Affinity (pA2 ~8.5) ActiveReceptor Active Receptor Conformation Receptor->ActiveReceptor Full Activation Receptor->ActiveReceptor Partial Activation Receptor->ActiveReceptor Blocked Gs Gs Protein Activation ActiveReceptor->Gs cAMP cAMP Accumulation Gs->cAMP

Mechanism of action comparing full agonism, partial agonism (DCI), and pure antagonism (Propranolol).

Quantitative Potency Comparison

Potency in competitive antagonism is objectively quantified using the


 value—the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to elicit the original response. Propranolol exhibits a significantly higher 

(greater potency) across both

and

receptors compared to DCI.
Pharmacological AgentReceptor SubtypeAffinity (

)
Intrinsic Sympathomimetic Activity (ISA)Clinical Utility
Dichloroisoproterenol

/

~6.70[5]Yes (Partial Agonist)[2]None (Abandoned)
Propranolol

(Cardiac)
8.30[6]No (Pure Antagonist)[3]High (Angina, Arrhythmia)
Propranolol

(Vascular)
8.64[6]No (Pure Antagonist)[3]High (Hypertension)

Data derived from isolated guinea-pig atria (


) and tracheal/uterine (

) preparations.

Experimental Validation: Self-Validating Schild Plot Analysis

To rigorously compare the


 values of DCI and propranolol, pharmacologists utilize the 7 on isolated tissue preparations[7]. This protocol acts as a self-validating system: the competitive nature of the antagonist is mathematically proven only if the slope of the Schild plot equals exactly 1.0. A deviation from unity indicates non-competitive behavior or incomplete equilibration.
Step-by-Step Methodology:
  • Tissue Preparation: Isolate guinea-pig right atria (for

    
    -mediated chronotropic responses) or tracheal rings (for 
    
    
    
    -mediated relaxant responses)[6].
  • Equilibration: Suspend the tissues in organ baths containing oxygenated Krebs-Henseleit buffer at 37°C. Allow 60 minutes for baseline stabilization.

  • Control Dose-Response: Construct a cumulative concentration-response curve using a full agonist (e.g., isoproterenol). Record the baseline half-maximal effective concentration (

    
    ).
    
  • Antagonist Incubation: Wash the tissue and incubate with a fixed sub-maximal concentration of the antagonist (DCI or propranolol) for 45 minutes to ensure strict thermodynamic equilibrium at the receptor site.

  • Shifted Dose-Response: Repeat the isoproterenol cumulative dosing. A rightward parallel shift in the curve without a depression of the maximum response (

    
    ) indicates competitive antagonism. Calculate the new 
    
    
    
    and the Dose Ratio (
    
    
    ).
  • Schild Regression: Repeat the process using at least three increasing concentrations of the antagonist. Plot

    
     versus 
    
    
    
    . The x-intercept of the linear regression yields the
    
    
    value[7].

Workflow Step1 1. Tissue Preparation (Guinea-pig Atria/Trachea) Step2 2. Equilibration (Krebs-Henseleit buffer, 37°C) Step1->Step2 Step3 3. Control Dose-Response (Isoproterenol alone) Step2->Step3 Step4 4. Antagonist Incubation (DCI or Propranolol, 45 min) Step3->Step4 Step5 5. Shifted Dose-Response (Isoproterenol + Antagonist) Step4->Step5 Step5->Step4 Repeat with increasing antagonist concentrations Step6 6. Schild Plot Analysis Log(DR-1) vs -Log[Antagonist] Step5->Step6

Step-by-step experimental workflow for determining pA2 values using Schild plot analysis.

References

  • Discovery and development of beta-blockers - Wikipedia.
  • Propranolol - Wikipedia.
  • An Overview On Three Generation Beta Blockers - International Journal of Pharmaceutical Sciences.
  • The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118551) - PubMed.
  • Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed.
  • The Schild regression in the process of receptor classification - ResearchGate.
  • The Classification of Drugs and Drug Receptors in Isolated Tissues - CORE.

Sources

Comparative

A Comparative Guide to the β-Adrenergic Receptor Selectivity of Dichloroisoproterenol

This guide provides a detailed examination of Dichloroisoproterenol (DCI), a landmark molecule in pharmacology, and its interaction with β-1 and β-2 adrenergic receptors. As the first-ever synthesized β-blocker, DCI's hi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of Dichloroisoproterenol (DCI), a landmark molecule in pharmacology, and its interaction with β-1 and β-2 adrenergic receptors. As the first-ever synthesized β-blocker, DCI's historical significance is paramount; however, its characterization predates modern high-throughput screening and radioligand binding assays. Consequently, this guide will first delve into the established characteristics of DCI, acknowledging the qualitative nature of early findings. It will then provide a comprehensive overview of the current gold-standard methodologies used to precisely quantify receptor selectivity, offering a framework for how a compound like DCI would be evaluated today.

Dichloroisoproterenol: A Historical Perspective on a Non-Selective Antagonist

Dichloroisoproterenol (DCI), or dichlorisoprenaline, emerged in 1958 from the laboratories of Powell and Slater[1][2]. It is a structural analog of the potent β-agonist isoproterenol. The substitution of the hydroxyl groups on the catechol ring with chlorine atoms dramatically altered its pharmacological profile. DCI is recognized as a non-selective antagonist for β-1 (β1) and β-2 (β2) adrenergic receptors[3][4].

A key characteristic of DCI is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA)[3][4]. This means that while DCI blocks the binding of more potent endogenous agonists like epinephrine and norepinephrine, it can weakly activate the receptor itself[5]. This dual action—antagonism with a degree of agonism—was a novel finding and paved the way for the development of a vast portfolio of β-blockers with diverse pharmacological properties.

Quantifying β-Adrenergic Receptor Selectivity: Modern Methodologies

To rigorously determine the selectivity of a compound for β1 versus β2 receptors today, two primary types of experiments are conducted: receptor binding assays to measure affinity (Ki) and functional assays to measure potency (EC50) and efficacy (Emax).

Radioligand Competition Binding Assay: Determining Binding Affinity (Ki)

This assay is the gold standard for measuring a compound's affinity for a receptor. It involves competing an unlabeled test compound (like DCI) against a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Principle: The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the competing unlabeled compound. By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50), one can calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow:

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis Membrane_Prep Cell Culture expressing β1 or β2 receptors Homogenization Homogenize cells in lysis buffer Membrane_Prep->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend membrane pellet in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with: 1. Radioligand (e.g., [3H]-DHA) 2. Test Compound (DCI) 3. Buffer (Total Binding) 4. Excess Propranolol (NSB) Resuspension->Incubation Filtration Rapidly filter through GF/B filters to separate bound from free ligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Quantify radioactivity on filters using scintillation counting Washing->Counting Plotting Plot % Inhibition vs. Log[DCI] Counting->Plotting IC50 Determine IC50 from non-linear regression Plotting->IC50 Ki_Calc Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) IC50->Ki_Calc

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol: Competition Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol or [3H]-CGP 12177, typically near its Kd value), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add cell membranes, the radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) to saturate all receptors.

    • Competition Wells: Add cell membranes, the radioligand, and serial dilutions of the test compound (DCI).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of DCI.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation

To assess the functional consequences of ligand binding (i.e., antagonism and partial agonism), a downstream signaling assay is essential. Beta-adrenergic receptors are canonically coupled to the Gs G-protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).

Principle: An agonist will stimulate an increase in intracellular cAMP levels. An antagonist will block the cAMP increase caused by an agonist. A partial agonist will produce a submaximal increase in cAMP when administered alone and will block the effect of a full agonist.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Assay cluster_2 cAMP Detection Cell_Culture Culture cells expressing β1 or β2 receptors Plating Plate cells in 96-well plates Cell_Culture->Plating Serum_Starve Serum-starve cells to reduce basal signaling Plating->Serum_Starve PDE_Inhibitor Pre-treat with PDE inhibitor (e.g., IBMX) to prevent cAMP degradation Serum_Starve->PDE_Inhibitor Treatment Add: 1. Agonist (Isoproterenol) 2. Test Compound (DCI) 3. Agonist + DCI PDE_Inhibitor->Treatment Incubation Incubate for a defined time (e.g., 30 min) Treatment->Incubation Lysis Lyse cells to release intracellular cAMP Incubation->Lysis Detection Measure cAMP levels using a detection kit (e.g., HTRF, ELISA) Lysis->Detection Analysis Plot cAMP response vs. Log[Compound] Detection->Analysis EC50_Emax Determine EC50 and Emax from dose-response curves Analysis->EC50_Emax

Caption: Workflow for a functional cAMP accumulation assay.

Detailed Protocol: cAMP Accumulation Assay

  • Cell Preparation:

    • Seed cells expressing either β1 or β2 receptors into 96-well plates and grow to near confluency.

    • On the day of the experiment, replace the growth medium with a serum-free medium and incubate for 1-2 hours.

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 15-30 minutes to prevent the degradation of newly synthesized cAMP.

    • To measure antagonism: Add serial dilutions of DCI to the wells, followed by a fixed concentration of a full agonist (e.g., isoproterenol at its EC80 concentration).

    • To measure partial agonism: Add serial dilutions of DCI alone to the wells. Include a positive control with a saturating concentration of a full agonist.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the log concentration of the compound.

    • For partial agonist activity, determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect) relative to the full agonist.

    • For antagonist activity, determine the IC50 (concentration that inhibits 50% of the full agonist's response) and calculate the antagonist's apparent affinity (pA2) using a Schild analysis.

Comparative Selectivity: DCI in Context

While specific Ki values for DCI are elusive, we can illustrate the concept of selectivity by comparing data from well-characterized β-adrenergic ligands. Selectivity is not absolute but is expressed as a ratio of the Ki values for the two receptor subtypes.

CompoundPrimary Targetβ1 Ki (nM)β2 Ki (nM)Selectivity (β2 Ki / β1 Ki)
Dichloroisoproterenol (DCI) Non-selectiveNot AvailableNot Available~1 (Presumed)
Propranolol Non-selective~2.0~1.97~1
Atenolol β1-selective~49.5>1000>20
ICI 118,551 β2-selective~49.5~0.7~0.014

Note: Ki values are approximate and can vary based on experimental conditions. The data for propranolol, atenolol, and ICI 118,551 are compiled from various pharmacological sources for illustrative purposes.

This table highlights how selectivity is quantified. A non-selective compound like propranolol has a selectivity ratio near 1. A β1-selective compound like atenolol has a much higher affinity (lower Ki) for the β1 receptor, resulting in a high selectivity ratio. Conversely, a β2-selective compound like ICI 118,551 has a higher affinity for the β2 receptor, yielding a very low selectivity ratio. Based on its historical description, DCI would fall into the same category as propranolol.

Signaling Pathway Overview

The interaction of DCI with β-adrenergic receptors modulates the canonical Gs signaling pathway.

cluster_0 Cell Membrane Receptor β1 / β2 Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor Binds & Activates DCI DCI (Partial Agonist / Antagonist) DCI->Receptor Binds & Weakly Activates (Blocks Agonist) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway.

When a full agonist binds, it causes a conformational change in the receptor, activating the Gs protein. The Gαs subunit exchanges GDP for GTP and activates adenylyl cyclase, which then converts ATP to cAMP. DCI, as a partial agonist, can only induce this cascade weakly. As an antagonist, it occupies the binding site, preventing a full agonist from activating the receptor.

Conclusion

Dichloroisoproterenol holds a foundational place in pharmacology as the first β-blocker. Its characterization as a non-selective, partial agonist at β1 and β2 receptors opened the door to a new class of therapeutics. While modern quantitative binding data for DCI is scarce, the principles of its action are well-understood. By applying contemporary methodologies such as radioligand binding and cAMP functional assays, researchers can precisely quantify the affinity and efficacy of new chemical entities, building on the legacy established by pioneering molecules like DCI. This guide provides the experimental framework necessary for such an evaluation, underscoring the evolution of pharmacological sciences from qualitative observation to quantitative characterization.

References

  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol. Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488. [Link][1]

  • Stapleton, D. (2006). Putting Theory into Practice: James Black, Receptor Theory and the Development of the Beta-Blockers at ICI, 1958–1978. Medical History, 50(4), 509-524. [Link][2]

  • Dresel, P. E. (1960). Blockade of some cardiac actions of adrenaline by dichloroisoproterenol. Canadian Journal of Biochemistry and Physiology, 38(4), 375-381. [Link][5]

  • Wikipedia. (n.d.). Dichloroisoprenaline. Retrieved from [Link][3]

Sources

Validation

Validating Partial Agonist Activity of Dichloroisoproterenol (DCI) Hydrochloride: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6] Dichloroisoproterenol (DCI) holds a unique position in pharmacological history as the first identified beta-adrenergic antagonist (Powell & Slater, 1958). However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Dichloroisoproterenol (DCI) holds a unique position in pharmacological history as the first identified beta-adrenergic antagonist (Powell & Slater, 1958). However, its clinical failure and subsequent value as a research tool stem from a critical property: Intrinsic Sympathomimetic Activity (ISA) . Unlike a "silent" antagonist (e.g., propranolol), DCI is a partial agonist .

For the modern researcher, validating DCI requires a dual-modality approach. You must demonstrate that it:

  • Stimulates the receptor to a sub-maximal level compared to a full agonist (Agonist Mode).

  • Inhibits the maximal response of a full agonist when co-administered (Antagonist Mode).

This guide outlines the mechanistic basis, comparative performance, and a self-validating experimental protocol to characterize DCI activity.

Mechanistic Framework: The Structural Basis of Partial Agonism

To validate DCI, one must understand the structural causality. Isoproterenol (the full agonist) possesses a catechol ring (3,4-dihydroxy) essential for forming hydrogen bonds with serine residues (Ser204, Ser207 in


AR) in the receptor's transmembrane domain.

In DCI, these hydroxyl groups are replaced by chlorine atoms .[1]

  • Binding: The isopropyl amine tail ensures high affinity binding to the

    
    -receptor.
    
  • Activation: The dichloro-phenyl ring lacks the hydrogen-bonding capability of the catechol, resulting in a less efficient conformational change of the receptor to its active state (

    
    ).
    
Visualization: The Two-State Receptor Equilibrium

The following diagram illustrates how DCI shifts the receptor equilibrium less effectively than Isoproterenol.

ReceptorEquilibrium Ligand_Iso Isoproterenol (Full Agonist) R_Active Receptor (R*) Active State Ligand_Iso->R_Active Strong Shift (High Efficacy) Ligand_DCI Dichloroisoproterenol (Partial Agonist) Ligand_DCI->R_Active Weak Shift (Low Efficacy) Ligand_Prop Propranolol (Antagonist) R_Inactive Receptor (R) Inactive State Ligand_Prop->R_Inactive Stabilizes Inactive State R_Inactive->R_Active Equilibrium Effect cAMP Accumulation R_Active->Effect Gs Coupling

Figure 1: Differential stabilization of the active receptor state (


) by full, partial, and inverse agonists.

Comparative Profiling: DCI vs. Alternatives

The following data summarizes the expected performance of DCI against standard reference compounds in a


-adrenergic cAMP assay (e.g., HEK293 overexpressing 

AR).
FeatureIsoproterenol (Full Agonist)Dichloroisoproterenol (DCI)Propranolol (Antagonist)
Role Reference Standard (100%)Partial Agonist Negative Control / Inverse Agonist
Intrinsic Activity (

)
1.00.4 – 0.7 (System Dependent)0 (or < 0)

(% of Iso)
100%~50 - 70% < 5% (Basal)
Mechanism Stabilizes

fully
Stabilizes mixed

population
Stabilizes

(preventing

)
Response in Presence of Iso Additive (until saturation)Antagonistic (reduces Iso to DCI level)Antagonistic (reduces Iso to basal)
Key Structural Difference 3,4-Dihydroxy (Catechol)3,4-Dichloro Naphthyl ether

Critical Insight: The Intrinsic Activity (


) of DCI is not a fixed constant. It depends on Receptor Reserve . In tissues with high receptor density, DCI may appear as a near-full agonist. In tissues with low receptor density, it acts more like an antagonist. Always characterize DCI in your specific cell line.

Experimental Validation Protocol

To scientifically validate DCI, you cannot run a single dose-response curve. You must employ a Dual-Format Assay utilizing a cAMP detection system (e.g., TR-FRET, GloSensor, or AlphaScreen).

Workflow Visualization

ExperimentalWorkflow cluster_Agonist Mode A: Agonist Assay (Measure Efficacy) cluster_Antagonist Mode B: Antagonist Assay (Measure Blockade) Cells Cells (e.g., CHO-K1 or HEK293) Expressing Beta-AR Step1 Add DCI Increasing Conc. (10^-9 to 10^-4 M) Cells->Step1 Step2 Pre-incubate DCI (Fixed or Variable) Cells->Step2 DCI DCI (Test Compound) DCI->Step1 DCI->Step2 Iso Isoproterenol (Ref) Step3 Add Isoproterenol (EC80 Conc.) Iso->Step3 Result1 Result: Sub-maximal Plateau (Defines Emax) Step1->Result1 Step2->Step3 Result2 Result: Reduction of Iso Signal to DCI Emax level Step3->Result2

Figure 2: Dual-format workflow to confirm partial agonism by assessing both activation and competitive inhibition.

Protocol Details
A. Reagent Preparation
  • DCI Stock: Dissolve Dichloroisoproterenol HCl to 10 mM in DMSO or water. Ensure fresh preparation to avoid oxidation (though Cl groups make it more stable than Iso).

  • Reference Agonist: Isoproterenol (10 mM in 10 mM ascorbic acid to prevent oxidation).

  • Assay Buffer: HBSS + 20 mM HEPES + IBMX (0.5 mM) .

    • Expert Note: IBMX (phosphodiesterase inhibitor) is non-negotiable. Without it, rapid cAMP degradation will mask the weak signal of a partial agonist like DCI.

B. Mode 1: Agonist Dose-Response (Determining Intrinsic Activity)

Objective: Quantify the maximal efficacy (


) of DCI relative to Isoproterenol.
  • Seeding: Plate cells (e.g., CHO-K1

    
    ) at 5,000 cells/well in a 384-well plate.
    
  • Treatment:

    • Row A: Isoproterenol (Serial dilution

      
       M to 
      
      
      
      M).
    • Row B: DCI (Serial dilution

      
       M to 
      
      
      
      M). Note: DCI has lower potency, so start higher.
    • Row C: Buffer only (Basal control).

  • Incubation: 30–60 minutes at Room Temperature.

  • Detection: Add cAMP detection reagents (e.g., Eu-cryptate antibody + d2-cAMP).[2] Read plate.

  • Analysis:

    • Normalize data:

      
      , 
      
      
      
      .
    • Calculate DCI Intrinsic Activity (

      
      ):
      
      
      
      
    • Success Criteria:

      
       should be significantly 
      
      
      
      but
      
      
      (typically 0.4–0.7).
C. Mode 2: Competitive Antagonism (The "Shift" Assay)

Objective: Prove DCI binds to the same site as Isoproterenol by blocking Iso-induced activation.

  • Preparation: Prepare a fixed concentration of Isoproterenol equivalent to its

    
     (concentration yielding 80% max response).
    
  • Treatment:

    • Add DCI (Serial dilution

      
       M to 
      
      
      
      M) to cells.
    • Immediately add the fixed Isoproterenol (

      
      ).
      
  • Incubation & Detection: As above.

  • Interpretation:

    • As DCI concentration increases, the total signal should decrease .

    • Crucial Distinction: A full antagonist (Propranolol) would drive the signal down to 0% (Basal). DCI will drive the signal down only to its own intrinsic efficacy level (~50-60%).

    • This "floor effect" is the hallmark of a partial agonist.

Self-Validating Systems & Troubleshooting

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), your assay must include internal validity checks.

ObservationPotential CauseCorrective Action
DCI shows 100% Efficacy Receptor Reserve is too high (System is too sensitive).Use a cell line with lower receptor density or use an irreversible antagonist (e.g., alkylating agent) to deplete receptor reserve.
DCI shows 0% Efficacy Assay sensitivity is too low or PDE activity is high.Ensure IBMX is present.[3] Switch to a more sensitive readout (e.g., GloSensor).
No Inhibition of Iso DCI concentration is too low relative to Iso.Ensure DCI is titrated up to

. Re-check binding affinity (

).

References

  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol.[4][5] Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.[4]

  • Ariëns, E. J. (1954). Affinity and intrinsic activity in the theory of competitive inhibition. Archives Internationales de Pharmacodynamie et de Thérapie, 99, 32–49.
  • PubChem. Dichloroisoproterenol Compound Summary. National Library of Medicine.[2]

  • International Union of Basic and Clinical Pharmacology (IUPHAR).

    
    -adrenoceptor Pharmacology. Guide to Pharmacology. 
    
  • Strange, P. G. (2008). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353–1363.

Sources

Comparative

Dichloroisoproterenol vs isoproterenol dose-response curves

Comparative Pharmacodynamics: Dichloroisoproterenol vs. Isoproterenol Dose-Response Dynamics Introduction & Pharmacological Context In the landscape of adrenergic pharmacology, comparing the dose-response dynamics of iso...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacodynamics: Dichloroisoproterenol vs. Isoproterenol Dose-Response Dynamics

Introduction & Pharmacological Context

In the landscape of adrenergic pharmacology, comparing the dose-response dynamics of isoproterenol (ISO) and dichloroisoproterenol (DCI) serves as the foundational model for understanding receptor efficacy, partial agonism, and competitive antagonism.1 is a potent, non-selective β-adrenergic receptor full agonist that induces maximal physiological responses, such as positive inotropy and chronotropy[1]. Conversely, 2, synthesized by substituting the catechol hydroxyl groups of ISO with chlorine atoms, was historically identified as the first β-adrenoceptor blocking agent[2]. However, DCI is not a pure antagonist; it exhibits intrinsic sympathomimetic activity (ISA), making it a partial agonist[3]. When administered alone, DCI weakly stimulates the receptor; when co-administered with a full agonist like ISO, it acts as a competitive antagonist by occupying receptor sites and preventing maximal activation[4].

Mechanistic Divergence at the β-Adrenergic Receptor

The structural modification from ISO to DCI fundamentally alters receptor-effector coupling, driving the differences observed in their dose-response curves.

  • Isoproterenol (Full Agonist): The hydroxyl groups on ISO's catechol ring form critical hydrogen bonds within the β-receptor's orthosteric binding pocket. This stabilizes the receptor in its fully active conformation (R*), leading to robust Gαs protein activation, adenylyl cyclase stimulation, and maximal cAMP accumulation[5].

  • Dichloroisoproterenol (Partial Agonist / Competitive Antagonist): The bulky, lipophilic chlorine atoms in DCI allow for high-affinity receptor binding but fail to induce the complete conformational shift required for maximal G-protein coupling[2]. Consequently, DCI triggers a sub-maximal physiological response. For example, in isolated rat cardiac cells, DCI limits contraction frequency to approximately 45% of the ISO maximum[6].

Pathway ISO Isoproterenol (Full Agonist) Receptor β-Adrenergic Receptor (Active Conformation) ISO->Receptor High Efficacy (100% Emax) DCI Dichloroisoproterenol (Partial Agonist) DCI->Receptor Low Efficacy (~45% Emax) Gs Gαs Protein Activation Receptor->Gs AC Adenylyl Cyclase (Effector) Gs->AC cAMP cAMP Elevation AC->cAMP PKA PKA Activation & Physiological Response cAMP->PKA

β-Adrenergic signaling pathway activated by full (ISO) vs. partial (DCI) agonists.

Quantitative Dose-Response Parameters

When evaluating these compounds via dose-response curves, their distinct profiles become mathematically quantifiable.

  • ISO Alone: Produces a classic sigmoidal dose-response curve reaching 100% efficacy (

    
    ). Its 
    
    
    
    for the β1-receptor is highly potent, typically around 12 nM[1].
  • DCI Alone: Produces a shallower sigmoidal curve that plateaus at a significantly lower

    
     (roughly 40-45% of ISO)[6].
    
  • ISO + DCI (Competitive Antagonism): Pre-incubating tissues with a fixed concentration of DCI causes a parallel rightward shift in the ISO dose-response curve. The apparent

    
     of ISO increases, but the 
    
    
    
    remains 100% because higher concentrations of ISO can ultimately surmount the competitive blockade[7].

Table 1: Pharmacodynamic Comparison Summary

Pharmacological MetricIsoproterenol (ISO)Dichloroisoproterenol (DCI)
Receptor Profile Non-selective β-AR Full AgonistNon-selective β-AR Partial Agonist / Antagonist
Intrinsic Activity (

)
100% (Maximal physiological response)~40-45% (Sub-maximal response)
Potency (

)
~12 nM (β1-receptor)N/A (Acts as competitive antagonist against ISO)
Structural Feature Catechol hydroxyl (-OH) groupsDichloro (-Cl) substitutions on the phenyl ring
Effect on ISO Curve N/AParallel rightward shift (increased apparent

)

Self-Validating Experimental Protocol: Generating Competitive Antagonism Curves

To objectively compare these agents and calculate the antagonist affinity (


), researchers must employ a self-validating assay design. The following protocol outlines a FRET-based cAMP accumulation assay or isolated cardiomyocyte contractility assay[5].

Workflow Prep 1. Cell Prep (Cardiomyocytes) Equil 2. Equilibration (Stabilize Tone) Prep->Equil DCI_Inc 3. DCI Pre-incubation (Receptor Binding) Equil->DCI_Inc ISO_Dose 4. Cumulative ISO (10^-10 to 10^-5 M) DCI_Inc->ISO_Dose Measure 5. Signal Measurement (FRET/Contractility) ISO_Dose->Measure Analyze 6. Schild Analysis (EC50 Shift) Measure->Analyze

Step-by-step experimental workflow for generating competitive antagonism dose-response curves.

Step-by-Step Methodology & Causality:

  • Cell Preparation & Equilibration: Plate HEK293 cells expressing β-adrenergic receptors or isolated cardiomyocytes in a physiological buffer. Monitor until a stable baseline is achieved.

    • Causality: Establishing a stable basal tone is critical. Because DCI is a partial agonist, it will induce a slight baseline elevation[6]. Without a stabilized control baseline, this initial partial agonism will be miscalculated as background noise.

  • Pre-incubation with Antagonist (DCI): Introduce a fixed concentration of DCI (e.g., 1 µM) to the experimental wells and incubate for 10-15 minutes[6]. Maintain a vehicle-only control well.

    • Causality: Competitive antagonism requires the antagonist to reach thermodynamic equilibrium at the receptor binding sites before the full agonist is introduced. Failure to pre-incubate results in an underestimation of the rightward curve shift, invalidating subsequent Schild plot calculations.

  • Cumulative Agonist Dosing (ISO): Apply ISO in cumulative, logarithmically increasing doses (from

    
     M to 
    
    
    
    M) to both the control and DCI-treated wells[6].
    • Causality: Cumulative dosing on the same biological preparation eliminates inter-sample variability that could confound the measurement of the

      
       shift. Doses must be spaced carefully to capture the full sigmoidal curve without triggering rapid receptor desensitization (tachyphylaxis)[6].
      
  • Signal Measurement & Non-linear Regression: Quantify the response (e.g., cAMP FRET ratio 470/535 nm or contraction frequency)[5]. Plot the data using a 4-parameter logistic non-linear regression model to extract the

    
     and 
    
    
    
    values for both curves. Validate the system by ensuring the
    
    
    of the ISO+DCI curve reaches the same plateau as the ISO-alone curve, confirming true competitive antagonism[7].

References

  • Cardiol.br. "Measurement of partial agonist activity in man and its therapeutic relevance". Available at: [Link]

  • PMC. "A Historical Perspective on the Development of β‐Adrenergic Blockers". Available at:[Link]

  • EBM-Journal. "Competitive Antagonism Between Isaproterenol and a New Beta-Receptor Adrenergic Blocking Agent, Propranolol". Available at: [Link]

  • AHA Journals. "Rat cardiac muscle single cell automaticity responses to alpha- and beta-adrenergic agonists and antagonists". Available at:[Link]

  • NCATS Inxight Drugs. "ISOPROTERENOL". Available at:[Link]

  • Bio-Techne. "Isoproterenol hydrochloride (1747)". Available at: [Link]

Sources

Validation

Comparative Pharmacokinetics of Dichloroisoproterenol Hydrochloride: A Technical Guide

Executive Summary & Historical Context Dichloroisoproterenol (DCI) hydrochloride holds a foundational place in cardiovascular pharmacology. Synthesized in 1958 by replacing the 3,4-hydroxyl groups of the pure agonist iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

Dichloroisoproterenol (DCI) hydrochloride holds a foundational place in cardiovascular pharmacology. Synthesized in 1958 by replacing the 3,4-hydroxyl groups of the pure agonist isoproterenol with chlorine atoms, DCI became the first recognized


-adrenergic receptor antagonist 1. However, DCI is not a pure antagonist; it exhibits Intrinsic Sympathomimetic Activity (ISA), meaning it acts as a partial agonist 2.

Understanding the comparative pharmacokinetics (PK) and pharmacodynamics (PD) of DCI against its predecessor (Isoproterenol) and its highly successful successor (Propranolol) provides critical insights into structure-activity relationships (SAR) and modern drug design.

Structural Causality & Receptor Dynamics

The structural modifications from isoproterenol to DCI dictate both its receptor affinity and its metabolic fate. By substituting the catechol hydroxyls with electronegative chlorine atoms, DCI maintains high affinity for the


-adrenergic receptor but fails to induce the full conformational change required for maximal Gs-protein coupling. Consequently, DCI competes with endogenous catecholamines (epinephrine, norepinephrine) but only triggers sub-maximal adenylate cyclase activation.

G Isoproterenol Isoproterenol (Full Agonist) BetaRec Beta-Adrenergic Receptor (Gs) Isoproterenol->BetaRec High Affinity Max Activation DCI DCI (Partial Agonist) DCI->BetaRec High Affinity Partial Activation Propranolol Propranolol (Pure Antagonist) Propranolol->BetaRec High Affinity No Activation AdenylateCyclase Adenylate Cyclase BetaRec->AdenylateCyclase Gs-alpha Stimulation cAMP cAMP Production AdenylateCyclase->cAMP ATP Conversion

Mechanism of Action: DCI competes with full agonists but induces sub-maximal cAMP production.

Comparative Pharmacokinetic Profile

The elimination of the catechol moiety in DCI fundamentally alters its pharmacokinetic clearance. Isoproterenol is rapidly degraded by Catechol-O-Methyltransferase (COMT) in the plasma and liver, resulting in a half-life of mere minutes. DCI is immune to COMT due to the dichloro substitution, extending its half-life. However, it still undergoes significant hepatic metabolism. Propranolol, featuring a bulky naphthyl ring, is highly lipophilic, leading to a massive volume of distribution (


), excellent CNS penetration, and a half-life of ~4 hours despite a high first-pass effect 3.
Table 1: Quantitative PK/PD Comparison
ParameterIsoproterenolDichloroisoproterenol (DCI)Propranolol
Receptor Profile Pure Agonist (

)
Partial Agonist (

)
Pure Antagonist (

)
Intrinsic Sympathomimetic Activity 100% (Full)~40-50% (Partial)0% (None)
Primary Metabolism COMT & MAOHepatic (Non-COMT)Hepatic (CYP2D6, CYP1A2)
Half-Life (

)
~2-5 minutes~1-2 hours~3-6 hours
Oral Bioavailability < 5%Low (High First-Pass)~25-30%
Lipophilicity (logP) LowModerateHigh

Preclinical Pharmacokinetic Profiling: LC-MS/MS Methodology

To objectively evaluate the comparative pharmacokinetics of DCI versus Propranolol, a robust, self-validating LC-MS/MS workflow is required. As an application scientist, I emphasize that trustworthiness in PK data relies on internal validation . The following protocol utilizes a deuterated internal standard (IS) to correct for matrix effects and extraction recovery variations, ensuring absolute quantitation accuracy.

Step-by-Step Experimental Protocol

Step 1: In Vivo Dosing & Sampling Strategy

  • Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing.

  • Administer DCI hydrochloride (10 mg/kg) and Propranolol (10 mg/kg) via intravenous (IV) tail vein injection and oral gavage (PO) in separate cohorts.

  • Collect serial blood samples (200 µL) via jugular vein cannulation at 0, 5, 15, 30 min, and 1, 2, 4, 8, and 12 hours post-dose.

  • Centrifuge immediately at 4,000 x g for 10 min at 4°C to isolate plasma. Store at -80°C.

Step 2: Self-Validating Sample Preparation

  • Aliquot 50 µL of thawed plasma into a 96-well plate.

  • Internal Validation Step: Add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of Propranolol-d7 (Internal Standard). Causality: The IS normalizes any ion suppression experienced during ESI.

  • Include Quality Control (QC) samples at Low (10 ng/mL), Mid (100 ng/mL), and High (500 ng/mL) concentrations.

  • Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Transfer 100 µL of supernatant to LC vials.

Step 3: LC-MS/MS Acquisition

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 248.1

    
     specific fragment for DCI; m/z 260.1 
    
    
    
    116.1 for Propranolol).
  • Carryover Check: Inject a blank plasma extract immediately following the highest calibration standard to validate the absence of column carryover.

Step 4: Non-Compartmental Analysis (NCA)

  • Calculate

    
     using the linear trapezoidal rule.
    
  • Derive Clearance (

    
    ) and Volume of Distribution (
    
    
    
    ).
  • Calculate absolute bioavailability (

    
    ).
    

PK_Workflow Dosing 1. In Vivo Dosing (IV & PO Administration) Sampling 2. Serial Blood Sampling (0 to 12 hours) Dosing->Sampling Time-course Prep 3. Protein Precipitation (Acetonitrile + IS) Sampling->Prep Plasma isolation LCMS 4. LC-MS/MS Analysis (MRM Mode, ESI+) Prep->LCMS Supernatant injection NCA 5. Non-Compartmental Analysis (AUC, CL, Vd, t1/2) LCMS->NCA Concentration vs. Time

Preclinical pharmacokinetic workflow for evaluating DCI and Propranolol.

Data Interpretation & Clinical Translation

While DCI successfully proved that ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-adrenergic receptors could be chemically blocked, it failed as a clinical candidate . The causality behind this failure was not pharmacokinetic, but pharmacodynamic. The Intrinsic Sympathomimetic Activity (ISA) of DCI provided a baseline sympathetic tone that caused unacceptable resting tachycardia in patients.

This critical observation drove researchers to modify the aryl ring system. Replacing the dichloro-phenyl ring with a naphthyl ring yielded pronethalol, and subsequently the addition of an oxymethylene bridge yielded propranolol. Propranolol retained the metabolic stability and high affinity of DCI but completely abolished the ISA, resulting in a pure antagonist that successfully lowered heart rate and blood pressure, revolutionizing cardiovascular medicine.

References

  • Discovery and development of beta-blockers - Wikipedia Source: wikipedia.org URL:[Link]

  • A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC Source: nih.gov URL:[Link]

  • An Overview On Three Generation Beta Blockers - International Journal of Pharmaceutical Sciences Source: ijpsjournal.com URL:[Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI Source: mdpi.com URL:[Link]

Sources

Comparative

Technical Guide: Confirming Beta-Adrenergic Blockade with Dichloroisoproterenol (DCI)

Core Directive: The Dual-Nature Challenge Dichloroisoproterenol (DCI) is historically significant as the first compound to distinguish beta-adrenergic receptors from alpha-receptors, a discovery solidified by Moran and P...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Dual-Nature Challenge

Dichloroisoproterenol (DCI) is historically significant as the first compound to distinguish beta-adrenergic receptors from alpha-receptors, a discovery solidified by Moran and Perkins in 1958. However, for modern researchers, DCI presents a unique pharmacological challenge: it is a partial agonist .

Unlike "clean" antagonists (e.g., Propranolol) that simply silence the receptor, DCI possesses Intrinsic Sympathomimetic Activity (ISA) . It blocks potent agonists (like Isoproterenol) while simultaneously stimulating the receptor weakly.

The Experimental Objective: To confirm blockade with DCI, you must validate two simultaneous phenomena:

  • Antagonism: The rightward shift of the dose-response curve for a full agonist.

  • Partial Agonism: An elevation of the basal physiological response when DCI is administered alone.

Mechanism of Action: The Structural Logic

To understand the protocol, one must understand the molecule. DCI is chemically identical to the full agonist Isoproterenol , except the phenolic hydroxyl groups (-OH) on the phenyl ring are replaced by chlorine atoms (-Cl).

  • Isoproterenol (Agonist): Hydroxyl groups form high-affinity hydrogen bonds with Serine residues (Ser5.42, Ser5.46) in the receptor pocket, stabilizing the Active State (R)*.

  • Propranolol (Inverse Agonist/Antagonist): Lacks these interactions and adds bulky hydrophobic groups, stabilizing the Inactive State (R) .

  • DCI (Partial Agonist): The chlorine atoms provide steric bulk preventing full activation, but the molecule retains enough structural similarity to the agonist to induce a "sub-maximal" conformational change.

Diagram 1: Receptor State Dynamics

This diagram illustrates the competitive dynamics at the


-adrenergic receptor.

ReceptorDynamics Receptor Beta-Adrenergic Receptor (Equilibrium) Response_Full Full cAMP Signaling (100% Emax) Receptor->Response_Full Response_Partial Weak cAMP Signaling (ISA: ~15-30% Emax) Receptor->Response_Partial Intrinsic Activity Response_Blocked Signaling Silenced (Baseline) Receptor->Response_Blocked Iso Isoproterenol (Full Agonist) Iso->Receptor Stabilizes R* DCI Dichloroisoproterenol (Partial Agonist) DCI->Receptor Competes for Binding DCI->Response_Full Blocks Full Agonist Prop Propranolol (Antagonist) Prop->Receptor Stabilizes R

Caption: DCI competes with full agonists for the binding site. While it inhibits the full 100% response of Isoproterenol, it triggers a low-level (intrinsic) response itself, unlike Propranolol.

Comparative Analysis: DCI vs. Alternatives

When selecting DCI as a tool, compare it against standard agents to ensure it fits your specific receptor sub-typing needs.

FeatureDichloroisoproterenol (DCI) Propranolol Isoproterenol
Role Partial Agonist (Antagonist with ISA)Inverse Agonist / AntagonistFull Agonist
Receptor Selectivity Non-selective (

)
Non-selective (

)
Non-selective (

)
Intrinsic Activity (ISA) High (Stimulates heart rate alone)None (Lowers/neutralizes baseline)Maximal (Defines Emax)
Schild Plot Slope ~1.0 (Competitive)~1.0 (Competitive)N/A
Key Utility Historical validation; Studying partial agonism mechanisms.[1]Standard "clean" blockade; Clinical reference.Positive control for stimulation.
Molecular Change 3,4-dichloro substitutionNaphthyl ring substitutionParent Catecholamine

Experimental Protocol: The Self-Validating System

To scientifically confirm DCI activity, you cannot simply look for "blockade." You must execute a Schild Analysis that accounts for the baseline shift.

System Requirements
  • Model: Isolated Guinea Pig Atria (Spontaneously beating) or HEK293 cells overexpressing

    
    -AR.
    
  • Readout: Chronotropy (Heart Rate in bpm) or cAMP accumulation (pmol/mg protein).

  • Buffer: Krebs-Henseleit solution, oxygenated (95%

    
    , 5% 
    
    
    
    ) at 37°C.
Step-by-Step Workflow
Phase 1: Establish Control (The Full Agonist Curve)
  • Equilibrate tissue for 60 minutes.

  • Administer cumulative doses of Isoproterenol (

    
     to 
    
    
    
    ).
  • Record the maximal response (

    
    ).
    
  • Washout tissue thoroughly (3-4 times) until baseline returns.

Phase 2: The "ISA" Check (Critical DCI Validation)
  • Administer Dichloroisoproterenol at a fixed antagonist concentration (e.g.,

    
    ).
    
  • Observation: You must observe a slight increase in baseline heart rate or cAMP.

    • If no increase: The tissue may be desensitized, or the compound is degraded.

    • If maximal increase: The dose is too high, acting as a full agonist.

  • Allow response to stabilize (do not washout).

Phase 3: The Competitive Blockade
  • In the presence of DCI (

    
    ), re-administer the cumulative Isoproterenol  curve.
    
  • Observation: The curve should shift to the right (higher

    
    ).
    
  • Calculate the Dose Ratio (DR) :

    
    .
    
Diagram 2: Experimental Logic Flow

This workflow ensures you are distinguishing between simple antagonism and partial agonism.

ProtocolFlow Start Start: Isolated Tissue/Cell Step1 1. Add Isoproterenol (Control) Measure EC50 Start->Step1 Wash 2. Washout (Return to Baseline) Step1->Wash Step2 3. Add DCI (Fixed Dose) Wash->Step2 Check Check: Did Baseline Rise? Step2->Check Fail STOP: Tissue Insensitive or Drug Degraded Check->Fail No Change Proceed 4. Add Isoproterenol (In presence of DCI) Check->Proceed Slight Increase (ISA) Result Calculate Dose Ratio (DR) Confirm Rightward Shift Proceed->Result

Caption: The "ISA Check" is the fail-safe step. DCI must elevate baseline slightly before blocking the subsequent agonist challenge.

Data Interpretation & Troubleshooting

The Schild Plot Validation

To confirm the blockade is competitive (binding to the same site):

  • Perform the experiment at 3 different concentrations of DCI.

  • Plot

    
     on the Y-axis vs. 
    
    
    
    on the X-axis.
  • Success Criteria:

    • Linearity: The points form a straight line.[2]

    • Slope: The slope should be approximately 1.0 .

    • pA2: The X-intercept gives the

      
       value (measure of affinity).[3][4]
      
Common Pitfall: The "Ceiling Effect"

Because DCI has ISA, it raises the "floor" of your dose-response curve.

  • Issue: If the DCI concentration is too high, the baseline stimulation might be 50% of the tissue's max capacity. This "squeezes" the window to observe the Isoproterenol effect.

  • Solution: Use DCI concentrations where the ISA is minimal (typically

    
     of 
    
    
    
    ) but affinity is high enough to cause a shift.

References

  • Moran, N. C., & Perkins, M. E. (1958). Adrenergic blockade of the mammalian heart by a dichloro analogue of isoproterenol.[5][6] Journal of Pharmacology and Experimental Therapeutics, 124(3), 223-237.[5][6]

  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol.[7] Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.[7]

  • Black, J. W., et al. (1964). Definition of a class of drugs: nature of the beta-adrenergic receptors. The Lancet, 283(7341), 1080-1081.

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58.

  • Jasper, J. R., & Insel, P. A. (1992). Efficacy of beta-adrenergic receptor agonists and antagonists on cyclic AMP accumulation. Biochemical Pharmacology, 43(1), 119-130.

Sources

Validation

Comparative Guide: Dichloroisoproterenol Hydrochloride Reference Standards for HPLC

Executive Summary: The "Missing" Compendial Standard Dichloroisoproterenol (DCI) hydrochloride (CAS: 51-29-6) holds a unique place in pharmacology as the first beta-adrenergic receptor antagonist (beta-blocker).[1] Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Missing" Compendial Standard

Dichloroisoproterenol (DCI) hydrochloride (CAS: 51-29-6) holds a unique place in pharmacology as the first beta-adrenergic receptor antagonist (beta-blocker).[1] Unlike its structural analog Isoproterenol , which has established USP/EP/BP monographs, DCI is primarily a pharmacological tool compound rather than a clinical therapeutic.

Critical Insight for Researchers: There is currently no active USP, EP, or BP primary reference standard for Dichloroisoproterenol HCl.

Consequently, researchers cannot simply "buy the USP grade."[1] You must choose between Certified Reference Materials (CRMs) , Secondary Standards , or High-Purity Reagent Grades . This guide evaluates these alternatives and provides a robust HPLC protocol to validate the material you select.

Structural Basis of Analysis[1][2]

To understand the chromatographic behavior of DCI, one must compare it to Isoproterenol.[1] The substitution of the 3,4-hydroxyl groups on the phenyl ring with chlorine atoms significantly alters its polarity.[1]

Visual 1: Structural Evolution & Lipophilicity

Figure 1: Comparison of Isoproterenol (Hydrophilic) and Dichloroisoproterenol (Lipophilic).

G cluster_0 Isoproterenol (Agonist) cluster_1 Dichloroisoproterenol (Antagonist) Iso Isoproterenol HCl (3,4-Dihydroxy substitution) Polar/Hydrophilic Rt: ~3-4 min DCI Dichloroisoproterenol HCl (3,4-Dichloro substitution) Non-Polar/Lipophilic Rt: ~6-9 min Iso->DCI Cl substitution increases LogP

Caption: The Cl-substitution increases the hydrophobicity (LogP) of DCI, causing it to elute significantly later than Isoproterenol on C18 columns.

Comparative Analysis: Selecting the Right Standard

Since a Compendial Primary Standard is unavailable, the choice depends on your regulatory requirements (GLP vs. Basic Research).[1]

FeatureOption A: Certified Reference Material (CRM) Option B: Secondary Standard (Pharma Grade) Option C: Reagent Grade (>98%)
Traceability ISO 17034 Accredited. Traceable to SI units or verified independent synthesis.Qualified against an in-house primary or CRM.[1]Batch-specific CoA. No upstream traceability.[1]
Purity Typically >99.0% (Mass Balance).>99% (HPLC Area %).[1]>98% (HPLC Area %).[1]
Documentation Extensive (Homogeneity, Stability, Uncertainty budget).Moderate (HPLC, NMR, MS identification).[1]Basic (HPLC purity, minimal ID).
Cost High (

$).
Moderate (

).[1]
Low ($).[1][2]
Best Use Case GLP/GMP Studies , Method Validation, Quantitation.Routine QC , System Suitability Testing.Early Discovery , High-Throughput Screening.
Risk Low.Low-Medium.Medium (Potential for synthesis byproducts).[1]

Expert Recommendation: For quantitative binding assays or metabolic stability studies , use Option B (Secondary Standard) . The cost of a CRM is rarely justified for DCI unless you are re-validating a historical clinical method.[1] Avoid Option C for quantitative work unless you perform an in-house drying and recrystallization step.[1]

Validated HPLC Method for DCI Analysis

This method is designed to separate DCI from its common synthesis impurities and its precursor, Isoproterenol.[1]

Chromatographic Conditions[1][2][3][4]
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).[1]

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid).

    • Why pH 3.0? DCI is an amine.[3] At pH 3.0, it is fully protonated, preventing interaction with residual silanols on the column and ensuring sharp peak shape.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60% A : 40% B).

    • Note: Higher organic content (40%) is required compared to Isoproterenol methods (often 5-10% organic) due to the lipophilic dichloro-group.[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 30°C.

  • Detection: UV @ 220 nm (far UV for sensitivity) or 254 nm (aromatic specificity).

  • Injection Volume: 10-20 µL.

Preparation of Standard Solution[1][2]
  • Stock Solution: Dissolve 10.0 mg of DCI HCl in 10.0 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (100 µg/mL).

    • Stability Note: DCI is sensitive to oxidation.[1] Protect solutions from light and store at 4°C. Use within 24 hours.

System Suitability Data (Expected)
ParameterAcceptance CriteriaTypical DCI Performance
Retention Time (Rt) N/A6.5 – 8.0 min
Tailing Factor (T) NMT 2.01.1 – 1.3
Theoretical Plates (N) NLT 2000> 4500
Resolution (Rs) > 2.0 (vs. Isoproterenol)> 10.0

Workflow: Standard Qualification & Usage

If you are forced to use a Reagent Grade commercial product (Option C) for critical data, follow this self-validation workflow to upgrade its status to an "In-House Reference Standard."

Visual 2: In-House Standardization Protocol

Figure 2: Decision tree for qualifying commercial DCI reagents.

G Start Receive Commercial DCI HCl (Reagent Grade) ID_Test Identity Check (H-NMR or IR) Start->ID_Test Purity_Test Purity Check (HPLC Area %) ID_Test->Purity_Test Decision Purity > 99.0%? Purity_Test->Decision Pass Assign Purity Factor (Use 'As Is') Decision->Pass Yes Fail Recrystallize (MeOH/Ether) Decision->Fail No Dry Loss on Drying (LOD) Determine Water Content Pass->Dry Fail->Purity_Test Retest Final Calculate Potency: Assay = (Purity x (100-LOD))/100 Dry->Final

Caption: Protocol to convert Reagent Grade DCI into a reliable Quantitative Standard.

Troubleshooting & Handling

  • Hygroscopicity: The HCl salt is hygroscopic. Always equilibrate the vial to room temperature before opening to prevent moisture condensation, which introduces weighing errors.

  • Peak Splitting: If the DCI peak splits, the sample solvent is likely too strong (e.g., 100% Methanol).[1] Dilute the sample with the Mobile Phase (Buffer/ACN) before injection.[1]

  • Ghost Peaks: DCI degrades into colored oxidation products (pink/brown) over time. If "ghost peaks" appear at Rt ~2-3 min, your standard solution has oxidized.[1] Prepare fresh.

References

  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol.[1] Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.[1] Link

  • National Center for Biotechnology Information (PubChem). (2023). Dichloroisoproterenol hydrochloride (CID 5805).[1][5] PubChem Compound Summary. Link[1]

  • Muneer, S., et al. (2018).[4] Stability indicating method development and validation for the quantification of Isoproterenol HCl in bulk and its formulation by RP-HPLC using PDA detection. Journal of Pharmaceutical and Scientific Innovation, 7(5), 183-187.[1] Link

  • Sigma-Aldrich. (n.d.). Isoproterenol Hydrochloride Certified Reference Material (CRM) Product Page.[1][6] (Used for comparative grade analysis).[1] Link[1]

Sources

Comparative

The Enduring Relevance of a Pioneer: Uncovering the Research Advantages of DCI HCl Over Modern Beta-Blockers

A deep dive into the unique pharmacological properties of Dichloroisoproterenol (DCI) reveals its continued significance as a research tool, offering capabilities that are often absent in its more modern, clinically-focu...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the unique pharmacological properties of Dichloroisoproterenol (DCI) reveals its continued significance as a research tool, offering capabilities that are often absent in its more modern, clinically-focused counterparts. While newer beta-blockers have been refined for therapeutic efficacy and safety, the prototypical nature of DCI provides a unique window into the fundamental mechanisms of beta-adrenergic receptor function.

First described in 1958, Dichloroisoproterenol (DCI) was the trailblazer in the field of beta-adrenergic antagonists.[1][2] Although its clinical utility was limited, its discovery was a pivotal moment, confirming that beta-receptors could be chemically blocked and paving the way for the development of blockbuster drugs like propranolol.[2][3] The primary characteristic that sets DCI apart from many modern beta-blockers and underpins its research advantages is its notable partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[4][5]

The Power of Partial Agonism: DCI as a Molecular Probe

Unlike pure antagonists (e.g., propranolol) which bind to a receptor and elicit no response, or full agonists (e.g., isoproterenol) which produce a maximal response, partial agonists like DCI bind to and activate a receptor, but with only partial efficacy relative to a full agonist.[6][7] This dual agonist/antagonist nature is the cornerstone of DCI's utility in a research setting.[3][4]

In the presence of a full agonist, a partial agonist will act as a competitive antagonist, reducing the overall receptor activation.[6] This allows researchers to meticulously dissect the concentration-response relationships of beta-adrenergic signaling. For instance, DCI can be used to investigate the concept of "receptor reserve" or to characterize the efficacy and potency of novel compounds.

Modern beta-blockers with ISA, such as pindolol and acebutolol, are still in clinical use, often favored in patients with baseline bradycardia.[8][9] However, DCI remains a valuable tool in preclinical research for its foundational role and well-characterized, albeit lower potency, partial agonist effects at both β1- and β2-adrenergic receptors.[3][4]

Comparative Properties of DCI HCl and Modern Beta-Blockers
FeatureDCI HClPropranolol (Non-selective Antagonist)Metoprolol (β1-selective Antagonist)Pindolol (Non-selective with ISA)
Receptor Selectivity Non-selective (β1 and β2)[3][4]Non-selective (β1 and β2)β1-selective[10]Non-selective (β1 and β2)[8]
Intrinsic Sympathomimetic Activity (ISA) Yes (Partial Agonist)[4][5]No (Neutral Antagonist)No (Neutral Antagonist)Yes (Partial Agonist)[8][9]
Primary Research Application Studying partial agonism, receptor theory, competitive antagonism[6]Standard competitive antagonist, blocking sympathetic tone[11]Investigating β1-specific pathways[10]Comparative studies on ISA effects[8]
Potency Low[3][4]High[2]HighHigh

Experimental Applications: Leveraging DCI's Unique Profile

The partial agonism of DCI allows for the design of elegant experiments to probe the intricacies of G-protein coupled receptor (GPCR) signaling.

Elucidating the Spectrum of Agonist Activity

A key advantage of DCI is its ability to stabilize a receptor in a partially active conformation.[7] This allows researchers to study the graded responses of cellular signaling pathways, such as the adenylyl cyclase/cAMP pathway, which is canonically activated by β-adrenergic receptors.[10][12] By comparing the effects of a full agonist (isoproterenol), a partial agonist (DCI), and a neutral antagonist (propranolol), a comprehensive picture of receptor activation can be constructed.

Below is a diagram illustrating the concept of the agonist spectrum at a beta-adrenergic receptor.

G cluster_0 Cell Membrane R_inactive Inactive Receptor (R) R_active Active Receptor (R*) R_inactive->R_active Strongly Shifts Equilibrium R_inactive->R_active Weakly Shifts Equilibrium G_Protein G-Protein R_active->G_Protein Activates FullAgonist Full Agonist (e.g., Isoproterenol) FullAgonist->R_inactive Binds PartialAgonist Partial Agonist (DCI HCl) PartialAgonist->R_inactive Binds Antagonist Neutral Antagonist (e.g., Propranolol) Antagonist->R_inactive Binds, No Shift Downstream Signaling\n(e.g., cAMP production) Downstream Signaling (e.g., cAMP production) G_Protein->Downstream Signaling\n(e.g., cAMP production)

Caption: Agonist spectrum at a beta-adrenergic receptor.

Experimental Protocol: Functional Assay of Beta-Adrenergic Receptor Activation

This protocol outlines a cell-based assay to quantify the effects of a full agonist, a partial agonist (DCI), and a neutral antagonist on cAMP production.

Objective: To characterize the pharmacological profile of DCI HCl in comparison to a full agonist and a neutral antagonist at the beta-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Isoproterenol hydrochloride (full agonist).

  • Dichloroisoproterenol hydrochloride (DCI HCl, partial agonist).

  • Propranolol hydrochloride (neutral antagonist).

  • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

  • Cell Culture: Plate HEK293-β2AR cells in 96-well plates and grow to 80-90% confluency.

  • Agonist Dose-Response:

    • Starve cells in serum-free DMEM for 2 hours prior to the experiment.

    • Prepare serial dilutions of isoproterenol and DCI HCl.

    • Add a phosphodiesterase inhibitor to all wells to prevent cAMP degradation.

    • Add the agonist dilutions to the cells and incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Antagonist and Partial Agonist/Antagonist Characterization:

    • Pre-incubate cells with varying concentrations of propranolol or DCI HCl for 15 minutes.

    • Add a fixed concentration of isoproterenol (e.g., the EC80 concentration determined from the agonist dose-response curve) to the wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels.

Data Analysis:

  • For the agonist dose-response, plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax for both isoproterenol and DCI.

  • For the antagonist experiment, plot the cAMP concentration against the log of the antagonist concentration to determine the IC50 of propranolol.

  • For the DCI as an antagonist experiment, the results will demonstrate its partial agonist nature by not fully inhibiting the isoproterenol response, even at high concentrations.

Below is a diagram of the experimental workflow.

G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode start Start: HEK293-β2AR Cells plate_cells Plate cells in 96-well plates start->plate_cells starve_cells Serum starve cells plate_cells->starve_cells add_pde_inhibitor Add PDE inhibitor (IBMX) starve_cells->add_pde_inhibitor add_agonists Add serial dilutions of Isoproterenol or DCI add_pde_inhibitor->add_agonists pre_incubate Pre-incubate with Propranolol or DCI add_pde_inhibitor->pre_incubate incubate Incubate at 37°C add_agonists->incubate add_iso_ec80 Add fixed concentration of Isoproterenol (EC80) pre_incubate->add_iso_ec80 add_iso_ec80->incubate lyse_cells Lyse cells incubate->lyse_cells measure_cAMP Measure intracellular cAMP lyse_cells->measure_cAMP analyze_data Data Analysis: EC50, Emax, IC50 measure_cAMP->analyze_data end End analyze_data->end

Caption: Experimental workflow for a functional cAMP assay.

Conclusion: A Niche but Vital Role in Modern Research

While modern beta-blockers have been optimized for clinical applications, offering improved selectivity and safety profiles, DCI HCl retains a unique and important place in the researcher's toolkit.[13][14] Its well-established partial agonist activity provides a powerful means to investigate the fundamental principles of receptor pharmacology.[15][16] For scientists aiming to understand the nuances of beta-adrenergic signaling, from receptor activation dynamics to the characterization of novel ligands, the "antiquated" DCI HCl offers advantages that its more modern counterparts cannot. Its use allows for a deeper, more mechanistic understanding of the very pathways that modern therapeutics are designed to target.

References

  • Patsnap Synapse. (2025, May 27). What is the difference between full agonists, partial agonists, and inverse agonists?
  • Wikipedia. (n.d.). Discovery and development of beta-blockers.
  • Taylor & Francis. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References.
  • K.J. Williams, et al. (2012, July 3). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application.
  • Wikipedia. (n.d.). Partial agonist.
  • PubMed. (n.d.). Beta blockers with intrinsic sympathomimetic activity.
  • Thoracic Key. (2016, July 10). Beta Adrenergic Receptors.
  • MedKoo Biosciences. (n.d.). Dichloroisoproterenol.
  • RxList. (2022, January 10). Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names.
  • PubMed. (n.d.). Relevance of intrinsic sympathomimetic activity for beta blockers.
  • Pharmacy Times. (2021, March 5). Opioid Agonists, Partial Agonists, Antagonists: Oh My!.
  • S.J. O'Connell, et al. (n.d.). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PMC.
  • Wikipedia. (n.d.). Beta blocker.
  • Wikipedia. (n.d.). Dichloroisoprenaline.
  • PubMed. (n.d.). Beta-adrenoceptor blocking drugs: the relevance of intrinsic sympathomimetic activity.
  • Healio. (2008, December 1). Fifty years of beta-blockers: a revolution in CV pharmacotherapy.
  • Research Solutions Pages. (n.d.). BLOCKADE OF SOME CARDIAC ACTIONS OF ADRENALINE BY DICHLOROISOPROTERENOL.
  • Medical Dialogues. (2024, May 17). Beta Blockers: A Five-Decade Legacy and Spotlight on Metoprolol.
  • Cardiovascular Pharmacology Concepts. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers).
  • PubMed. (n.d.). Evaluation of partial beta-adrenoceptor agonist activity.
  • PubMed. (n.d.). Antiarrhythmic efficacy of propranolol: comparison of low and high serum concentrations.
  • Open Access Journals. (2024, December 2). Propranolol and its Mechanism of Action.
  • M.S. Rzewska, et al. (2022, September 3). Propranolol versus Other Selected Drugs in the Treatment of Various Types of Anxiety or Stress, with Particular Reference to Stage Fright and Post-Traumatic Stress Disorder. PMC.

Sources

Safety & Regulatory Compliance

Safety

Dichloroisoproterenol hydrochloride proper disposal procedures

Topic: Dichloroisoproterenol (DCI) Hydrochloride Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and EHS Officers.[1][] Executive Summary & Scientific Context From the Desk of the Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dichloroisoproterenol (DCI) Hydrochloride Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and EHS Officers.[1][]

Executive Summary & Scientific Context

From the Desk of the Senior Application Scientist:

Dichloroisoproterenol (DCI) Hydrochloride is historically significant as the first beta-adrenergic antagonist (beta-blocker).[1][][3] While its clinical use has been superseded, it remains a critical tool in pharmacological research.[1] However, its structural properties—specifically the dichlorophenyl moiety —dictate a strict disposal protocol.[1]

Unlike standard organic salts, DCI HCl presents a dual hazard profile:

  • Biological Activity: It is a potent systemic antagonist.[1][][3] Improper disposal (e.g., drain pouring) can introduce bioactive agents into municipal water systems, affecting aquatic life.[1][3]

  • Halogenation: The presence of chlorine atoms classifies this as Halogenated Waste .[1][][3] Incinerating this with non-halogenated solvents can release acidic gases (HCl) or dioxins if not managed by a facility equipped with scrubbers.[1]

This guide provides a self-validating workflow to ensure your lab remains compliant with RCRA (Resource Conservation and Recovery Act) standards while protecting personnel and the environment.[1][][3]

Critical Hazard Profile & Logistics

Before initiating disposal, verify the material properties.[1][3] This data determines your waste stream coding.[1][3]

PropertySpecificationOperational Implication
Chemical Name Dichloroisoproterenol HClLabel clearly; do not use abbreviations like "DCI" on waste tags.
CAS Number 59-61-0 (Salt); 51-29-6 (Base)Required for waste manifesting.[1][][3]
Molecular Formula C₁₁H₁₅Cl₂NO[1][][4] · HClHalogenated. Must be segregated from non-halogenated organics.[1][][3]
Physical State Crystalline SolidHygroscopic.[1][][3] Keep dry until disposal.
RCRA Status Not P/U Listed; Characteristic (Toxic)Treat as Hazardous Chemical Waste .[1][][3] NO DRAIN DISPOSAL.
Solubility Water, EthanolIf dissolved, the solvent dictates the liquid waste stream.[1]

Pre-Disposal Safety Protocol

The "Why" behind the PPE: Because DCI is a beta-blocker, systemic absorption (inhalation of dust or transdermal contact) can lead to bradycardia or bronchospasm.[1][] Standard latex gloves are insufficient for halogenated organics in solution.[1][3]

  • Respiratory: Handle solid powder only inside a certified chemical fume hood.[1][]

  • Dermal: Double-glove with Nitrile (minimum 5 mil / 0.12 mm) .[1][][3]

  • Eyes: Chemical splash goggles.[1][3]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Substance (Expired or Surplus)

Do not dissolve the solid for the sake of disposal.[1] This increases waste volume and cost.[]

  • Containment: Keep the substance in its original glass vial if possible.

  • Secondary Packaging: Place the vial into a clear, sealable plastic bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Dichloroisoproterenol Hydrochloride, Solid."[1][3][5]

    • Hazard Checkbox: Toxic, Irritant.[1][3][6]

  • Transfer: Move to the Solid Hazardous Waste drum (often the "Lab Pack" drum).

Scenario B: Disposal of Liquid Solutions (Experimental Waste)

Crucial Step: Segregation based on Halogen Content.

  • Identify Solvent:

    • If dissolved in Water/Buffer: Segregate into Aqueous Toxic Waste .[1][][3]

    • If dissolved in Organic Solvent (DMSO, Ethanol): Segregate into Halogenated Organic Waste .[1][3]

    • Note: Even if the solvent is non-halogenated (like Ethanol), the presence of DCI (with its Cl atoms) technically introduces halogens.[1] Best practice dictates using the Halogenated stream to prevent equipment corrosion at the incineration plant.

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic (due to HCl salt), neutralize cautiously before capping, only if your facility requires neutral waste.[1][3] Otherwise, tag as "Acidic/Toxic".

  • Cap & Tag: Secure cap tightly. Label as "Halogenated Solvent Waste with Trace Beta-Blockers."[1][3]

Scenario C: Empty Containers (Trace Residue)
  • Triple Rinse: Rinse the empty vial three times with a small volume of water or ethanol.[1][][3]

  • Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container (see Scenario B).

  • Glass Disposal: Deface the label on the vial. Discard the glass in the Glass/Sharps bin (non-hazardous), provided it has been triple-rinsed.

Visualizing the Decision Logic

The following diagram illustrates the segregation logic required to prevent cross-contamination of waste streams.

DCI_Disposal_Protocol Start Waste Assessment: Dichloroisoproterenol HCl State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Empty Empty Container State_Check->Empty Bag Double Bag in Clear Plastic Solid->Bag Solvent_Check Solvent Base? Liquid->Solvent_Check Rinse Triple Rinse (Solvent to Waste B1) Empty->Rinse LabPack DISPOSAL A: Solid Toxic Waste (Lab Pack) Bag->LabPack Organic Organic Solvent (DMSO, EtOH) Solvent_Check->Organic Aqueous Aqueous (Buffer/Water) Solvent_Check->Aqueous Halo_Stream DISPOSAL B1: Halogenated Waste Stream (Due to Cl atoms) Organic->Halo_Stream Aq_Stream DISPOSAL B2: Aqueous Toxic Waste Aqueous->Aq_Stream GlassBin DISPOSAL C: Defaced Glass Bin Rinse->GlassBin

Figure 1: Decision Matrix for Segregating Dichloroisoproterenol Waste Streams. Note the specific routing of organic solutions to Halogenated streams.

Regulatory & Compliance Notes

  • EPA/RCRA: While DCI is not explicitly listed on the P-list or U-list, it must be managed as a Characteristic Hazardous Waste due to toxicity.[1][] The generator is responsible for this determination [1].

  • Incineration: The ultimate destruction method for DCI is high-temperature incineration.[1][][3] The presence of chlorine requires the facility to handle acid gas byproducts, which is why accurate labeling of "Halogenated" is non-negotiable [2].[3]

  • Spill Management: If solid powder is spilled, do not dry sweep (creates dust).[1][][3] Cover with wet paper towels (dampened with water), wipe up, and place all materials into the Solid Toxic Waste bag.[1]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][3] RCRA Orientation Manual.[1][][3] Available at: [Link]

  • PubChem. Compound Summary: Dichloroisoproterenol hydrochloride (CID 5805).[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Dichloroisoproterenol Hydrochloride

Executive Summary & Scientific Context Dichloroisoproterenol (DCI) Hydrochloride (CAS: 51-29-6) holds a critical place in pharmacology as the first compound identified to block beta-adrenergic receptors.[1] Structurally,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Dichloroisoproterenol (DCI) Hydrochloride (CAS: 51-29-6) holds a critical place in pharmacology as the first compound identified to block beta-adrenergic receptors.[1] Structurally, it is the 3,4-dichloro analog of isoproterenol. This modification retains affinity for the


-adrenergic receptor but drastically reduces intrinsic efficacy, converting the molecule from a potent agonist into a partial agonist/antagonist.

Why This Matters for Safety: Unlike standard inert organic reagents, DCI HCl is a pharmacologically active substance . Even at low systemic exposures, it can compete with endogenous catecholamines (epinephrine/norepinephrine). While it is primarily a research tool today, accidental absorption (inhalation of dust or transdermal solvent transport) can theoretically induce cardiovascular effects such as bradycardia or hypotension, particularly in sensitive individuals.

This guide moves beyond generic "safety precautions" to provide a mechanism-based handling protocol designed to isolate the researcher from the physiological risks of this compound.

Hazard Identification & Risk Assessment
Hazard CategoryClassification (GHS)Physiological Rationale
Acute Toxicity Warning As a beta-blocker, systemic absorption can dampen cardiac output. The LD50 is not fully established for humans, requiring it to be treated as a high-potency unknown.
Respiratory STOT SE 3 Inhalation of dust triggers mucosal irritation and provides a direct route to the bloodstream via pulmonary capillaries.
Skin/Eye Irritant 2/2A The hydrochloride salt is acidic in moisture, causing contact dermatitis and severe eye irritation.
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling DCI HCl in solid or solution form.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min. 0.11 mm thickness)Breakthrough Prevention: DCI is lipophilic (due to dichloro- groups). Double gloving creates a sacrificial outer layer. Change outer gloves immediately upon splash contact.
Respiratory N95/P100 (if outside hood) or Fume Hood (Primary)Aerosol Control: The primary risk vector is the inhalation of airborne particulates during weighing. Engineering controls (Hood) are superior to masks.
Eye Protection Chemical Goggles (ANSI Z87.1)Mucosal Defense: Safety glasses are insufficient for powders that can drift. Goggles seal the ocular cavity against micro-dust.
Body Defense Lab Coat (High-neck, long sleeve)Dermal Barrier: Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.
Operational Handling Protocol
4.1. Storage & Stability [2][3]
  • Temperature: Store at -20°C (long-term) or 2-8°C (short-term).

  • Environment: Hygroscopic. Store in a desiccator or tightly sealed under inert gas (Nitrogen/Argon).

  • Light: Protect from light; degradation products may alter pharmacological potency.

4.2. Weighing & Solution Preparation Workflow
  • Solubility: Soluble in DMSO (>10 mg/mL), Water, and Ethanol.

  • Precaution: Prepare stock solutions in a fume hood to contain solvent vapors and powder drift.

Visual Workflow: Safe Weighing Protocol

HandlingProtocol Start START: Retrieval Equilibrate Equilibrate to RT (Prevents condensation) Start->Equilibrate Hood Transfer to Fume Hood (Engineering Control) Equilibrate->Hood Weigh Weighing (Use Anti-static Gun if available) Hood->Weigh Solubilize Add Solvent (DMSO/Water) (Create Stock Solution) Weigh->Solubilize Seal Seal & Parafilm Solubilize->Seal Clean Decontaminate Balance (10% Bleach or Detergent) Seal->Clean Store Return to -20°C Clean->Store

Caption: Step-by-step workflow for minimizing exposure during the critical weighing and solubilization phases.

4.3. Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert medical personnel that the patient may have been exposed to a beta-adrenergic antagonist.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol/solvents on skin, as this may enhance absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

Disposal Plan

Disposal must align with RCRA (Resource Conservation and Recovery Act) guidelines for toxic organic chemicals.

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature Incineration Collect in a dedicated "Hazardous Solid Waste" container. Label clearly as "Beta-Adrenergic Antagonist".
Liquid Waste Chemical Waste Stream (Organic) Do not pour down the drain. Segregate from oxidizing acids (e.g., Nitric Acid) to prevent reaction.
Contaminated Sharps Puncture-Proof Bin Needles used with DCI solutions are high-risk; dispose of immediately without recapping.
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5806, Dichloroisoproterenol. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Dichloroisoproterenol hydrochloride
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